molecular formula C9H10O4S B054672 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid CAS No. 122308-24-1

3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid

Katalognummer: B054672
CAS-Nummer: 122308-24-1
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: RXXLAMKEUHLEAN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is a high-purity chemical building block of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a unique molecular architecture comprising a thiophene heterocycle, a methyl ester, and a carboxylic acid functional group. This structure makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds and functionalized scaffolds. Its primary research value lies in its application as a key intermediate for constructing potential pharmacologically active molecules, where the thiophene moiety can contribute to electronic properties and binding interactions. Researchers utilize this compound to explore structure-activity relationships (SAR), develop new synthetic methodologies, and create novel chemical entities for screening against various biological targets. The presence of two differentially protected carboxyl groups (acid and ester) allows for selective derivatization, enabling sequential amide bond formation, ester hydrolysis, or further functionalization. It is strictly for laboratory research applications and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-13-9(12)7(8(10)11)5-6-3-2-4-14-6/h2-4,7H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXLAMKEUHLEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, a substituted malonic acid monoester of significant interest in medicinal chemistry and drug development. The proposed synthesis leverages a classical malonic ester synthesis framework, beginning with the alkylation of dimethyl malonate, followed by a highly selective monohydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful synthesis. The methodologies presented are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The target molecule, 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, incorporates a thiophene moiety, a privileged scaffold in numerous pharmacologically active compounds, and a malonic acid monoester functionality, which serves as a versatile building block in organic synthesis. The presence of both a carboxylic acid and an ester group on the same backbone allows for orthogonal derivatization, making it a valuable intermediate for the synthesis of more complex molecular architectures.

The synthetic strategy detailed herein is a two-step process that is both efficient and scalable. The core of this approach is the careful control of reaction conditions to achieve the desired mono-acid, mono-ester product while avoiding common side reactions such as dialkylation and decarboxylation.

The chosen pathway involves:

  • C-Alkylation: The nucleophilic substitution reaction between the enolate of dimethyl malonate and 2-(chloromethyl)thiophene to form dimethyl 2-(thiophen-2-ylmethyl)malonate.

  • Selective Monohydrolysis: The saponification of one of the two methyl ester groups of the intermediate to yield the final product.

This approach was selected for its reliance on readily available starting materials and its foundation in well-understood reaction mechanisms, which allows for rational optimization and troubleshooting.

Synthesis Pathway Visualization

The overall synthetic scheme is depicted below, illustrating the transformation from starting materials to the final product.

Synthesis_Pathway start_dm Dimethyl Malonate reagents1 1. NaOMe 2. Methanol start_dm->reagents1 start_tcm 2-(Chloromethyl)thiophene start_tcm->reagents1 intermediate Dimethyl 2-(thiophen-2-ylmethyl)malonate reagents2 KOH (1 equiv.) THF/H₂O, 0 °C intermediate->reagents2 final_product 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid reagents1->intermediate Step 1: Alkylation reagents2->final_product Step 2: Selective Monohydrolysis Monohydrolysis_Mechanism sub Diester Intermediate tetra Tetrahedral Intermediate sub->tetra + ⁻OH oh ⁻OH prod_anion Product Anion (Carboxylate) tetra->prod_anion - MeO⁻ final_prod Final Product (Mono-acid) prod_anion->final_prod + H₃O⁺ meoh Methanol h_plus H₃O⁺

An In-Depth Technical Guide to 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Correspondence: [AI Assistant Contact Information]

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. As a specialized chemical entity, direct experimental data is limited. Therefore, this document synthesizes information from structurally related compounds, established chemical principles, and predictive modeling to offer a robust scientific profile. This guide is intended for researchers, scientists, and professionals in the fields of drug development and materials science who are interested in leveraging the unique characteristics of thiophene-containing building blocks. We will delve into a plausible synthetic route, predict key physicochemical parameters, and discuss the potential toxicological and therapeutic implications based on the well-documented role of the thiophene moiety in medicinal chemistry.

Introduction and Rationale

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1] Its ability to act as a bioisostere for the phenyl group, coupled with its unique electronic properties, makes it a valuable scaffold in the design of novel therapeutic agents.[2] Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[1][3]

3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is a substituted malonic acid monoester that combines the thiophene pharmacophore with a versatile carboxylic acid handle and a methyl ester. This unique combination of functional groups suggests its potential as a sophisticated building block in organic synthesis, particularly for creating more complex molecules with therapeutic potential. The carboxylic acid moiety provides a site for amide bond formation or other conjugations, while the methyl ester could be selectively hydrolyzed or modified.

This guide aims to bridge the information gap for this specific molecule by providing a detailed, scientifically-grounded resource. We will explore its predicted properties, a logical and detailed synthetic pathway, and its potential role in modern chemical research.

Chemical Structure and Identifiers

The foundational step in understanding any chemical entity is to clearly define its structure and associated identifiers.

  • IUPAC Name: 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

  • Synonyms: Methyl 2-(carboxy)-3-(thiophen-2-yl)propanoate, 2-(Thiophen-2-ylmethyl)malonic acid monomethyl ester

  • Molecular Formula: C₉H₁₀O₄S

  • Molecular Weight: 214.24 g/mol

  • Chemical Structure: (A representative 2D structure diagram would be placed here in a full whitepaper)

Predicted Physicochemical Properties

In the absence of direct experimental data, we can leverage computational tools and data from analogous structures to predict the key physicochemical properties of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. These predictions are invaluable for designing experiments, predicting solubility, and understanding potential bioavailability. The following table summarizes these predicted values, which should be confirmed experimentally.

PropertyPredicted ValueRationale and Significance
logP (Octanol/Water Partition Coefficient) ~1.5 - 2.0This value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for balancing aqueous solubility and membrane permeability.
pKa (Acid Dissociation Constant) ~4.0 - 4.5The carboxylic acid moiety is the primary acidic proton. This pKa is typical for a carboxylic acid, indicating it will be ionized at physiological pH, which will influence its solubility and interactions with biological targets.
Aqueous Solubility Moderately SolubleThe presence of polar functional groups (carboxylic acid, ester) and the ionizable nature at neutral pH suggest moderate solubility in aqueous media. Solubility is expected to be pH-dependent.
Topological Polar Surface Area (TPSA) 91.8 ŲThis value, based on the ethyl ester analog, indicates good potential for oral bioavailability, as a TPSA of <140 Ų is often correlated with cell permeability.[4]
Hydrogen Bond Donors 1The carboxylic acid hydroxyl group.
Hydrogen Bond Acceptors 5The carbonyl oxygens of the acid and ester, the ester methoxy oxygen, and the thiophene sulfur atom.
Rotatable Bonds 5The number of rotatable bonds suggests a degree of conformational flexibility, which can be important for binding to biological targets.

Note: These values are estimations derived from computational models and data for structurally similar compounds. Experimental verification is required for definitive characterization.

Proposed Synthesis Protocol

The synthesis of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid can be logically achieved through a modified malonic ester synthesis. This well-established methodology provides a reliable and versatile route to substituted carboxylic acids.[5][6][7] The proposed pathway involves the alkylation of dimethyl malonate followed by selective mono-saponification.

Rationale for Synthetic Strategy

The malonic ester synthesis is chosen for its efficiency in forming C-C bonds at the α-carbon of a dicarbonyl compound.[8] Using dimethyl malonate as the starting material is cost-effective. The key steps are:

  • Enolate Formation: The α-protons of dimethyl malonate are acidic (pKa ≈ 13) and can be readily removed by a moderately strong base like sodium methoxide to form a stabilized enolate.

  • Alkylation: The resulting enolate acts as a nucleophile and can be alkylated via an Sₙ2 reaction with a suitable electrophile, in this case, 2-(chloromethyl)thiophene.[7]

  • Selective Mono-hydrolysis: To obtain the target mono-acid mono-ester, a controlled, partial hydrolysis of the resulting diester is required. This can be achieved by using one equivalent of a base (e.g., potassium hydroxide) in an alcoholic solvent, a known method for producing mono-esters of malonic acids.[9][10]

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl 2-(thiophen-2-ylmethyl)malonate

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add dry methanol (150 mL) followed by the careful, portion-wise addition of sodium metal (2.3 g, 0.1 mol) to generate sodium methoxide in situ. Causality: Using freshly prepared sodium methoxide ensures an anhydrous and highly reactive base for complete deprotonation of the malonate.

  • Enolate Formation: Once all the sodium has reacted and the solution has cooled to room temperature, add dimethyl malonate (13.2 g, 0.1 mol) dropwise via the dropping funnel over 20 minutes. Stir the resulting solution for 30 minutes.

  • Alkylation: Add 2-(chloromethyl)thiophene (13.26 g, 0.1 mol) dropwise to the solution. An exotherm may be observed. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC. Self-Validation: The disappearance of the starting materials (dimethyl malonate and 2-(chloromethyl)thiophene) on the TLC plate will indicate the completion of the reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. To the residue, add water (100 mL) and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diester. Purify the product by vacuum distillation or column chromatography on silica gel.

Step 2: Selective Mono-saponification to yield 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

  • Reaction Setup: In a round-bottom flask, dissolve the purified dimethyl 2-(thiophen-2-ylmethyl)malonate (0.1 mol) in methanol (100 mL).

  • Hydrolysis: Prepare a solution of potassium hydroxide (5.6 g, 0.1 mol) in water (20 mL) and add it dropwise to the stirred methanolic solution of the diester at 0 °C. Causality: Using one equivalent of base at a low temperature favors the hydrolysis of only one ester group, minimizing the formation of the diacid. Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.[10]

  • Work-up: Remove the methanol under reduced pressure. Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted diester.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 5N HCl. A precipitate or oil may form. Extract the product with dichloromethane (3 x 75 mL).

  • Final Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. The product can be further purified by recrystallization if it is a solid.

Synthesis Workflow Diagram

Synthesis_Workflow A Dimethyl Malonate + Sodium Methoxide B Malonate Enolate A->B Deprotonation D Alkylation (SN2) B->D C 2-(chloromethyl)thiophene C->D E Dimethyl 2-(thiophen-2-ylmethyl)malonate D->E C-C Bond Formation G Selective Mono-saponification E->G F KOH (1 eq) F->G H Potassium Salt Intermediate G->H Hydrolysis I Acidification (HCl) H->I J Final Product: 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid I->J Protonation

Caption: Workflow for the synthesis of the target compound.

Theoretical Spectral Characterization

The following are predicted spectral characteristics that would aid in the identification and verification of the synthesized product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Thiophene Protons: Three distinct signals in the aromatic region (~6.9-7.4 ppm), exhibiting characteristic coupling patterns for a 2-substituted thiophene.

    • Methylene Protons (-CH₂-): A doublet around 3.3-3.5 ppm, coupled to the adjacent methine proton.

    • Methine Proton (-CH-): A triplet (or more complex multiplet) around 3.8-4.0 ppm, coupled to the methylene protons.

    • Methoxy Protons (-OCH₃): A sharp singlet at ~3.7 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbons: Two signals in the downfield region (~170-175 ppm) for the ester and carboxylic acid.

    • Thiophene Carbons: Four signals in the aromatic region (~125-140 ppm).

    • Methoxy Carbon (-OCH₃): A signal around 52 ppm.

    • Methine Carbon (-CH-): A signal around 50-55 ppm.

    • Methylene Carbon (-CH₂-): A signal around 35 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid.

    • C=O Stretch: Two strong absorption bands, one for the carboxylic acid (~1710 cm⁻¹) and one for the ester (~1740 cm⁻¹).

    • C-O Stretch: Signals in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 214.24). High-resolution mass spectrometry should confirm the elemental composition C₉H₁₀O₄S.

    • Fragmentation: Expect to see characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), and cleavage of the thiophene-methyl bond.

Potential Applications and Toxicological Profile

Applications in Drug Discovery

The structural motifs within 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid suggest several avenues for its application in drug discovery:

  • Scaffold for Novel Therapeutics: As a versatile building block, it can be elaborated into more complex molecules targeting a range of diseases. The thiophene core is a known pharmacophore in anti-inflammatory, anticancer, and cardiovascular drugs.[1][3]

  • Bioisosteric Replacement: The thiophene ring can serve as a bioisostere for a phenyl ring, a common strategy to modulate potency, selectivity, and pharmacokinetic properties of a lead compound.[2]

  • Fragment-Based Drug Design: The molecule itself could be used as a fragment in screening campaigns to identify initial hits against protein targets.

Logical Pathway for Application

Application_Pathway Start 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid (Starting Material) Step1 Amide Coupling or Other Derivatization (at Carboxylic Acid) Start->Step1 Step2 Generation of Compound Library Step1->Step2 Step3 High-Throughput Screening (Biological Assays) Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization (Structure-Activity Relationship Studies) Step4->Step5 End Preclinical Drug Candidate Step5->End

Caption: Logical progression from the title compound to a drug candidate.

Toxicological Considerations

A critical aspect for any thiophene-containing compound is its potential for metabolic bioactivation. The thiophene ring can be oxidized by cytochrome P450 enzymes to form reactive intermediates like thiophene-S-oxides and thiophene epoxides.[11] These electrophilic species can covalently bind to cellular macromolecules, such as proteins, which can lead to drug-induced toxicities, including hepatotoxicity.[11]

Therefore, any drug development program utilizing this scaffold must include early-stage metabolic and toxicological profiling to assess the potential for reactive metabolite formation. This self-validating step is crucial for de-risking the compound and ensuring its safety profile is acceptable for further development.

Conclusion

References

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A Comprehensive Guide to the Structural Elucidation of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The definitive assignment of a chemical structure is a cornerstone of modern chemical and pharmaceutical research. It validates synthetic pathways, informs mechanistic studies, and is a non-negotiable prerequisite for regulatory submission. This technical guide provides an in-depth, multi-technique workflow for the structural elucidation of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, a molecule featuring a thiophene heterocycle, a carboxylic acid, and a methyl ester. This document moves beyond a simple recitation of methods; it delves into the strategic rationale behind the analytical sequence, the interpretation of complex data, and the synergistic integration of spectroscopic evidence to arrive at an unambiguous structural confirmation.

Strategic Overview: A Logic-Driven Approach

The elucidation of a novel chemical entity is not a linear process but an iterative puzzle. Our strategy is built on a foundation of progressive information gathering, where each analytical step logically informs the next. We begin by defining the elemental composition and degree of unsaturation, then identify the constituent functional groups, and finally assemble the molecular framework by mapping atomic connectivity.

The workflow is designed as a self-validating system. Data from one technique (e.g., Mass Spectrometry) generates a hypothesis (the molecular formula) that is then tested and refined by subsequent analyses (e.g., Infrared and Nuclear Magnetic Resonance spectroscopy).[1][2]

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Functional Group Identification cluster_2 Phase 3: Connectivity & Framework Mapping cluster_3 Phase 4: Final Confirmation A High-Resolution Mass Spectrometry (HRMS) & Elemental Analysis (EA) B Molecular Formula Determination (e.g., C₉H₁₀O₄S) A->B Provides Exact Mass C Calculate Index of Hydrogen Deficiency (IHD) IHD = 5 B->C Provides Atom Counts J MS Fragmentation Analysis B->J Provides Parent Ion Mass E Identify Key Functional Groups: - Carboxylic Acid (-COOH) - Ester (-COOCH₃) - Thiophene Ring - C-H (sp², sp³) C->E IHD corroborates C=O bonds & ring D Infrared (IR) Spectroscopy D->E Vibrational Frequencies G Establish H-H and C-H Connectivity: - Thienylmethyl Group - Propanoic Acid Backbone - Methoxy Group E->G Guides NMR assignments F NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) F->G Magnetic Resonance & Correlation I Unambiguous Structure Elucidation G->I Defines Final Structure H Integration of All Data H->I Synergistic Evidence J->I Confirms Key Fragments

Figure 1: The logical workflow for structure elucidation.

Foundational Analysis: Determining the Molecular Formula

The first and most critical step is to determine the elemental composition of the molecule. This provides the fundamental building blocks—the atoms—from which the structure is assembled.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: While nominal mass spectrometry provides the integer molecular weight, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision is crucial because the exact mass of an atom is not an integer (e.g., ¹⁶O = 15.9949 Da, ¹²C = 12.0000 Da). This allows us to distinguish between different elemental combinations that might have the same nominal mass, providing a high degree of confidence in the molecular formula.[3]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase molecular ions. For this molecule, analysis in negative ion mode is ideal to observe the deprotonated molecule [M-H]⁻.

  • Mass Analysis: The ions are accelerated into the time-of-flight (TOF) analyzer. The time taken for an ion to travel the length of the flight tube is precisely measured and is proportional to the square root of its m/z.

  • Data Processing: The measured m/z is compared against a theoretical mass calculated for the proposed formula using software.

Data Presentation: The target molecular formula is C₉H₁₀O₄S. The expected HRMS data for the deprotonated molecule are summarized below.

Ion SpeciesProposed FormulaCalculated Exact Mass (Da)Observed Mass (Da)Δ (ppm)
[M-H]⁻C₉H₉O₄S⁻213.0227Hypothetical: 213.0225-0.94
[M+Na]⁺C₉H₁₀O₄SNa⁺237.0192Hypothetical: 237.0195+1.27

Note: A deviation (Δ) of < 5 ppm is considered excellent evidence for the proposed formula.

Index of Hydrogen Deficiency (IHD)

Rationale: Once the molecular formula (C₉H₁₀O₄S) is confirmed, the IHD is calculated to determine the total number of rings and/or multiple bonds. This provides an immediate structural constraint.

Calculation: IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 9 - (10/2) - 0 + 0 + 1 IHD = 5

This value of 5 is a critical piece of the puzzle. We anticipate it accounts for:

  • Four degrees for the aromatic thiophene ring (one ring and three double bonds).

  • One degree for a carbonyl group (C=O). Since our molecule has two carbonyl groups (one from the acid, one from the ester), this initial calculation immediately confirms the presence of at least one ring and two C=O bonds, perfectly matching our proposed structure.

Functional Group Identification: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy probes the vibrational modes of molecules. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for qualitative functional group analysis.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the neat sample (if liquid or oil) or a finely ground powder (if solid) directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The final spectrum is presented as % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

Data Interpretation: The IR spectrum provides a molecular "fingerprint." For 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, we expect to see several key absorptions.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Expected Appearance
3300 - 2500O-H stretchCarboxylic AcidA very broad, strong absorption, often obscuring the C-H stretches. This breadth is due to strong hydrogen bonding.[5][6]
3100 - 3000C-H stretchAromatic (Thiophene)Weak to medium sharp peaks.
2980 - 2850C-H stretchAliphatic (CH₂, CH, CH₃)Medium to strong sharp peaks.
~1740C=O stretchMethyl EsterA strong, sharp absorption. Esters typically absorb at slightly higher frequencies than saturated carboxylic acids.[7]
~1710C=O stretchCarboxylic AcidA strong, sharp absorption. The presence of two distinct C=O peaks is strong evidence for both the ester and acid functionalities.[5]
1320 - 1210C-O stretchEster & Carboxylic AcidStrong intensity bands.
~1450, ~700C=C bend, C-S stretchThiophene RingCharacteristic absorptions in the fingerprint region.

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution.[8] ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR provides a map of the carbon skeleton.

Experimental Protocol: Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal chemical shift reference.

  • Acquisition: Place the tube in the NMR spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. For more complex assignments, 2D correlation experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are invaluable.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum provides information from four key features: chemical shift (location), integration (number of protons), multiplicity (splitting pattern), and coupling constants (J-values).

LabelProton EnvironmentIntegrationPredicted δ (ppm)Predicted MultiplicityRationale
a-COOH1H10.0 - 12.0Broad singletAcidic proton, D₂O exchangeable. Position is highly variable.
bThiophene H51H~7.3 - 7.4Doublet of doubletsCoupled to H4 and H3.
cThiophene H31H~7.0 - 7.1Doublet of doubletsCoupled to H4 and H5.
dThiophene H41H~6.9 - 7.0Doublet of doubletsCoupled to H5 and H3.[9][10]
e-O-CH₃3H~3.7SingletProtons on methoxy group are chemically equivalent with no adjacent protons.
f-CH-COOH1H~3.9 - 4.1TripletCoupled to the two adjacent methylene (g) protons.
g-CH₂-Thiophene2H~3.3 - 3.5DoubletCoupled to the single adjacent methine (f) proton.

Note: The thiophene region can be complex, and exact shifts and couplings depend on the substitution pattern.

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

Carbon EnvironmentPredicted δ (ppm)Rationale
C=O (Carboxylic Acid)175 - 180Carbonyl carbons are highly deshielded.
C=O (Ester)170 - 175Ester carbonyls are typically slightly upfield of acid carbonyls.
Thiophene C2 (substituted)138 - 142Quaternary carbon attached to the side chain.
Thiophene C5127 - 129Aromatic carbons.
Thiophene C3126 - 128Aromatic carbons.
Thiophene C4124 - 126Aromatic carbons.[11]
-O-CH₃52 - 54Methoxy carbon.
-CH-COOH45 - 50Aliphatic methine carbon alpha to two carbonyl groups.
-CH₂-Thiophene33 - 38Aliphatic methylene carbon.
2D NMR for Unambiguous Assignment
  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. A crucial cross-peak would be observed between the methine proton (f ) at ~4.0 ppm and the methylene protons (g ) at ~3.4 ppm, definitively proving the -CH-CH₂- connectivity of the propanoic acid backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It would allow for the unambiguous assignment of every protonated carbon in the ¹³C spectrum by linking it to its known proton signal.

G cluster_nmr NMR Elucidation Strategy H1 ¹H NMR Spectrum COSY 2D COSY Spectrum H1->COSY HSQC 2D HSQC Spectrum H1->HSQC Structure Final Structure Assignment H1->Structure Provides: - Proton Environments - Integration - Splitting Patterns C13 ¹³C NMR Spectrum C13->HSQC C13->Structure Provides: - Carbon Skeleton Map COSY->Structure Confirms ¹H-¹H Connectivity (e.g., CH-CH₂) HSQC->Structure Correlates ¹H to attached ¹³C

Figure 2: Integration of 1D and 2D NMR experiments.

Fragmentation Analysis: Mass Spectrometry Confirmation

Rationale: In addition to providing the molecular weight, mass spectrometry (particularly with electron ionization, EI) fragments the molecule in a predictable manner based on bond strengths and fragment stability. Analyzing these fragments provides powerful confirmation of the proposed structure.[12][13]

Key Fragmentation Pathways: The molecular ion [C₉H₁₀O₄S]⁺• would have an m/z of 214. The fragmentation pattern provides a roadmap of the molecule's assembly.

  • Alpha-Cleavage of the Ester: Loss of the methoxy radical (•OCH₃) is a common pathway for methyl esters.

    • [M]⁺• → [M - 31]⁺; m/z 183

  • Benzylic-type Cleavage: The bond between the propanoic acid backbone and the thiophene ring is analogous to a benzylic position. Cleavage here is highly favorable due to the stability of the resulting thiophen-2-ylmethyl cation. This is often the base peak.

    • [M]⁺• → [C₅H₅S]⁺; m/z 97

  • Loss of Carboxyl Group: Cleavage can result in the loss of the carboxylic acid group.

    • [M]⁺• → [M - 45]⁺; m/z 169

  • Loss of Methoxycarbonyl Group: Cleavage of the C-C bond adjacent to the ester.

    • [M]⁺• → [M - 59]⁺; m/z 155

G M Molecular Ion [M]⁺• m/z = 214 M_minus_31 [M - •OCH₃]⁺ m/z = 183 M->M_minus_31 Loss of •OCH₃ M_minus_45 [M - •COOH]⁺ m/z = 169 M->M_minus_45 Loss of •COOH M_minus_59 [M - •COOCH₃]⁺ m/z = 155 M->M_minus_59 Loss of •COOCH₃ BasePeak Thiophen-2-ylmethyl Cation [C₅H₅S]⁺ m/z = 97 M->BasePeak Benzylic-type Cleavage (Most Favorable)

Figure 3: Predicted major fragmentation pathways in EI-MS.

Conclusion: An Integrated and Unambiguous Assignment

The structure of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is confirmed through the synergistic application of orthogonal analytical techniques.

  • High-Resolution Mass Spectrometry established the molecular formula as C₉H₁₀O₄S and an IHD of 5.

  • Infrared Spectroscopy confirmed the presence of the key functional groups: a carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹), a methyl ester (C=O at ~1740 cm⁻¹), a thiophene ring, and aliphatic C-H bonds.

  • ¹H and ¹³C NMR Spectroscopy mapped the molecular skeleton, with 2D COSY and HSQC experiments unequivocally establishing the connectivity between the thiophen-2-ylmethyl moiety and the 3-methoxy-3-oxopropanoic acid backbone.

  • MS Fragmentation Analysis corroborated the structure, with the prominent thiophen-2-ylmethyl cation peak (m/z 97) providing definitive evidence for the core linkage.

This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

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The Thiophene-Propanoic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of the thiophene ring, a versatile sulfur-containing heterocycle, with the propanoic acid moiety has given rise to a class of compounds with profound and diverse biological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of thiophene-containing propanoic acids. We will delve into their significant anti-inflammatory, anticancer, and antimicrobial properties, offering field-proven insights into the experimental design and interpretation that are crucial for advancing these promising molecules from the laboratory to clinical consideration. This document is intended to serve as a practical and authoritative resource for researchers actively engaged in the discovery and development of novel therapeutics.

Introduction: The Thiophene Core in Medicinal Chemistry

The thiophene nucleus is a cornerstone in the world of heterocyclic compounds, recognized for its significant pharmacological potential.[1] Its structural similarity to a benzene ring allows it to act as a bioisostere, often leading to retained or enhanced biological activity with altered pharmacokinetic profiles.[2] This five-membered aromatic ring, containing a sulfur atom, offers a unique electronic distribution and geometry that facilitates interactions with a wide array of biological targets. The inherent reactivity and potential for diverse functionalization make thiophene derivatives particularly attractive for the development of novel therapeutic agents. Thiophene-based compounds have demonstrated a remarkable spectrum of pharmacological effects, including antipsychotic, antianxiety, antifungal, antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[3][4]

The incorporation of a propanoic acid side chain introduces a critical functional group that can significantly influence a molecule's physicochemical properties and biological activity. This carboxylic acid moiety can participate in hydrogen bonding, ionic interactions, and can act as a key pharmacophoric feature for binding to specific enzyme active sites. The combination of the thiophene ring and the propanoic acid group creates a scaffold with a rich potential for drug design and development.

Key Biological Activities of Thiophene-Containing Propanoic Acids

The versatility of the thiophene-propanoic acid scaffold is evident in its broad range of demonstrated biological activities. This section will explore three of the most prominent and well-documented therapeutic areas: anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Activity

Thiophene-containing compounds, including those with a propanoic acid moiety, are well-established for their anti-inflammatory properties.[3][5][6] A notable example is Tiaprofenic acid , a commercially available non-steroidal anti-inflammatory drug (NSAID) that features a thiophene ring.[3][5][7] These compounds primarily exert their effects through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: COX and LOX Inhibition

The primary mechanism of anti-inflammatory action for many thiophene-propanoic acids is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] The propanoic acid group is often crucial for binding to the active site of COX enzymes. Some thiophene derivatives also exhibit inhibitory activity against lipoxygenase (LOX), another enzyme involved in the inflammatory pathway that converts arachidonic acid to leukotrienes.[3][6] Dual inhibition of both COX and LOX pathways can offer a broader spectrum of anti-inflammatory effects.

Below is a simplified representation of the anti-inflammatory mechanism of action:

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Propanoic_Acids Thiophene- Propanoic Acids Thiophene_Propanoic_Acids->COX_Enzymes Inhibition Thiophene_Propanoic_Acids->LOX_Enzymes Inhibition

Caption: Inhibition of COX and LOX pathways by thiophene-propanoic acids.

Beyond direct enzyme inhibition, some thiophene derivatives have been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

Anticancer Activity

The thiophene scaffold is a recurring motif in the design of novel anticancer agents.[9] The aromatic and planar nature of the thiophene ring enhances its ability to bind to various biological receptors, and its structure can be readily modified to improve selectivity and potency against cancer-related targets. Thiophene derivatives have been reported to inhibit a wide range of cancer-specific protein targets and signaling pathways.[9]

Mechanisms of Action in Oncology

The anticancer mechanisms of thiophene-containing compounds are diverse and often target key pathways involved in cell proliferation, survival, and angiogenesis. Some of the notable mechanisms include:

  • Kinase Inhibition: Many thiophene derivatives act as inhibitors of protein kinases that are crucial for cancer cell signaling. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a central role in tumor angiogenesis.[3][10] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen. Other targeted kinases include c-Jun N-terminal kinase (JNK) and Akt.[11][12]

  • Induction of Apoptosis: Thiophene derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, the activation of caspase-3 and caspase-7 is a hallmark of apoptosis.[13]

  • Cell Cycle Arrest: Some compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

A simplified workflow for evaluating the anticancer potential of thiophene-propanoic acids is depicted below:

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies MTT_Assay Cytotoxicity Screening (MTT Assay) Kinase_Assay Kinase Inhibition (e.g., VEGFR-2) MTT_Assay->Kinase_Assay Apoptosis_Assay Apoptosis Induction (Caspase-3/7 Assay) MTT_Assay->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Kinase_Assay->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis

Caption: Experimental workflow for anticancer activity assessment.

Antimicrobial Activity

Thiophene derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[4][14] This makes them promising candidates for the development of new antimicrobial agents, which are urgently needed to combat the growing threat of antibiotic resistance.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of thiophene-containing compounds can vary. Some derivatives have been shown to disrupt the bacterial cell membrane, leading to increased permeability and cell death.[15] Others may interfere with essential cellular processes. For example, some thiophene derivatives have been found to bind to bacterial outer membrane proteins.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene-containing propanoic acids is highly dependent on the nature and position of substituents on both the thiophene ring and the propanoic acid chain. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

  • Substitution on the Thiophene Ring: The position and electronic properties of substituents on the thiophene ring can significantly impact activity. For instance, in some anti-inflammatory compounds, electron-withdrawing groups can enhance potency.

  • The Propanoic Acid Moiety: The carboxylic acid group is often essential for activity, particularly in COX inhibitors where it interacts with key residues in the enzyme's active site. Esterification or amidation of the carboxylic acid can modulate the compound's pharmacokinetic properties and may serve as a prodrug strategy.

  • Stereochemistry: The stereochemistry of chiral centers within the propanoic acid side chain can also play a critical role in biological activity, as different enantiomers may exhibit distinct binding affinities for their targets.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activities of thiophene-containing propanoic acids. These protocols are designed to be self-validating and provide a solid foundation for reproducible research.

Anti-inflammatory Activity Assays

This assay measures the ability of a test compound to inhibit the activity of recombinant human COX-2.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A probe reacts with Prostaglandin G2 to produce a fluorescent signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute the human recombinant COX-2 enzyme in purified water and store in aliquots at -80°C. Keep the enzyme on ice during use.

    • Prepare a 10X stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentrations with the provided COX Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the diluted test compound to the sample wells.

    • Add 10 µL of the solvent vehicle to the "100% Initial Activity" (enzyme control) and "Background" wells.

    • Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) to the positive control wells.

    • Prepare the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the reaction mix to all wells.

    • Add the reconstituted COX-2 enzyme to all wells except the "Background" wells.

    • Incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid substrate to all wells.

    • Incubate for exactly 2 minutes at 37°C.

    • Stop the reaction by adding a stop solution (e.g., saturated Stannous Chloride).

  • Data Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in stimulated immune cells (e.g., RAW 264.7 macrophages).

Principle: Lipopolysaccharide (LPS) is used to stimulate the production of TNF-α and IL-6 by macrophages. The concentration of these cytokines in the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Sample Collection:

    • After incubation, centrifuge the plate and collect the cell culture supernatant.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific TNF-α and IL-6 ELISA kits.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Calculate the concentration of TNF-α and IL-6 in each sample from the standard curve.

    • Determine the percentage of inhibition of cytokine production for each concentration of the test compound and calculate the IC50 value.

Anticancer Activity Assays

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol: [14][16]

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allow them to attach overnight.[14]

    • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

    • Gently mix the plate to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay measures the activation of effector caspases 3 and 7, which are key mediators of apoptosis.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by activated caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.

Step-by-Step Protocol (using a commercial kit like Caspase-Glo® 3/7): [1]

  • Cell Plating and Treatment:

    • Plate cells in a 96-well plate and treat them with the test compound for a specified duration to induce apoptosis.

  • Reagent Addition:

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gently shaking the plate.

    • Incubate at room temperature for 30 minutes to 3 hours.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Compare the luminescence signal of the treated cells to that of the untreated control cells to determine the fold-increase in caspase-3/7 activity.

Antimicrobial Activity Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Principle: A standardized inoculum of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a liquid growth medium. The plate is incubated, and the wells are examined for visible signs of microbial growth.

Step-by-Step Protocol: [5][8]

  • Preparation of the Antimicrobial Agent:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of the Inoculum:

    • Grow the test microorganism in an appropriate broth overnight.

    • Dilute the culture to achieve a standardized turbidity, typically corresponding to a specific McFarland standard (e.g., 0.5).

    • Further dilute the standardized suspension to the final inoculum concentration.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (an indication of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Comparative Analysis of Bioactivity

To facilitate the comparison of the biological activities of different thiophene-propanoic acid derivatives, it is essential to present quantitative data in a clear and structured format.

Table 1: Anti-inflammatory Activity of Selected Thiophene Derivatives

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound XCOX-20.67Celecoxib1.14[17]
Compound Y5-LOX2.33Sodium Meclofenamate5.64[17]

Table 2: Anticancer Activity of Selected Thiophene Derivatives

CompoundCell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Reference
Compound 471HeLa23.79Paclitaxel-[4]
Compound 480HeLa33.42Paclitaxel-[4]
Compound 471Hep G213.34Paclitaxel-[4]
Compound 480Hep G212.61Paclitaxel-[4]

Table 3: Antimicrobial Activity of Selected Thiophene Derivatives

CompoundMicroorganismMIC (mg/L)Reference CompoundMIC (mg/L)Reference
Thiophene derivative 4A. baumannii (Col-R)16-32--[18]
Thiophene derivative 8E. coli (Col-R)8-32--[18]

Future Perspectives and Conclusion

The thiophene-propanoic acid scaffold continues to be a highly promising platform for the discovery of new therapeutic agents. Future research in this area should focus on several key aspects:

  • Rational Design and Synthesis: The use of computational modeling and structure-based drug design can guide the synthesis of more potent and selective derivatives.

  • Exploration of Novel Targets: While much of the focus has been on established targets like COX enzymes and various kinases, exploring novel biological targets could unveil new therapeutic applications.

  • Advanced Drug Delivery Systems: Formulating these compounds into novel drug delivery systems, such as nanoparticles, could improve their solubility, bioavailability, and targeting to specific tissues, thereby enhancing their therapeutic efficacy and reducing potential side effects.

  • In Vivo Studies: Promising in vitro candidates should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

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A Technical Guide to the Spectral Analysis of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted spectral data for the novel compound, 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.

Introduction

3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is a dicarboxylic acid monoester featuring a thiophene moiety. The presence of a chiral center, two carbonyl groups with different chemical environments (a carboxylic acid and a methyl ester), and an aromatic thiophene ring suggests a rich and informative spectral profile. Understanding these spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in potential reaction mechanisms. This guide will systematically dissect the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra to provide a comprehensive analytical portrait of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The structure of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is presented below, with key functional groups highlighted.

Caption: Molecular structure of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to provide distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the aromatic thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH10.0 - 12.0Singlet (broad)-1H
Thiophene H57.2 - 7.4Doublet of doublets~5.1, 1.21H
Thiophene H36.9 - 7.0Doublet of doublets~3.5, 1.21H
Thiophene H46.8 - 6.9Doublet of doublets~5.1, 3.51H
-OCH₃3.7Singlet-3H
-CH(COOH)-3.5 - 3.7Triplet~7.51H
-CH₂-Thiophene3.1 - 3.3Doublet~7.52H
Expert Interpretation of ¹H NMR Spectrum:
  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet in the downfield region (10.0-12.0 ppm) due to its acidic nature and hydrogen bonding.[1][2] Its broadness is a characteristic feature.

  • Thiophene Protons: The three protons on the thiophene ring will exhibit characteristic splitting patterns. The proton at position 5 (adjacent to the sulfur atom) is expected to be the most downfield of the three due to the electronegativity of the sulfur. The coupling constants are typical for a 2-substituted thiophene ring.

  • Methoxy Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet around 3.7 ppm, a typical region for ester methyl groups.[3]

  • Chiral Center Proton (-CH(COOH)-): The proton on the chiral carbon is coupled to the adjacent methylene protons, resulting in a triplet. Its chemical shift is influenced by the adjacent carboxylic acid, ester, and thiophene-substituted methylene group.

  • Methylene Protons (-CH₂-Thiophene): These two protons are diastereotopic due to the adjacent chiral center but are expected to show a simple doublet due to coupling with the methine proton. The signal will be shifted downfield due to the proximity of the electron-withdrawing thiophene ring and the chiral center.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH175 - 178
-COOCH₃170 - 173
Thiophene C2 (substituted)138 - 142
Thiophene C5127 - 129
Thiophene C3125 - 127
Thiophene C4124 - 126
-OCH₃52 - 54
-CH(COOH)-48 - 52
-CH₂-Thiophene33 - 37
Expert Interpretation of ¹³C NMR Spectrum:
  • Carbonyl Carbons: The two carbonyl carbons will appear far downfield. The carboxylic acid carbon is typically more deshielded than the ester carbon, hence its predicted shift is in the 175-178 ppm range.[2]

  • Thiophene Carbons: The carbon atom of the thiophene ring attached to the methylene group (C2) will be the most downfield of the aromatic carbons. The other three thiophene carbons will have distinct signals in the aromatic region.

  • Aliphatic Carbons: The methoxy carbon of the ester will resonate around 52-54 ppm. The chiral methine carbon will be found in the 48-52 ppm range, and the methylene carbon, being adjacent to the thiophene ring, is predicted to be in the 33-37 ppm region.

Predicted Infrared (IR) Spectral Data

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-H (Carboxylic Acid)Very broad and strong
2950-3100C-H (sp² and sp³)Medium to weak, sharp
~1735C=O (Ester)Strong, sharp
~1710C=O (Carboxylic Acid)Strong, sharp
~1600, ~1450C=C (Thiophene)Medium
1200-1300C-O (Ester and Acid)Strong
Expert Interpretation of IR Spectrum:
  • O-H Stretch: A very broad and intense absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[4][5] This broadness is due to the dimeric association of the carboxylic acid molecules.

  • C=O Stretches: Two distinct, strong, and sharp peaks are expected in the carbonyl region. The ester carbonyl will likely appear at a slightly higher wavenumber (~1735 cm⁻¹) compared to the carboxylic acid carbonyl (~1710 cm⁻¹), which is often broadened by hydrogen bonding.[6]

  • C-H Stretches: Absorptions for sp² C-H bonds of the thiophene ring will appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl chain will be just below 3000 cm⁻¹.

  • C=C and C-O Stretches: Aromatic C=C stretching vibrations from the thiophene ring are expected in the 1450-1600 cm⁻¹ region. Strong C-O stretching bands for both the ester and carboxylic acid groups will be visible in the 1200-1300 cm⁻¹ range.

Predicted Mass Spectrometry (MS) Data and Fragmentation Pathway

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation.

Predicted Molecular Ion: [M]+ = 214.0300 (for C₉H₁₀O₄S)

Table 4: Predicted Key Fragment Ions in the Mass Spectrum

m/zProposed Fragment
214[M]+ (Molecular Ion)
169[M - COOH]+
155[M - OCH₃ - H₂O]+
123[M - COOH - CH₂O]+
97[C₄H₄S-CH₂]+ (Thiophenemethyl cation)
83[C₄H₃S]+ (Thienyl cation)
Proposed Fragmentation Pathway:

The fragmentation of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is expected to be initiated by the loss of stable neutral molecules or radicals from the molecular ion.

M [M]+. m/z = 214 F1 [M - COOH]+. m/z = 169 M->F1 - COOH F2 [M - OCH3 - H2O]+. m/z = 155 M->F2 - OCH3, -H2O F3 [M - COOH - CH2O]+. m/z = 123 F1->F3 - CH2O F4 [Thiophenemethyl]+. m/z = 97 F1->F4 - C2H2O2 F5 [Thienyl]+. m/z = 83 F4->F5 - CH2

Caption: Proposed mass fragmentation pathway of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid.

Expert Interpretation of Mass Spectrum:
  • Molecular Ion Peak: The molecular ion peak is expected at m/z 214, corresponding to the molecular weight of the compound.

  • Loss of Carboxyl Group: A significant fragment at m/z 169 would correspond to the loss of the carboxylic acid group (-COOH) as a radical.[7]

  • Loss of Methanol: Another plausible fragmentation is the loss of a methoxy radical followed by the loss of a water molecule, leading to an ion at m/z 155.

  • Thiophenemethyl Cation: The base peak is predicted to be at m/z 97, corresponding to the stable thiophenemethyl cation, formed by cleavage of the bond between the chiral carbon and the methylene group.

  • Thienyl Cation: Further fragmentation of the thiophenemethyl cation by loss of a methylene group could lead to the thienyl cation at m/z 83.

Synthesis and Experimental Protocols

While this guide focuses on the spectral analysis, a plausible synthetic route is essential for obtaining the compound for experimental verification. A common method for synthesizing such substituted malonic acid monoesters involves the alkylation of a malonic ester followed by selective hydrolysis.

Proposed Synthesis Workflow:

Reactant1 Dimethyl malonate Intermediate Dimethyl 2-(thiophen-2-ylmethyl)malonate Reactant1->Intermediate Reactant2 2-(Chloromethyl)thiophene Reactant2->Intermediate Base Base (e.g., NaH) Base->Intermediate 1. Product 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid Intermediate->Product 2. Hydrolysis Selective Hydrolysis (e.g., KOH, MeOH/H2O) Hydrolysis->Product

Caption: Proposed synthetic workflow for 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid.

Step-by-Step Protocol:
  • Alkylation: To a solution of dimethyl malonate in a suitable aprotic solvent (e.g., THF), a strong base such as sodium hydride (NaH) is added at 0°C to generate the enolate. 2-(Chloromethyl)thiophene is then added, and the reaction mixture is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield crude dimethyl 2-(thiophen-2-ylmethyl)malonate, which can be purified by column chromatography.

  • Selective Hydrolysis: The purified diester is dissolved in a mixture of methanol and water. One equivalent of potassium hydroxide (KOH) is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.

  • Isolation: Upon completion, the methanol is removed under reduced pressure. The aqueous solution is acidified with dilute HCl, and the product is extracted with an organic solvent. The organic extracts are combined, dried, and concentrated to afford the final product, 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data, along with their detailed interpretations, offer a robust framework for the identification and characterization of this molecule. The proposed synthesis and analytical protocols provide a practical roadmap for its preparation and experimental verification. This document serves as a valuable resource for scientists engaged in the synthesis and analysis of novel thiophene-containing compounds for various applications, including drug discovery and materials science.

References

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The Thiophene Scaffold: A Privileged Structure for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility as a pharmacophore. Its unique physicochemical properties, including its bioisosteric relationship with the benzene ring and its ability to engage in diverse molecular interactions, have propelled the development of a wide array of clinically significant therapeutic agents. This technical guide provides a comprehensive exploration of the key therapeutic targets of thiophene derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed for their evaluation. We will navigate through the anti-inflammatory, anticancer, antiplatelet, and neuroprotective applications of these compounds, offering a detailed roadmap for researchers and drug development professionals engaged in the pursuit of novel thiophene-based therapeutics.

Introduction: The Enduring Significance of the Thiophene Moiety

The thiophene nucleus is a recurring motif in a multitude of FDA-approved drugs, underscoring its importance in drug design and development.[1] Its structural similarity to benzene allows it to act as a bioisostere, often leading to improved pharmacokinetic profiles and enhanced target engagement.[2] The sulfur atom within the ring can participate in hydrogen bonding, further contributing to drug-receptor interactions.[2] Moreover, the lipophilic nature of the thiophene ring facilitates passage across biological membranes, including the blood-brain barrier, expanding its therapeutic potential to central nervous system disorders.[1]

This guide will systematically dissect the major therapeutic areas where thiophene derivatives have made a significant impact, focusing on the molecular targets that underpin their pharmacological effects. For each target class, we will provide a detailed mechanistic overview, showcase representative thiophene-based inhibitors with their corresponding potencies, and present detailed protocols for essential in vitro assays.

Anti-inflammatory Agents: Targeting the Enzymes of Inflammation

Thiophene derivatives have emerged as a potent class of anti-inflammatory agents, primarily through their inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX).[3][4] Several approved non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene ring in their structure, including tinoridine, tiaprofenic acid, and tenoxicam.[1][3]

Cyclooxygenase (COX) Inhibition

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] Therefore, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[7]

Mechanism of Action: Thiophene-based COX inhibitors typically act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of arachidonic acid. The structural features of these derivatives, such as the substitution pattern on the thiophene ring, play a crucial role in determining their potency and selectivity for COX-2 over COX-1.[7]

Structure-Activity Relationship (SAR): SAR studies on thiophene-based COX-2 inhibitors have revealed that the presence of specific substituents is critical for activity. For instance, in some series, a hydroxyl group at the para-position of a C-2 phenyl ring has been shown to be the most potent and selective for COX-2 inhibition.[7] The general order of selectivity for substituents at this position has been reported as OH > F > OMe > H, Me > NHCOMe > Cl.[7]

Featured Thiophene-Based COX Inhibitors:

Compound IDTargetIC50 (µM)Reference
TenoxicamCOX-[1]
SuprofenCOX-[1]
Compound 18 COX-2Potent & Selective[7]

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method for screening potential COX-2 inhibitors.

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in purified water and store on ice.

    • Prepare a 10x stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration with COX Assay Buffer.

    • Prepare an Enzyme Control (EC) well containing only Assay Buffer.

    • Prepare an Inhibitor Control (IC) well containing a known COX-2 inhibitor (e.g., Celecoxib).[4]

  • Assay Procedure:

    • To a 96-well plate, add 10 µL of the diluted test inhibitor to the sample wells.

    • Add 10 µL of Assay Buffer to the EC wells.

    • Add 10 µL of the known inhibitor to the IC wells.

    • Add 20 µL of the diluted COX-2 enzyme to all wells except the "Negative Control" wells.

    • Add 70 µL of COX Assay Buffer to the "Negative Control" wells.[8]

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

    • Incubate for exactly 2 minutes at 37°C.

    • Stop the reaction by adding a suitable stop solution.

    • Add the COX probe and incubate at room temperature for 15 minutes to 1 hour.[9]

  • Data Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[10]

    • Calculate the percentage of inhibition for each test compound concentration compared to the EC.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of COX-2 activity.

COX2_Signaling_Pathway

Lipoxygenase (LOX) Inhibition

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes and other inflammatory mediators.[11] 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent bronchoconstrictors and pro-inflammatory molecules implicated in asthma and other inflammatory diseases.[12]

Mechanism of Action: Thiophene derivatives can act as inhibitors of 5-LOX, thereby preventing the production of leukotrienes. The exact mechanism of inhibition can vary, with some compounds acting as non-competitive inhibitors.[12]

Experimental Protocol: In Vitro 5-LOX Inhibition Assay

This protocol describes a method for assessing the 5-LOX inhibitory activity of test compounds.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of 5-LOX enzyme in a suitable buffer.

    • Prepare a solution of the substrate, such as arachidonic acid or linoleic acid.[13]

  • Assay Procedure:

    • In a 96-well plate, combine the enzyme solution with the test inhibitor at various concentrations and incubate for a specified time (e.g., 10 minutes).[11]

    • Initiate the reaction by adding the substrate solution.[11]

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

    • Calculate the IC50 value for the test compound.

Anticancer Agents: Targeting Key Kinases in Tumor Progression

The thiophene scaffold is a prominent feature in numerous kinase inhibitors developed for cancer therapy.[14] Kinases are a large family of enzymes that play critical roles in cell signaling pathways regulating cell growth, proliferation, differentiation, and survival.[11] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[15][16] Inhibition of VEGFR-2 signaling can block tumor angiogenesis and suppress tumor growth.

Mechanism of Action: Thiophene-based VEGFR-2 inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-angiogenic signaling cascade.[1][17] This leads to the suppression of endothelial cell proliferation, migration, and tube formation.[17]

Featured Thiophene-Based VEGFR-2 Inhibitors:

Compound IDTargetIC50 (nM)Reference
Compound 25 VEGFR-2320[1]
Compound 14d VEGFR-2191.1[17]
Compound 3b VEGFR-2126[18]
Compound 4c VEGFR-275[18]

VEGFR2_Signaling_Pathway

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival.[2] Aberrant activation of this pathway is frequently observed in various cancers, making it a key target for anticancer drug development.[19]

Mechanism of Action: Thiophene derivatives have been designed to inhibit PI3K, often targeting specific isoforms of the enzyme. By blocking PI3K activity, these compounds prevent the phosphorylation of Akt and the subsequent activation of downstream effectors, ultimately leading to the induction of apoptosis and inhibition of tumor cell proliferation.[20]

Featured Thiophene-Based PI3K Inhibitors:

Compound IDTargetIC50 (µM)Reference
Compound 13g PI3Kα0.525[20]
Compound 3s PI3Kγ0.066[21]
Compound 3q PI3Kγ0.430[21]
Compound 3f PI3Kγ0.570[21]

PI3K_Akt_Signaling_Pathway

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorometric)

This protocol provides a general method for measuring the inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation:

    • Prepare a solution of the kinase of interest.

    • Prepare a solution of the kinase substrate peptide.

    • Prepare a solution of ATP.

    • Prepare serial dilutions of the test inhibitor (e.g., thiophene derivative).

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and test inhibitor to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes to 1 hour).[9]

    • Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a fluorometric detection reagent.[9][22]

  • Data Analysis:

    • Measure the fluorescence intensity (e.g., λex = 540 nm / λem = 590 nm).[9]

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value.

Antiplatelet Agents: Targeting the P2Y12 Receptor

Thienopyridines, a class of thiophene-containing compounds, are widely used as antiplatelet agents to prevent thrombotic events in patients with cardiovascular diseases. Clopidogrel and prasugrel are prominent examples of thienopyridine-based drugs.

Mechanism of Action: Thienopyridines are prodrugs that are metabolized in the liver to an active metabolite. This active metabolite irreversibly binds to the P2Y12 receptor, a G protein-coupled receptor on the surface of platelets.[23] By blocking the P2Y12 receptor, these drugs prevent ADP-mediated platelet activation and aggregation.[23]

P2Y12_Signaling_Pathway

Neuroprotective Agents: Targeting Cholinesterases

Thiophene derivatives have shown promise in the treatment of neurodegenerative disorders like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to an increase in acetylcholine levels in the brain, which is beneficial for cognitive function.[17][22]

Mechanism of Action: Thiophene-based cholinesterase inhibitors act by binding to the active site of AChE and/or BChE, preventing the hydrolysis of acetylcholine. The design of these inhibitors often involves mimicking the structure of the natural substrate or known inhibitors.[7]

Featured Thiophene-Based Cholinesterase Inhibitors:

Compound IDTarget% Inhibition / IC50Reference
Compound IIId AChE60% inhibition[17][22]
Compound 1i AChEIC50: 0.42 ± 0.019 μM[2]
Compound 1 AChEIC50: 0.38 ± 0.019 mg/mL[24]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[1][7]

  • Reagent Preparation:

    • Prepare a solution of acetylcholinesterase enzyme.

    • Prepare a solution of the substrate, acetylthiocholine iodide.

    • Prepare a solution of the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Prepare serial dilutions of the test inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution, DTNB, and the test inhibitor.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow-colored product.[1]

  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration.

    • Determine the percentage of inhibition compared to a control without the inhibitor.

    • Calculate the IC50 value.

Synthesis of Thiophene Derivatives: The Gewald Reaction

The Gewald reaction is a versatile and widely used one-pot synthesis for the preparation of 2-aminothiophenes, which are key intermediates for many of the therapeutic agents discussed in this guide.[2][15]

General Protocol for Gewald Synthesis:

  • Reaction Setup: In a suitable reaction vessel, combine a carbonyl compound (ketone or aldehyde), an activated nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur in a solvent such as ethanol or DMF.[2][15]

  • Addition of Base: Add a catalytic amount of a base, such as morpholine or diethylamine, to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

  • Workup and Purification: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Gewald_Reaction_Workflow

Conclusion and Future Perspectives

The thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The insights provided in this guide highlight the diverse molecular targets that can be effectively modulated by thiophene derivatives. Future research in this area will likely focus on the development of more selective and potent inhibitors, the exploration of novel therapeutic targets, and the application of advanced drug delivery systems to enhance the efficacy and safety of thiophene-based drugs. The continued synergy between synthetic chemistry, molecular pharmacology, and clinical research will undoubtedly lead to the emergence of new and improved thiophene-containing medicines to address unmet medical needs.

References

  • Shaikh, R. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine: Nanotechnology, Biology and Medicine. [Link]

  • Abdel-Aziz, M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]

  • Lata, S., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • Khan, K. M., et al. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic & Medicinal Chemistry. [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. [Link]

  • Ambrus, J. I., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. [Link]

  • Wu, J., et al. (2017). Targeting cancer with kinase inhibitors. Journal of Clinical Investigation. [Link]

  • Zhang, Y., et al. (2022). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3K Inhibitors. Molecules. [Link]

  • Gilbert, N. C., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Journal of Biological Chemistry. [Link]

  • Asif, M. (2014). A review on structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Umeå University. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Al-Ghorbani, M., et al. (2016). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Tetrahedron Letters. [Link]

  • Wikipedia. (n.d.). P2Y12. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • Creative Biolabs. (n.d.). Kinase Assay Kit (Fluorometric). [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • The Medical Independent. (n.d.). The role and molecular mechanism of P2Y12 receptors in the pathogenesis of atherosclerotic cardiovascular diseases. [Link]

  • de Souza, A. P. C., et al. (2021). The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. Frontiers in Immunology. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different concentrations. [Link]

  • BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Patsnap. (2024). What are P2Y12 receptor agonists and how do they work?[Link]

  • Wu, P., et al. (2020). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Journal of Medicinal Chemistry. [Link]

  • SciSpace. (n.d.). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. [Link]

  • ResearchGate. (n.d.). SAR of the 5-substituted thiophene. [Link]

  • Al-Ghorbani, M., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]

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A Theoretical Chemist's Guide to the Electronic Structure of Thiophene Derivatives: From First Principles to Material Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the theoretical methodologies used to investigate the electronic structure of thiophene derivatives. It is intended to serve as a valuable resource for researchers in materials science and medicinal chemistry, offering both foundational knowledge and practical insights into the application of computational chemistry for the design and analysis of novel thiophene-based systems.

Section 1: The Enduring Significance of Thiophene and Its Progeny

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone of modern chemistry. Its unique electronic properties, arising from the interplay between the sulfur atom's lone pairs and the π-conjugated system, make it an exceptionally versatile building block. Derivatives of thiophene are integral to a vast array of advanced technologies and therapeutic agents.

In the realm of materials science , thiophene-based polymers and small molecules are at the forefront of organic electronics. They are key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the electronic structure of the constituent thiophene derivatives, which governs charge transport, light absorption, and emission properties.

In medicinal chemistry , the thiophene scaffold is a privileged structure found in numerous approved drugs. Its ability to act as a bioisostere of a benzene ring, coupled with its capacity for diverse functionalization, has led to the development of blockbuster drugs for treating a range of conditions, from thrombosis (e.g., Clopidogrel) to bacterial infections. The therapeutic efficacy of these compounds is often dictated by their electronic characteristics, which influence their ability to interact with biological targets.

Theoretical studies provide an indispensable lens through which to understand and predict the electronic behavior of these complex molecules. By employing a range of computational techniques, it is possible to elucidate structure-property relationships, screen potential candidates, and guide the rational design of new materials and drugs with enhanced performance.

Section 2: The Theoretical Toolkit: Computational Methods for Thiophene Derivatives

The selection of an appropriate computational method is paramount for obtaining reliable and predictive results. The choice is always a balance between desired accuracy and available computational resources.

2.1: The Foundation: Density Functional Theory (DFT)

For the study of thiophene derivatives, Density Functional Theory (DFT) has emerged as the workhorse method due to its excellent compromise between accuracy and computational cost. DFT methods approximate the many-body electronic Schrödinger equation by solving for the electron density, a much more manageable quantity.

Causality in Functional Selection: The choice of the exchange-correlation functional is the most critical decision in a DFT calculation.

  • Hybrid Functionals (e.g., B3LYP): These functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have historically been the most popular for general-purpose calculations on organic molecules. B3LYP often provides a good description of ground-state geometries and electronic properties for a wide range of thiophene systems.

  • Range-Separated Functionals (e.g., CAM-B3LYP, M06-2X): For systems where charge-transfer or long-range interactions are important, such as in donor-acceptor-type thiophene derivatives or in the study of excited states, range-separated functionals are often more reliable. They are specifically designed to correct the tendency of traditional functionals to underestimate the energy of charge-transfer states.

The Importance of Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and provide a good balance for geometry optimizations and property calculations of small to medium-sized thiophene derivatives. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding involving the sulfur atom.

  • Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are generally more accurate but also more computationally demanding. They are recommended for high-accuracy benchmark calculations.

2.2: Beyond the Ground State: Time-Dependent DFT (TD-DFT)

To investigate the excited-state properties of thiophene derivatives, such as their UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. TD-DFT allows for the calculation of vertical excitation energies, which correspond to the peaks in an absorption spectrum. The choice of functional for TD-DFT is even more critical than for ground-state calculations, with range-separated functionals often being necessary for accurate results.

2.3: A Typical Computational Workflow

The process of theoretically studying a thiophene derivative follows a well-defined workflow, from initial structure to final property analysis.

G cluster_input Step 1: Input Generation cluster_calc Step 2: Quantum Chemical Calculation cluster_analysis Step 3: Data Analysis & Visualization a Define Molecular Structure (e.g., from crystal data or builder) b Geometry Optimization (Find lowest energy conformation) a->b c Frequency Calculation (Confirm minimum energy structure) b->c d Single-Point Energy Calculation (For electronic properties) c->d e Molecular Orbitals (HOMO/LUMO) d->e f Electronic Spectra (TD-DFT) d->f g Other Properties (e.g., NLO) d->g G cluster_design Rational Design Cycle a Initial Thiophene Derivative b Theoretical Calculation (DFT/TD-DFT) a->b c Predicted Properties (HOMO/LUMO, λ_max) b->c d Comparison with Target Properties c->d e Molecular Modification (Add Substituents) d->e Iterate f Optimized Derivative d->f Achieved e->b

solubility and stability of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Physicochemical Characterization of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

Preamble: Charting the Course for a Novel Thiophene Derivative

In the landscape of drug discovery and development, the journey of a novel chemical entity from synthesis to clinical application is contingent upon a rigorous understanding of its fundamental physicochemical properties. This guide focuses on 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid , a molecule incorporating a thiophene core, a structure of significant interest in medicinal chemistry. Given the absence of extensive published data for this specific compound, this document serves not as a repository of existing knowledge, but as a strategic and methodological whitepaper. It is designed for researchers, chemists, and formulation scientists, providing the foundational logic and detailed experimental frameworks required to comprehensively characterize its solubility and stability profiles. As a Senior Application Scientist, the causality behind each experimental choice is emphasized, ensuring that the resulting data is not only accurate but also contextually meaningful for downstream development decisions.

Molecular Profile and Inferred Physicochemical Characteristics

The structure of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid presents key functional groups that dictate its behavior:

  • Thiophene Ring: A sulfur-containing aromatic heterocycle, common in pharmaceuticals. The sulfur atom can be susceptible to oxidation, a critical consideration for stability. The ring system contributes to the molecule's overall lipophilicity and provides a chromophore for UV-based analytical detection.

  • Propanoic Acid Backbone: This contains a free carboxylic acid, which is ionizable. This feature predicts that the compound's aqueous solubility will be highly dependent on pH, with significantly increased solubility in basic conditions where the carboxylate salt is formed.

  • Methyl Ester: This group is susceptible to hydrolysis, particularly under basic (saponification) or strongly acidic conditions, yielding a dicarboxylic acid and methanol. This is a primary degradation pathway that must be investigated.

These structural elements allow us to anticipate key challenges and focus our characterization efforts accordingly.

PropertyPredicted Characteristic / ImplicationRationale
Ionization Acidic (pKa likely in the 3-5 range)Presence of a carboxylic acid group.
Solubility Low in acidic aqueous media, higher in basic media. Soluble in polar organic solvents.The free acid is less polar than its conjugate base (carboxylate). Thiophene and methyl groups contribute to organic solvent affinity.
Stability Potential for hydrolysis and oxidation.The methyl ester is a hydrolytic liability. The thiophene sulfur atom is a potential site for oxidation.
Analysis Amenable to Reverse-Phase HPLC with UV detection.The thiophene ring provides a UV chromophore, essential for quantification.

Comprehensive Solubility Assessment

Solubility is a gatekeeper property for bioavailability and formulation development. A multi-faceted approach is necessary to understand how this compound will behave in both biopharmaceutical and manufacturing contexts.

The Foundational Principle: Equilibrium "Shake-Flask" Solubility (ICH/WHO Guidelines)

The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[1][2] Its purpose is to find the saturation point of the compound in a given medium at a controlled temperature, mimicking physiological conditions.

Causality of Method Choice: Why this method? It provides the true thermodynamic solubility, a fundamental constant essential for biopharmaceutics classification (BCS) and for setting specifications for supersaturation in advanced formulation strategies.

Step-by-Step Protocol: Equilibrium Solubility Determination
  • Media Preparation: Prepare a series of aqueous buffers covering the physiological pH range:

    • 0.1 N HCl (pH ~1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8) Additionally, include purified water and key organic solvents relevant to formulation (e.g., Ethanol, Propylene Glycol, DMSO).

  • Sample Preparation: Add an excess of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid to vials containing a fixed volume of each medium. "Excess" is critical; undissolved solid must be visible to ensure saturation.[2]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[1] Agitate for a predetermined period (e.g., 24 to 48 hours). The goal is to ensure the system has reached equilibrium. It is advisable to sample at multiple time points (e.g., 12, 24, 48 hours) to confirm that the concentration is no longer increasing.

  • Sample Collection & Processing:

    • Cease agitation and allow the vials to stand for a short period for coarse settling.

    • Withdraw an aliquot from the supernatant. Crucially, this must be immediately filtered through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected after a filter compatibility study) to remove all undissolved solids.

    • Dilute the clear filtrate with the mobile phase of the analytical method to a concentration within the calibration curve's linear range.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (detailed in section 2.2).

Workflow for Solubility Assessment

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Data prep_media Prepare Buffers (pH 1.2, 4.5, 6.8) & Organic Solvents add_api Add Excess API to each solvent prep_media->add_api equilibrate Equilibrate on Shaker (37°C, 24-48h) add_api->equilibrate sample Withdraw Supernatant equilibrate->sample filter_sample Filter (0.22 µm) sample->filter_sample dilute Dilute Filtrate filter_sample->dilute hplc Quantify via Validated HPLC Method dilute->hplc data_table Record Solubility Data (mg/mL or µg/mL) hplc->data_table

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Backbone: HPLC Method for Quantification

A robust analytical method is non-negotiable. For a thiophene-containing molecule, reverse-phase HPLC with UV detection is the logical starting point.[3][4]

  • Column: C18, 4.6 x 150 mm, 5 µm (A workhorse for small molecules).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic or Phosphoric Acid). The acid is crucial to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning a dilute solution of the API from 200-400 nm to find the wavelength of maximum absorbance (λ-max).

  • Validation: The method must be validated for linearity, accuracy, and precision as per standard laboratory procedures.

Data Synthesis: The Solubility Profile

The final output should be a clear, concise table summarizing the solubility across all tested conditions.

Solvent/MediumpHTemperature (°C)Equilibrium Solubility (mg/mL)
0.1 N HCl1.237Quantitative Value
Acetate Buffer4.537Quantitative Value
Phosphate Buffer6.837Quantitative Value
Purified Water~7.037Quantitative Value
EthanolN/A25Quantitative Value
Propylene GlycolN/A25Quantitative Value
DMSON/A25Quantitative Value

Intrinsic Stability and Degradation Pathway Analysis

Understanding a molecule's stability is paramount for determining its shelf-life, storage conditions, and potential degradation products, which could have safety implications.[5] The strategy involves subjecting the compound to accelerated or exaggerated stress conditions to predict its long-term stability.[6]

The "Why": Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability analysis.[7] Their primary objectives are:

  • To Identify Degradation Pathways: Understanding how the molecule degrades (e.g., hydrolysis, oxidation).

  • To Generate Degradants: Producing degradation products for structural elucidation.

  • To Develop a Stability-Indicating Method: This is the most critical outcome. The analytical method must be proven to separate the intact API from all process impurities and degradation products, ensuring its specificity.[8] A target degradation of 5-20% is often considered ideal to detect degradants without overly complex secondary degradation.[9]

Step-by-Step Protocol: Forced Degradation Studies

For each condition, a solution of the API (e.g., at 1 mg/mL) is prepared and compared to an unstressed control solution.

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60 °C.

    • Procedure: Incubate the API solution for a set time (e.g., 2, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.

    • Expected Outcome: Potential hydrolysis of the methyl ester.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at room temperature.

    • Procedure: This reaction is often rapid. Incubate for shorter periods (e.g., 5, 15, 60 minutes). Withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.

    • Expected Outcome: Rapid hydrolysis (saponification) of the methyl ester is highly likely.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Procedure: Incubate for set times (e.g., 2, 8, 24 hours). Withdraw an aliquot, dilute, and analyze.

    • Expected Outcome: Potential oxidation of the thiophene sulfur to a sulfoxide or sulfone.

  • Thermal Degradation:

    • Condition: API solution and solid API stored at 60 °C.

    • Procedure: Analyze samples at set time points (e.g., 1, 3, 7 days).

    • Expected Outcome: Reveals inherent thermal lability.

  • Photostability:

    • Condition: Expose solid API and API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Procedure: Use a calibrated photostability chamber. A dark control should be run in parallel.

    • Expected Outcome: Identifies light sensitivity.

Workflow for Stability Assessment

G cluster_stress 1. Forced Degradation cluster_method 2. Method Development cluster_formal 3. Formal Stability Study stress_conditions Subject API to Stress: - Acid Hydrolysis - Base Hydrolysis - Oxidation (H₂O₂) - Thermal - Photolytic (ICH Q1B) analyze_samples Analyze all stressed samples and control via HPLC stress_conditions->analyze_samples control Unstressed Control Sample control->analyze_samples peak_tracking Track Degradant Peaks analyze_samples->peak_tracking method_dev Develop & Validate Stability-Indicating Method (Separates all peaks) peak_tracking->method_dev ich_study Place API on ICH Stability - Long Term (25°C/60%RH) - Accelerated (40°C/75%RH) method_dev->ich_study pull_samples Pull & Analyze Samples at Time Points (0, 3, 6, 9, 12... months) ich_study->pull_samples report Generate Stability Report (Assay, Degradants, Description) pull_samples->report

Caption: Workflow for Forced Degradation and Formal Stability Studies.

Formal Stability Study (ICH Q1A)

Once a stability-indicating method is established, a formal, long-term stability study can be initiated.[10]

  • Protocol: Store the solid API in its intended packaging under controlled environmental conditions.

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Schedule: Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Tests to Perform: At each pull point, the sample should be tested for:

    • Appearance (visual description)

    • Assay (potency of the API)

    • Degradation Products (quantification of known and unknown impurities)

Data Synthesis: The Stability Profile

Data should be tabulated to clearly show trends over time.

ConditionTime (Months)AppearanceAssay (%)Total Degradants (%)
25°C/60%RH0Conforms100.0< 0.1
3Conforms99.80.15
6DataDataData
...DataDataData
40°C/75%RH0Conforms100.0< 0.1
3Conforms99.10.8
6DataDataData

Conclusion and Strategic Recommendations

This guide outlines a comprehensive, first-principles approach to defining the critical solubility and stability characteristics of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. The inherent structural liabilities—an ionizable carboxylic acid, a hydrolyzable ester, and an oxidizable thiophene ring—are not obstacles but rather signposts directing a logical and thorough investigation.

Key Recommendations for Handling and Storage:

  • Storage: Based on the predicted lability, the solid compound should be stored in well-sealed containers, protected from light, and kept under refrigerated or controlled room temperature conditions, pending formal stability data.

  • pH Control: In aqueous solution, the compound will be most stable at a mildly acidic pH (e.g., 4-6) to minimize both acid- and base-catalyzed hydrolysis of the ester. Strongly basic conditions should be avoided.

  • Excipient Compatibility: The potential for oxidation necessitates careful screening of excipients for peroxides and other oxidizing agents during formulation development.

By executing the protocols detailed herein, a research team can build a robust data package that not only fulfills regulatory expectations but, more importantly, enables the rational and science-driven development of this promising chemical entity.

References

  • Vasilyev, A., & Kseniya, L. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems.
  • The Good Scents Company.
  • Benchchem. Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester.
  • Chem-Impex. 2'-Methoxy-3-phenylpropionic acid.
  • Chem-Impex. 3-(3-Methoxyphenyl)propionic acid.
  • PubChem. 3-Methoxy-3-oxo-2-phenylpropanoic acid.
  • Journal of Natural Products. Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc.
  • ICH. Q1A(R2) Guideline.
  • BioProcess International.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • National Center for Biotechnology Information.
  • Health Canada. ICH Q1 guideline on stability testing of drug substances and drug products.
  • Pharmaguideline.
  • PubMed.
  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Lund University Publications.
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  • World Health Organization.
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  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
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The Organic Chemist's Guide to Thiophene Synthesis: From Classical Ring Formation to Modern C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Thiophene Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone of modern medicinal chemistry and materials science. Its structural and electronic properties, often acting as a bioisostere for a benzene ring, have cemented its role in a multitude of applications. Thiophene derivatives are integral to numerous FDA-approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine. In materials science, thiophene-based polymers are at the forefront of organic electronics, finding use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).[1]

This guide provides an in-depth review of the principal synthetic methodologies for accessing and functionalizing the thiophene core. We will move beyond a simple recitation of reactions, instead focusing on the underlying mechanisms, the rationale behind procedural choices, and the practical applications of each method. This content is structured to provide researchers, scientists, and drug development professionals with a robust framework for designing and executing synthetic routes to novel thiophene-based compounds.

Part I: Foundational Strategies for Thiophene Ring Construction

The classical approaches to thiophene synthesis involve the de novo construction of the heterocyclic ring from acyclic precursors. These methods remain highly relevant for creating specific substitution patterns that are difficult to achieve through functionalization of a pre-formed ring.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a robust and straightforward method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[2] The core transformation involves the condensation of the diketone with a sulfurizing agent, which facilitates both thionation of the carbonyls and the subsequent dehydrative cyclization.[3]

Causality and Mechanistic Insight:

The choice of sulfurizing agent is critical and dictates the reaction conditions.

  • Phosphorus Pentasulfide (P₄S₁₀): A powerful, traditional reagent that effectively converts carbonyls to thiocarbonyls. However, it often requires harsh conditions (high heat) and can lead to side products due to its strong dehydrating nature.[4][5]

  • Lawesson's Reagent: A milder and more soluble alternative that often provides higher yields under more controlled conditions.[4][6] It is particularly advantageous for substrates with sensitive functional groups.

The mechanism proceeds through the initial formation of a thioketone, which then undergoes tautomerization to a thioenol. An intramolecular nucleophilic attack by the sulfur onto the remaining carbonyl carbon forms a five-membered dihydrothiophene intermediate, which readily dehydrates to yield the aromatic thiophene ring.[7]

Diagram: Paal-Knorr Thiophene Synthesis Mechanism

Paal_Knorr diketone 1,4-Diketone thioketone Thioketone Intermediate diketone->thioketone Thionation reagents P₄S₁₀ or Lawesson's Reagent reagents->thioketone enol Thioenol Tautomer thioketone->enol Tautomerization cyclic Cyclized Intermediate enol->cyclic Intramolecular Cyclization thiophene Thiophene cyclic->thiophene Dehydration Gewald start Ketone + Activated Nitrile + S₈ + Base knoevenagel Knoevenagel Condensation start->knoevenagel intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate sulfur_add Sulfur Addition intermediate->sulfur_add thiolate Thiolate Intermediate sulfur_add->thiolate cyclization Intramolecular Cyclization thiolate->cyclization product 2-Aminothiophene cyclization->product Tautomerization Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex L₂Pd(II)(Thienyl)(X) ox_add->pd2_complex Thienyl-X transmetal Transmetalation pd2_complex->transmetal pd2_biaryl L₂Pd(II)(Thienyl)(Ar) transmetal->pd2_biaryl Ar-B(OH)₂ red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Thienyl-Ar red_elim->product reactants Thienyl-X + Ar-B(OH)₂ reactants->ox_add base Base base->transmetal

Sources

Methodological & Application

Synthesis of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field of organic synthesis, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind each procedural choice, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction

3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is a mono-acid mono-ester derivative of a substituted malonic acid. Such compounds are of significant interest as versatile intermediates in the synthesis of more complex molecules, including heterocyclic compounds and analogues of bioactive natural products. The thiophene moiety is a common scaffold in many pharmaceutical agents, imparting a range of biological activities. The presence of both a carboxylic acid and an ester group on the propanoic acid backbone allows for selective functionalization, making it a key component in the divergent synthesis of compound libraries for drug discovery.

The synthetic strategy outlined in this guide follows a robust and well-documented pathway: the malonic ester synthesis.[1] This classical yet highly effective method involves two key transformations:

  • C-Alkylation of Dimethyl Malonate: Formation of a new carbon-carbon bond by reacting the enolate of dimethyl malonate with an appropriate electrophile, in this case, 2-(chloromethyl)thiophene.

  • Selective Mono-hydrolysis (Saponification): Controlled hydrolysis of one of the two ester groups of the resulting diester to yield the desired mono-acid mono-ester.

This application note will provide a detailed protocol for each of these steps, along with insights into reaction monitoring, purification, and characterization of the intermediate and final products.

Reaction Scheme Overview

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Dimethyl Malonate Dimethyl Malonate Dimethyl 2-(thiophen-2-ylmethyl)malonate Dimethyl 2-(thiophen-2-ylmethyl)malonate Dimethyl Malonate->Dimethyl 2-(thiophen-2-ylmethyl)malonate Step 1: Alkylation 2-(Chloromethyl)thiophene 2-(Chloromethyl)thiophene 2-(Chloromethyl)thiophene->Dimethyl 2-(thiophen-2-ylmethyl)malonate Base (e.g., NaH, NaOMe) Base (e.g., NaH, NaOMe) Base (e.g., NaH, NaOMe)->Dimethyl 2-(thiophen-2-ylmethyl)malonate Solvent (e.g., THF, DMF) Solvent (e.g., THF, DMF) Solvent (e.g., THF, DMF)->Dimethyl 2-(thiophen-2-ylmethyl)malonate 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid Dimethyl 2-(thiophen-2-ylmethyl)malonate->3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid Step 2: Mono-hydrolysis Controlled Hydrolysis (e.g., KOH, THF/H2O) Controlled Hydrolysis (e.g., KOH, THF/H2O) Controlled Hydrolysis (e.g., KOH, THF/H2O)->3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid Acid Workup (e.g., HCl) Acid Workup (e.g., HCl) Acid Workup (e.g., HCl)->3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

Figure 1: Overall synthetic workflow for 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid.

Experimental Protocols

Part 1: Synthesis of Dimethyl 2-(thiophen-2-ylmethyl)malonate

This initial step involves the nucleophilic substitution of chloride from 2-(chloromethyl)thiophene by the enolate of dimethyl malonate. The choice of a suitable base and solvent is critical for achieving a high yield and minimizing side reactions. A strong, non-nucleophilic base such as sodium hydride is ideal for the complete deprotonation of dimethyl malonate, while an alkoxide base like sodium methoxide in methanol can also be effective. Anhydrous conditions are crucial to prevent the quenching of the enolate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Dimethyl malonate132.1213.2 g0.10Use freshly distilled.
Sodium hydride (60% dispersion in mineral oil)24.004.4 g0.11Handle with care under inert atmosphere.
2-(Chloromethyl)thiophene132.6013.3 g0.10Can be synthesized or purchased.
Anhydrous Tetrahydrofuran (THF)-200 mL-Dry over sodium/benzophenone.
Saturated aqueous ammonium chloride-100 mL-For quenching.
Diethyl ether-200 mL-For extraction.
Anhydrous magnesium sulfate---For drying.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil).

  • Enolate Formation: Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF (100 mL) to the flask. Cool the suspension to 0 °C using an ice bath.

  • Addition of Dimethyl Malonate: Slowly add a solution of dimethyl malonate (13.2 g, 0.10 mol) in anhydrous THF (50 mL) to the stirred suspension of sodium hydride via the dropping funnel over 30 minutes. The evolution of hydrogen gas should be observed. Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 2-(chloromethyl)thiophene (13.3 g, 0.10 mol) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. The crude dimethyl 2-(thiophen-2-ylmethyl)malonate can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid

The selective mono-hydrolysis of the synthesized diester is a critical step. Using a slight excess of a strong base like potassium hydroxide in a mixed solvent system at low temperatures allows for the cleavage of one ester group while leaving the other intact.[2][3] This method has been shown to be highly efficient for the mono-saponification of symmetric diesters.[2][3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Dimethyl 2-(thiophen-2-ylmethyl)malonate228.2622.8 g0.10From Part 1.
Potassium hydroxide (KOH)56.116.2 g0.11
Tetrahydrofuran (THF)-150 mL-
Water-50 mL-
1 M Hydrochloric acid (HCl)-~120 mL-For acidification.
Ethyl acetate-200 mL-For extraction.
Anhydrous sodium sulfate---For drying.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve dimethyl 2-(thiophen-2-ylmethyl)malonate (22.8 g, 0.10 mol) in THF (150 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: In a separate beaker, dissolve potassium hydroxide (6.2 g, 0.11 mol) in water (50 mL). Slowly add the aqueous KOH solution to the stirred solution of the diester at 0 °C over 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting diester and the appearance of a more polar product spot.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A precipitate or an oily product should form.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. The product can be further purified by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the thiophene ring, the methylene group, the methoxy group, and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the C=O bonds of the ester and carboxylic acid, and the O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.

  • 2-(Chloromethyl)thiophene is a lachrymator and should be handled in a well-ventilated fume hood.

  • Tetrahydrofuran can form explosive peroxides upon standing. Use freshly distilled or inhibitor-free solvent.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their drug discovery and development programs. The principles of malonic ester synthesis and selective mono-hydrolysis are broadly applicable and can be adapted for the synthesis of other substituted propanoic acid derivatives.

References

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem., 65(18), 5834–5836.
  • Niwayama, S., et al. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron, 64(48), 10835-10840.
  • Leonard, M. S. (2013, December 17). Malonic Ester Synthesis. [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • European Patent Office. (2014). Malonic acid monomethyl derivates and production process thereof (EP1541545B1).
  • European Patent Office. (2009). Chloromethylation of thiophene (EP1392672B1).

Sources

Application Notes & Protocols: Leveraging 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its prevalence in a multitude of clinically successful drugs.[1] Its bioisosteric similarity to a benzene ring allows it to modulate molecular interactions, often enhancing potency, selectivity, and pharmacokinetic profiles.[2] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological applications.[1][3][4] The compound of interest, 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, combines this versatile heterocycle with a propanoic acid moiety, a feature common in non-steroidal anti-inflammatory drugs (NSAIDs).[5] This unique combination suggests significant, unexplored potential in drug discovery.

This document serves as a comprehensive guide for researchers and drug development professionals on how to approach the investigation of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid as a novel therapeutic agent. We will delve into its potential mechanisms of action, propose detailed experimental protocols for its characterization, and provide the scientific rationale behind these methodologies.

Section 1: Hypothesized Therapeutic Potential and Target Classes

Given its structural features, we can hypothesize several promising avenues for investigation. The thiophene core is associated with enhanced membrane permeability due to its lipophilicity, which is advantageous for reaching intracellular targets or crossing the blood-brain barrier.[1] The propanoic acid side chain is a classic feature of cyclooxygenase (COX) inhibitors. Therefore, our primary hypotheses center on anti-inflammatory and anticancer activities.

Anti-Inflammatory Applications: Targeting COX and LOX Enzymes

Many thiophene-based drugs, such as tiaprofenic acid and tenoxicam, function as potent anti-inflammatory agents by inhibiting COX and lipoxygenase (LOX) enzymes.[1][3] These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

  • Causality: The carboxylic acid group of our target molecule can mimic arachidonic acid, the natural substrate for COX enzymes, allowing it to bind to the active site. The thiophene moiety can form hydrophobic and pi-stacking interactions within the enzyme's active site, potentially conferring high affinity and selectivity.

Anticancer Applications: Kinase Inhibition and Apoptosis Modulation

In the realm of oncology, thiophene derivatives have been developed as kinase inhibitors and apoptosis modulators.[1] The planar structure of the thiophene ring is well-suited for insertion into the ATP-binding pocket of various kinases, which are often dysregulated in cancer.

  • Causality: The overall structure could serve as a scaffold for designing inhibitors that target protein kinases involved in cell signaling pathways crucial for tumor growth and survival. Furthermore, many thiophene compounds have been shown to induce apoptosis in cancer cell lines, suggesting a potential for cytotoxic activity.[4]

Antimicrobial Applications

Thiophene derivatives have also been explored as antimicrobial agents, demonstrating activity against drug-resistant bacteria.[6] Their mechanism often involves disrupting the bacterial cell membrane or inhibiting essential enzymes.[6]

  • Causality: The lipophilic nature of the thiophene ring could facilitate interaction with and disruption of the lipid bilayers of bacterial membranes, leading to increased permeability and cell death.[6]

Section 2: Synthesis and Characterization

While a direct synthesis for 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is not readily found in the literature, a plausible synthetic route can be designed based on established organic chemistry principles, such as malonic ester synthesis.

Protocol 2.1: Proposed Synthesis
  • Step 1: Alkylation of Dimethyl Malonate. React dimethyl malonate with 2-(chloromethyl)thiophene in the presence of a suitable base (e.g., sodium ethoxide in ethanol) to form dimethyl 2-(thiophen-2-ylmethyl)malonate.

  • Step 2: Partial Hydrolysis and Decarboxylation. Carefully hydrolyze one of the methyl esters of the resulting malonate derivative under controlled conditions (e.g., using one equivalent of potassium hydroxide), followed by acidification and gentle heating to induce decarboxylation. This should yield methyl 3-(thiophen-2-yl)propanoate.

  • Step 3: Alpha-Carboxylation. The final step to introduce the carboxylic acid group at the alpha position is more complex and may require a multi-step process, potentially involving creating an enolate and reacting it with a carboxylating agent. This step would require significant optimization.

A thorough characterization using NMR, mass spectrometry, and IR spectroscopy is essential to confirm the structure of the final compound.

Section 3: In Vitro Biological Evaluation

The following protocols outline the initial screening cascade to determine the biological activity of the synthesized compound.

Workflow for Biological Evaluation

Caption: A tiered approach to screening 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid.

Protocol 3.1: COX-1/COX-2 Inhibition Assay

This protocol is designed to assess the compound's ability to inhibit the two main isoforms of cyclooxygenase.

  • Principle: A colorimetric or fluorometric assay kit (commercially available) will be used to measure the peroxidase activity of COX. The inhibition of this activity is directly proportional to the inhibition of prostaglandin synthesis.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add assay buffer, heme, and either purified COX-1 or COX-2 enzyme.

    • Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.

    • Incubate for a specified time at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid (substrate) and a colorimetric or fluorometric probe.

    • Measure the absorbance or fluorescence at regular intervals using a plate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]

ParameterDescription
Enzymes Human recombinant COX-1 and COX-2
Substrate Arachidonic Acid
Controls Positive: Known selective inhibitors; Negative: DMSO vehicle
Endpoint IC50 value determination
Protocol 3.2: Kinase Inhibition Profiling

To explore its anticancer potential, the compound should be screened against a panel of cancer-relevant protein kinases.

  • Principle: Use a commercially available kinase profiling service that employs radiometric or fluorescence-based assays to measure the activity of a large number of kinases in the presence of the test compound at a fixed concentration (e.g., 10 µM).

  • Procedure:

    • Provide the synthesized compound to a contract research organization specializing in kinase profiling.

    • The service will perform assays (e.g., LanthaScreen™, Kinase-Glo®) to determine the percent inhibition of each kinase in the panel.

    • Hits are typically defined as kinases inhibited by >50% at the screening concentration.

    • For any significant hits, follow-up with dose-response studies to determine the IC50 values.

Protocol 3.3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay will determine the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Principle: A broth microdilution method will be used to expose bacterial strains to serial dilutions of the test compound.

  • Procedure:

    • Prepare a 2-fold serial dilution of the test compound in a 96-well plate with appropriate growth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized suspension of the test bacteria (e.g., E. coli, S. aureus, and a drug-resistant strain).[6]

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Section 4: Cell-Based Assays and Mechanism of Action

Positive hits from the in vitro screens should be validated in a cellular context.

Hypothesized Anti-Inflammatory Signaling Pathway

Inflammatory_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 3-methoxy-3-oxo-2- (thiophen-2-ylmethyl)propanoic acid Test_Compound->COX_Enzymes Inhibition

Caption: Proposed inhibition of the COX pathway by the test compound.

Protocol 4.1: Cellular Anti-Inflammatory Assay
  • Principle: Use a cell line that produces prostaglandins in response to an inflammatory stimulus, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Procedure:

    • Culture RAW 264.7 cells in appropriate media.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant and measure the concentration of Prostaglandin E2 (PGE2) using a commercial ELISA kit.

    • Determine the IC50 of the compound for PGE2 production.

    • Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed effects are not due to cytotoxicity.

Protocol 4.2: Cancer Cell Line Viability Assay
  • Principle: If kinase inhibition is observed, test the compound's ability to reduce the viability of cancer cell lines that are known to be dependent on the identified kinase "hit".

  • Procedure:

    • Seed cancer cells (e.g., a lung cancer line for an EGFR hit) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 72 hours.

    • Measure cell viability using an appropriate assay (e.g., MTT, SRB, or CellTiter-Glo®).

    • Calculate the GI50 (concentration for 50% growth inhibition).

Section 5: Trustworthiness and Self-Validation

Every protocol described incorporates essential controls to ensure the validity of the results:

  • Positive Controls: Known active compounds are used to confirm that the assay is performing as expected.

  • Negative Controls: A vehicle (like DMSO) is used to establish a baseline and ensure that the solvent has no effect on the system.

  • Counter-Screens: Cytotoxicity assays are run in parallel with functional assays to distinguish true inhibition from cell death.

  • Orthogonal Assays: A positive "hit" from a primary biochemical assay should be confirmed using a different method or a cell-based assay to ensure the result is not an artifact of the initial technology.

By following these application notes and protocols, researchers can systematically and rigorously evaluate the therapeutic potential of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, building upon the rich chemical and pharmacological history of the thiophene scaffold.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Thiophene-Based Compounds. Encyclopedia MDPI.
  • Discovery and history of thiophene compounds in medicinal chemistry. Benchchem.
  • Synthesis and Pharmacological Study of Thiophene Deriv
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Journal of Drug Delivery and Therapeutics.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.

Sources

Application Notes and Protocols for the Analytical Characterization of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquity and Importance of the Thiophene Scaffold

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the fields of medicinal chemistry, materials science, and drug development.[1] Its derivatives exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] In the realm of materials science, conjugated thiophene-based polymers are at the forefront of organic electronics, finding applications in solar cells, field-effect transistors, and electrochromic devices.[3] The remarkable versatility of the thiophene nucleus necessitates a robust and multifaceted analytical toolkit for its comprehensive characterization. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the essential analytical techniques, complete with field-proven insights and step-by-step protocols, to ensure the unambiguous identification, purity assessment, and structural elucidation of novel thiophene derivatives.

A Strategic Approach to Thiophene Derivative Characterization

The characterization of a newly synthesized or isolated thiophene derivative is a systematic process. The initial steps typically focus on confirming the molecular identity and assessing purity, followed by a more in-depth structural elucidation. The choice and sequence of analytical techniques are dictated by the specific research question and the nature of the compound.

Below is a generalized workflow for the characterization of a novel thiophene derivative.

Thiophene Characterization Workflow cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Definitive Structure & Properties Purity Assessment Purity Assessment Molecular Weight Confirmation Molecular Weight Confirmation Purity Assessment->Molecular Weight Confirmation NMR Spectroscopy NMR Spectroscopy Molecular Weight Confirmation->NMR Spectroscopy FT-IR Spectroscopy FT-IR Spectroscopy NMR Spectroscopy->FT-IR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy FT-IR Spectroscopy->UV-Vis Spectroscopy X-ray Crystallography X-ray Crystallography UV-Vis Spectroscopy->X-ray Crystallography Thermal Analysis Thermal Analysis X-ray Crystallography->Thermal Analysis Novel Thiophene Derivative Novel Thiophene Derivative Novel Thiophene Derivative->Purity Assessment

Caption: A generalized workflow for the characterization of a novel thiophene derivative.

Part 1: Foundational Spectroscopic and Chromatographic Techniques

This section details the primary analytical methods that form the bedrock of thiophene derivative characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For thiophene derivatives, ¹H and ¹³C NMR provide invaluable information about the substitution pattern on the thiophene ring and the nature of the substituents.

Expertise & Experience: The aromatic protons on the thiophene ring have characteristic chemical shifts and coupling constants that are highly sensitive to the electronic nature of the substituents. Electron-withdrawing groups will deshield the ring protons, shifting them downfield, while electron-donating groups will cause an upfield shift. The coupling constants between adjacent protons on the ring are typically in the range of 3-6 Hz, which can help to distinguish between different substitution patterns.

Data Presentation: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Thiophenes

Position of Proton/CarbonTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)Notes
H-2/H-5 (α-protons)7.0 - 8.0125 - 150Most sensitive to substituent effects.
H-3/H-4 (β-protons)6.8 - 7.5120 - 140Generally appear upfield of α-protons.
C-2/C-5 (α-carbons)-125 - 150Chemical shifts are influenced by the electronegativity of the substituent.
C-3/C-4 (β-carbons)-120 - 140Less affected by substituents compared to α-carbons.

Protocol: ¹H NMR Analysis of a Thiophene Derivative

  • Sample Preparation: Dissolve 5-10 mg of the thiophene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.[4]

  • Instrument Setup:

    • Use a standard 5 mm broadband probe.

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time (at): 2-4 seconds. A longer acquisition time provides better resolution.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures complete relaxation of the protons, leading to more accurate integration.

    • Number of Scans (ns): 8-16 scans for a moderately concentrated sample. Increase the number of scans for dilute samples to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and coupling constants to assign the protons to the molecular structure.[5] For complex spectra, 2D NMR techniques like COSY and HSQC can be employed to establish proton-proton and proton-carbon correlations, respectively.[6]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expertise & Experience: Electron Ionization (EI) is a common technique for volatile and thermally stable thiophene derivatives. The molecular ion peak (M⁺) is usually observed, and the fragmentation pattern can be indicative of the substitution pattern. A common fragmentation pathway involves the cleavage of the bond beta to the thiophene ring. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

Protocol: GC-MS Analysis of a Volatile Thiophene Derivative

  • Sample Preparation: Prepare a dilute solution of the thiophene derivative (typically 10-100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Method:

    • Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable.[7]

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min.[5] This allows for the separation of components with different boiling points.

  • MS Method (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV. This is the standard energy for generating reproducible fragmentation patterns.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to deduce the structure of the molecule. Look for characteristic losses, such as the loss of substituents or ring fragmentation.[8]

    • Compare the obtained mass spectrum with library databases (e.g., NIST) for tentative identification.

Vibrational Spectroscopy (FT-IR and Raman): Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Expertise & Experience: The thiophene ring has several characteristic vibrational modes. The C-H stretching vibrations of the aromatic ring typically appear around 3100 cm⁻¹. The C=C stretching vibrations are observed in the 1500-1300 cm⁻¹ region. The C-S stretching vibration is often weak and can be found in the 800-600 cm⁻¹ range.[9] The presence of substituents will introduce their own characteristic bands (e.g., C=O stretch for a ketone, N-H stretch for an amine).

Data Presentation: Characteristic FT-IR Frequencies for Thiophene Derivatives

Vibrational ModeFrequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3120 - 3050Weak to Medium
C=C Ring Stretch1550 - 1300Medium to Strong
C-H In-plane Bend1283 - 909Medium
C-H Out-of-plane Bend832 - 710Strong
C-S Stretch~764Weak to Medium

Protocol: FT-IR Analysis of a Solid Thiophene Derivative

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet. The quality of the pellet is crucial for obtaining a good spectrum.

  • Instrument Setup:

    • Ensure the sample compartment is clean and dry.

    • Collect a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the thiophene derivative.[10]

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For thiophene derivatives, particularly those with extended conjugation, this technique is essential for understanding their optical and electronic properties.

Expertise & Experience: The position of the maximum absorption (λ_max) is directly related to the extent of conjugation in the molecule.[11] As the length of the conjugated system increases, the λ_max shifts to longer wavelengths (a bathochromic or red shift). This is a key characteristic of polythiophenes and other conjugated materials. The molar absorptivity (ε) is a measure of the probability of the electronic transition and is related to the concentration of the analyte.

Data Presentation: Typical UV-Vis Absorption Maxima for Thiophene Oligomers

Oligomerλ_max (nm) in solution
Thiophene~231
2,2'-Bithiophene~302
2,2':5',2''-Terthiophene~355
α-Quaterthiophene~390
α-Sexithiophene~432

Protocol: UV-Vis Analysis of a Thiophene-based Dye in Solution

  • Sample Preparation:

    • Prepare a stock solution of the thiophene derivative of a known concentration in a suitable UV-transparent solvent (e.g., chloroform, THF, acetonitrile).

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Instrument Setup:

    • Turn on the spectrometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Select the desired wavelength range (e.g., 200-800 nm).

  • Data Acquisition:

    • Fill a clean cuvette with the solvent to be used as a blank and record the baseline.

    • Rinse the cuvette with the sample solution before filling it.

    • Record the absorbance spectrum of the sample solution.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λ_max).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

Part 2: Advanced and Hyphenated Techniques

For more complex characterization challenges, the following advanced techniques provide deeper insights.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantifying Components

HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. It is widely used to assess the purity of thiophene derivatives, especially in the pharmaceutical industry.

Expertise & Experience: Reversed-phase HPLC is the most common mode for the analysis of thiophene derivatives. A C18 column is a good starting point for method development. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[12] A UV detector is commonly used, with the detection wavelength set at the λ_max of the thiophene derivative to ensure maximum sensitivity.[13]

Protocol: Purity Analysis of a Thiophene Derivative by RP-HPLC

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 90% A and ramp to 10% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector set at the λ_max of the analyte.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main component as the percentage of its peak area relative to the total peak area of all components.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[14]

Expertise & Experience: Growing diffraction-quality single crystals is often the most challenging step. Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion. The quality of the crystal directly impacts the quality of the diffraction data and the resulting structure.

Xray_Workflow Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation and Analysis Validation and Analysis Structure Refinement->Validation and Analysis

Caption: A simplified workflow for single-crystal X-ray crystallography.

Protocol: General Workflow for Small Molecule X-ray Crystallography

  • Crystal Growth:

    • Dissolve the purified thiophene derivative in a suitable solvent or solvent mixture.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or layering to grow single crystals. This is often a trial-and-error process.

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots to obtain their intensities.

    • Determine the unit cell parameters and space group.

    • Solve the phase problem to obtain an initial electron density map.

    • Build an initial model of the molecule into the electron density map.

  • Structure Refinement:

    • Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Validation and Analysis:

    • Validate the final structure using crystallographic software to check for errors and ensure the model is chemically reasonable.

    • Analyze the bond lengths, bond angles, and intermolecular interactions.

Thermal Analysis (TGA and DSC): Assessing Stability and Phase Behavior

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal properties of thiophene derivatives, particularly polymeric materials.

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature, providing information about thermal stability and decomposition.[15] DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transition temperatures, and other phase transitions.[16]

Protocol: TGA for Thermal Stability of a Polythiophene

  • Sample Preparation: Place a small amount of the polymer (5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative stability).

    • Set the gas flow rate (e.g., 20-50 mL/min).

  • Data Acquisition:

    • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition, which is a measure of the thermal stability of the polymer.[15]

Electrochemistry: Probing Redox Properties

For thiophene derivatives used in electronic applications, electrochemical techniques such as cyclic voltammetry (CV) are crucial for determining their redox properties, including oxidation and reduction potentials.

Expertise & Experience: CV involves scanning the potential of a working electrode and measuring the resulting current. For a conductive polymer like polythiophene, the CV will show characteristic oxidation and reduction peaks corresponding to the p-doping and n-doping processes.[17]

Protocol: Cyclic Voltammetry of a Polythiophene Film

  • Electrode Preparation: Deposit a thin film of the polythiophene onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass) by methods such as drop-casting, spin-coating, or electropolymerization.

  • Electrochemical Cell Setup:

    • Use a three-electrode cell containing the working electrode, a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

    • The electrolyte solution should consist of a suitable solvent (e.g., acetonitrile) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Data Acquisition:

    • Scan the potential from an initial value where no reaction occurs to a potential where the polymer is oxidized, then reverse the scan to a potential where it is reduced.

    • Vary the scan rate to investigate the kinetics of the redox processes.

  • Data Analysis:

    • Determine the oxidation and reduction peak potentials from the voltammogram.

    • Calculate the HOMO and LUMO energy levels of the polymer from the onset oxidation and reduction potentials.

Conclusion: An Integrated Approach for Comprehensive Characterization

The successful characterization of thiophene derivatives relies on a multi-technique, integrated approach. Each analytical method provides a unique piece of the structural puzzle, and their combined application leads to a comprehensive understanding of the molecule's identity, purity, and properties. By following the protocols and leveraging the expert insights provided in this guide, researchers can confidently and efficiently characterize novel thiophene derivatives, accelerating their research and development efforts in medicine and materials science.

References

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews, 26(01), 690–699.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC. Retrieved from [Link]

  • Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. (n.d.). Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Synthesis and UV-visible properties of soluble α-thiophene oligomers. Monomer to octamer. (n.d.). Macromolecules. Retrieved from [Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of Thiophene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. (2024). Asian Journal of Chemistry, 36(6), 1321-1326.
  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. Retrieved from [Link]

  • Thermal decomposition profiles obtained by TGA of (a) poly(TPA-bith)... (n.d.). ResearchGate. Retrieved from [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]

  • Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization. (2022). Micromachines, 13(5), 668.
  • Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). J-STAGE. Retrieved from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2022).
  • Effect of Polythiophene Content on Thermomechanical Properties of Electroconductive Composites. (2021).
  • 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. (n.d.). PubMed. Retrieved from [Link]

  • x Ray crystallography. (n.d.). PMC. Retrieved from [Link]

  • 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Starter Kit for Electrochemical Sensors Based on Polythiophene Thin Films—Synthesis of High-Quality Films and Protocol for Fast and Gentle Electrode Regener
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal of Applied Physics. Retrieved from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PMC. Retrieved from [Link]

  • Can decomposition temperature (In TGA) of polymer vary with repetition of measurement or varing temerature range ?. (2016). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Target GC-MS Analysis using Accelerated Column Heating and Interactive Deconvolution Software. (n.d.). msconsult.dk. Retrieved from [Link]

  • FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017). Prime Scholars. Retrieved from [Link]

  • Influence of Temperature in the Thermo-Chemical Decomposition of Below-Stoichiometric RDF Char—A Macro TGA Study. (2023). Energies, 16(7), 3025.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • TGA: thermal decomposition. (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. (2025). ResearchGate. Retrieved from [Link]

  • Spectra absorption UV-VIS of different studied oligomers. (n.d.). ResearchGate. Retrieved from [Link]

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  • a guide to 13c nmr chemical shift values. (2015). Compound Interest. Retrieved from [Link]

Sources

in vitro assays for testing the biological activity of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Comprehensive In Vitro Profiling of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

Introduction

The compound 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid presents a compelling scaffold for biological investigation. Its structure combines two key pharmacophores: a propionic acid derivative and a thiophene ring. Arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with well-established members like ibuprofen and naproxen.[1] The thiophene moiety is also a privileged structure in medicinal chemistry, found in numerous approved drugs and associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[2][3][4] Specifically, thiophene-containing drugs like Tinoridine and Tiaprofenic acid are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[2][3][5]

This convergence of structural motifs strongly suggests that 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid may possess significant biological activity, particularly in the modulation of inflammatory pathways. This guide provides a structured, multi-tiered approach to characterizing its in vitro activity profile. We begin with foundational cytotoxicity assessments to establish a valid therapeutic window, followed by targeted enzymatic and cell-based assays to elucidate its mechanism of action. Each protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.

Section 1: Foundational Analysis - Cellular Viability and Cytotoxicity

Expert Rationale: Before investigating specific mechanisms, it is imperative to determine the compound's intrinsic effect on cell viability. This foundational step serves two purposes: 1) to identify the concentration range at which the compound is cytotoxic, yielding an IC₅₀ value for toxicity, and 2) to establish a sub-toxic concentration range for use in subsequent mechanistic assays. Observing an effect in a specific pathway is only meaningful if it is not a secondary consequence of broad cellular toxicity. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of mitochondrial dehydrogenases, which serves as a proxy for cell viability.[6][7]

Protocol 1: MTT Cell Viability Assay

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid (Test Compound)

  • DMSO (Vehicle)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization Solution (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7)[8]

  • 96-well flat-bottom plates

  • Multi-channel pipette, CO₂ incubator, microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 0 µM) in complete medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid vehicle-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well.[8]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis:

Compound Conc. (µM)Absorbance (570 nm)% Viability vs. Vehicle
0 (Vehicle)[Value]100%
3.13[Value][Calc.]
6.25[Value][Calc.]
12.5[Value][Calc.]
25[Value][Calc.]
50[Value][Calc.]
100[Value][Calc.]
200[Value][Calc.]
  • Calculation: % Viability = (Abstest / Absvehicle) * 100.

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Section 2: Primary Target Hypothesis - Anti-Inflammatory Activity via COX Inhibition

Expert Rationale: The arylpropionic acid scaffold is a classic hallmark of COX inhibitors.[1] The cyclooxygenase enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[2] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its levels rise significantly during inflammation.[2] Therefore, selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize side effects. This assay will determine the compound's inhibitory potency against both isoforms.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_readout Data Acquisition & Analysis Compound Test Compound Dilution Series Assay_Plate Add Compound, Enzyme, Assay Buffer, & Probe Compound->Assay_Plate Enzyme_COX1 COX-1 Enzyme Prep Enzyme_COX1->Assay_Plate Plate 1 Enzyme_COX2 COX-2 Enzyme Prep Enzyme_COX2->Assay_Plate Plate 2 Incubate Incubate at 37°C Assay_Plate->Incubate Add_AA Initiate Reaction (Add Arachidonic Acid) Incubate->Add_AA Readout Read Fluorescence (Ex/Em = 535/587 nm) Add_AA->Readout Kinetic or Endpoint Analysis Calculate % Inhibition Determine IC50 & Selectivity Index Readout->Analysis

Figure 1: Workflow for COX-1/COX-2 Inhibition Screening.

Protocol 2: Fluorometric COX-1/COX-2 Inhibition Assay

Principle: This assay measures the peroxidase activity of COX enzymes. The reaction between prostaglandin G2 (an intermediate product) and a fluorometric probe generates a highly fluorescent product.[9] The rate of fluorescence increase is proportional to COX activity, and its reduction in the presence of the test compound indicates inhibition.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., as provided in commercial kits)

  • Arachidonic Acid (Substrate)

  • Test Compound and Vehicle (DMSO)

  • Positive Control Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Black, 96-well microplates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Keep enzymes on ice at all times.

  • Layout Plate: In separate wells of a 96-well plate, prepare the following for both COX-1 and COX-2:

    • Enzyme Control: Assay Buffer, COX enzyme, Vehicle.

    • Inhibitor Control: Assay Buffer, COX enzyme, Positive Control Inhibitor.

    • Test Compound: Assay Buffer, COX enzyme, Test Compound dilutions.

    • No Enzyme Control: Assay Buffer, Vehicle (no enzyme).

  • Compound Addition: Add 10 µL of the serially diluted test compound, positive control, or vehicle to the appropriate wells.

  • Enzyme Addition: Add 10 µL of the appropriate COX enzyme (COX-1 or COX-2) to all wells except the "No Enzyme Control".

  • Probe Addition: Add the COX probe to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes, protected from light.

  • Reaction Initiation: Start the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately begin measuring the fluorescence intensity every minute for 15-20 minutes (kinetic mode) or measure at a single endpoint after 20 minutes.

Data Presentation and Analysis:

Compound Conc. (µM)COX-1 Activity (% of Control)COX-2 Activity (% of Control)
0 (Vehicle)100%100%
[Conc. 1][Calc.][Calc.]
[Conc. 2][Calc.][Calc.]
[Conc. 3][Calc.][Calc.]
IC₅₀ (µM) [Value] [Value]
Selectivity Index \multicolumn{2}{c}{[IC₅₀ COX-1 / IC₅₀ COX-2] }
  • Calculation: % Inhibition = [1 - (Ratetest / Ratevehicle)] * 100.

  • Determine the IC₅₀ for each isoform by plotting % Inhibition vs. log(concentration).

  • A Selectivity Index > 1 indicates selectivity for COX-2.

Section 3: Secondary Target & Mechanistic Assays

Expert Rationale: Beyond direct COX inhibition, the compound's structure merits broader investigation. The carboxylic acid moiety can act as a zinc-binding group, a critical feature for inhibitors of zinc-dependent enzymes like Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).[10][11] Furthermore, many anti-inflammatory compounds ultimately function by suppressing the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[12] The following assays explore these plausible secondary mechanisms.

Matrix Metalloproteinase (MMP) Inhibition

Rationale: MMPs, particularly the gelatinases MMP-2 and MMP-9, are key drivers of extracellular matrix degradation in processes like inflammation and tumor metastasis.[13] Their inhibition is a valid therapeutic strategy. A general fluorogenic assay can provide a rapid screen for MMP inhibitory activity.

Protocol 3: Fluorogenic MMP Inhibition Assay

  • Principle: A quenched fluorescent substrate is cleaved by active MMPs, releasing a fluorophore and causing an increase in fluorescence.

  • Method: Incubate recombinant human MMP-2 or MMP-9 with various concentrations of the test compound. Initiate the reaction by adding the fluorogenic substrate. Monitor the increase in fluorescence over time.

  • Controls: Use a known broad-spectrum MMP inhibitor (e.g., Batimastat) as a positive control.

  • Analysis: Calculate the IC₅₀ value as described for the COX assay.

Histone Deacetylase (HDAC) Inhibition

Rationale: HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Their inhibition can have profound effects on gene expression and is a validated approach in cancer and inflammatory disease treatment.[11]

Protocol 4: Fluorometric HDAC Inhibition Assay

  • Principle: A specific acetylated peptide substrate is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore.[11]

  • Method: Incubate nuclear extract (as a source of HDACs) or a recombinant HDAC isoform with the test compound. Add the acetylated fluorogenic substrate and allow the deacetylation reaction to proceed. Stop the reaction and add the developer solution containing a protease that specifically recognizes the deacetylated substrate.[14]

  • Controls: Use a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Analysis: Measure endpoint fluorescence and calculate the IC₅₀ value.

NF-κB Signaling Pathway Modulation

Rationale: The NF-κB pathway is central to the inflammatory response.[12] Upon stimulation (e.g., by TNF-α), the inhibitor protein IκBα is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This assay determines if the compound can block this activation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters in Cytoplasm Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA κB DNA Site NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., Luciferase) DNA->Transcription Compound Test Compound (Potential Inhibitor) Compound->IKK Inhibits?

Figure 2: Canonical NF-κB Signaling Pathway and a Potential Point of Inhibition.

Protocol 5: NF-κB Luciferase Reporter Gene Assay

Principle: This assay utilizes a cell line engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[15] When NF-κB is activated, it drives the expression of luciferase, which can be quantified by measuring luminescence after the addition of a luciferin substrate.

Materials:

  • NF-κB luciferase reporter cell line (e.g., HEK293-NFκB-luc)

  • Complete culture medium

  • Test Compound and Vehicle (DMSO)

  • Stimulant: Tumor Necrosis Factor-alpha (TNF-α, ~10 ng/mL)

  • Positive Control Inhibitor (e.g., Bay 11-7082)

  • White, opaque 96-well plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase System)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed reporter cells into a white, opaque 96-well plate at an appropriate density and incubate for 24 hours.

  • Pre-treatment: Treat cells with various concentrations of the test compound, positive control, or vehicle for 1-2 hours.

  • Stimulation: Add TNF-α to all wells except the "unstimulated control" to activate the NF-κB pathway.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.[16]

  • Lysis and Measurement: Add the luciferase assay reagent directly to the wells. This reagent lyses the cells and contains the luciferin substrate.

  • Readout: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the % inhibition of TNF-α-induced luciferase activity for each compound concentration relative to the vehicle-treated, TNF-α-stimulated control.

  • Determine the IC₅₀ value by plotting % Inhibition vs. log(concentration).

Summary

This application guide outlines a logical and efficient cascade for profiling the in vitro biological activity of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. By starting with a foundational cytotoxicity assay and progressing through hypothesis-driven mechanistic studies on COX, MMP, HDAC, and NF-κB, researchers can build a comprehensive understanding of the compound's potential as a therapeutic agent. The data generated from these protocols will provide a strong basis for further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy models.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • MDPI. (n.d.). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Taylor & Francis Online. (n.d.). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors.
  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway).
  • PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization.
  • PMC. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • Royal Society of Chemistry. (2014). Protocol for enzyme assays.
  • ResearchGate. (n.d.). In vitro assays for the determination of histone deacetylase activity.
  • PubMed. (n.d.). In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models.
  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS.
  • NCBI Bookshelf. (2013). Cell Viability Assays.
  • ResearchGate. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • PubMed Central. (2019). Measuring Histone Deacetylase Inhibition in the Brain.
  • Google Patents. (n.d.). Process for the preparation of (+)-(2S,3S)-3-(2-aminophenyl) thio-2-hydroxy-3-(4-methoxyphenyl) propionic acid methylester.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • NIH. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Chemical Research in Toxicology. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs.
  • Abcam. (n.d.). MTT assay protocol. Retrieved from [Link]

  • DOI. (n.d.). In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays.
  • Thermo Fisher Scientific. (2021). Enzyme Assay Analysis: What Are My Method Choices?.
  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • NIH. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.
  • MDPI. (n.d.). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment.
  • ResearchGate. (n.d.). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems.
  • Creative Biogene. (n.d.). Enzyme Kinetic Assay.
  • Encyclopedia MDPI. (n.d.). Thiophene-Based Compounds.
  • EpigenTek. (n.d.). Histone Deacetylase (HDAC) Assay.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.
  • PubMed Central. (n.d.). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders.
  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services.
  • NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT Cell Viability Assay Protocol.
  • Sandiego University. (2021). Biochem Lab Enzyme Kinetics Instructions F21.
  • BPS Bioscience. (n.d.). NF-κB Reporter Cellular Assay Pack (CHOK1).
  • Benchchem. (n.d.). Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester.
  • Encyclopedia.pub. (2024). Biological Activities of Thiophenes.
  • Google Patents. (n.d.). Process for preparing 3-methoxypropiophenone.
  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • Taylor & Francis Online. (n.d.). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors: REVIEW.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and structurally related compounds. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve your yield and purity.

The synthesis of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is a multi-step process that, while based on classic organic chemistry principles, presents several challenges that can impact the overall efficiency and success of the reaction. This guide is structured to address these potential hurdles in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale.

I. Overview of the Synthetic Pathway

The most logical and common approach to synthesizing 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is through a malonic ester synthesis. This involves the alkylation of dimethyl malonate with a suitable thiophene-containing electrophile, followed by selective hydrolysis and decarboxylation.

Here is a visual representation of the proposed synthetic workflow:

Synthesis_Workflow reagents1 Dimethyl Malonate + Sodium Methoxide (NaOMe) intermediate1 Dimethyl 2-(thiophen-2-ylmethyl)malonate reagents1->intermediate1 Enolate Formation & Alkylation (SN2) reagents2 2-(Chloromethyl)thiophene reagents2->intermediate1 intermediate2 Potassium 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoate intermediate1->intermediate2 Saponification reagents3 KOH / MeOH (Selective Hydrolysis) reagents3->intermediate2 product 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid intermediate2->product Protonation & Decarboxylation reagents4 Acidic Workup (e.g., HCl) reagents4->product

Caption: Proposed synthetic workflow for 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

A. Alkylation Step: Formation of Dimethyl 2-(thiophen-2-ylmethyl)malonate

The first critical step is the SN2 reaction between the enolate of dimethyl malonate and 2-(chloromethyl)thiophene.[1][2][3]

Q1: My alkylation reaction is showing low conversion, and I'm recovering a significant amount of starting material (dimethyl malonate). What are the likely causes and how can I improve the yield?

A1: Low conversion in the alkylation step typically points to one of three main issues: incomplete enolate formation, a deactivated electrophile, or suboptimal reaction conditions.

  • Incomplete Enolate Formation: The acidity of the α-hydrogens of dimethyl malonate (pKa ≈ 13) allows for the use of common alkoxide bases like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).[1][3] However, the presence of moisture can consume the base and hinder complete deprotonation.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Dry your solvent (e.g., THF, DMF) and glassware thoroughly. Use freshly opened or properly stored anhydrous reagents.

      • Base Equivalents: Use at least 1.05 to 1.1 equivalents of a strong base to ensure complete deprotonation of the dimethyl malonate.

      • Choice of Base: While sodium methoxide is suitable, stronger bases like sodium hydride (NaH) can also be used to drive the enolate formation to completion.[4]

  • Deactivated Electrophile: 2-(Chloromethyl)thiophene can be unstable and may degrade over time, especially if not stored properly.

    • Troubleshooting:

      • Check Purity: Assess the purity of your 2-(chloromethyl)thiophene via NMR or GC-MS before use.

      • Fresh is Best: If possible, use freshly prepared or newly purchased electrophile.

      • Alternative Electrophiles: Consider using 2-(bromomethyl)thiophene, which is generally more reactive than the chloride analogue.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Temperature: The reaction is often performed at room temperature or with gentle heating (40-60 °C). If the reaction is sluggish, a moderate increase in temperature can improve the rate.

      • Solvent: Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions.

Q2: I am observing a significant amount of a dialkylated byproduct. How can I minimize its formation?

A2: The formation of dimethyl 2,2-bis(thiophen-2-ylmethyl)malonate is a common side reaction.[1][3] It occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the electrophile.

  • Causality: This is more likely to happen if there is an excess of the electrophile or if the reaction conditions favor further deprotonation of the mono-alkylated product.

  • Troubleshooting Strategies:

StrategyRationale
Control Stoichiometry Use a slight excess of dimethyl malonate (1.1 to 1.2 equivalents) relative to 2-(chloromethyl)thiophene. This ensures the electrophile is consumed before it can react with the mono-alkylated product.
Slow Addition Add the 2-(chloromethyl)thiophene solution dropwise to the pre-formed enolate solution. This maintains a low concentration of the electrophile in the reaction mixture at any given time.
Temperature Control Running the reaction at a lower temperature can sometimes favor mono-alkylation.
B. Selective Hydrolysis and Decarboxylation

The second phase of the synthesis involves converting the diester intermediate into the final mono-acid product. A common method is saponification followed by acidification and decarboxylation.[2] However, a more controlled approach is often necessary.

Q3: When I attempt to hydrolyze the diester intermediate with aqueous base, I get a mixture of the diacid, the desired mono-acid, and unreacted starting material. How can I achieve selective hydrolysis of only one ester group?

A3: Achieving selective mono-hydrolysis can be challenging. A highly effective and controlled method is the Krapcho decarboxylation .[5][6]

  • Mechanism Insight: The Krapcho reaction involves heating the malonic ester in a dipolar aprotic solvent (like DMSO) with a salt (e.g., NaCl, LiCl) and a small amount of water.[5][7] The halide ion acts as a nucleophile, attacking one of the methyl groups in an SN2 fashion, leading to the formation of a carboxylate salt which then decarboxylates upon heating.[5] This method is particularly advantageous as it is often a one-pot procedure for dealkoxycarbonylation.[5][8]

  • Experimental Protocol: Krapcho Dealkoxycarbonylation

    • Dissolve the purified dimethyl 2-(thiophen-2-ylmethyl)malonate in DMSO.

    • Add 1.1 equivalents of lithium chloride (LiCl) and 1.1 equivalents of water.

    • Heat the mixture to 150-180 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture, dilute with water, and perform an acidic workup to protonate the carboxylate and isolate the crude product.

Krapcho_Decarboxylation start Dimethyl 2-(thiophen-2-ylmethyl)malonate intermediate Carboxylate Intermediate start->intermediate SN2 attack by Cl- on methyl group reagents LiCl, H2O, DMSO Heat (150-180 °C) reagents->intermediate product 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid intermediate->product Decarboxylation & Protonation byproducts CO2 + CH3Cl intermediate->byproducts

Caption: Krapcho dealkoxycarbonylation workflow.

Q4: My final product is difficult to purify. What are some effective purification strategies?

A4: The crude product may contain unreacted starting materials, byproducts, and residual solvent.

  • Initial Workup:

    • After the reaction, a standard aqueous workup is crucial. Extract the product into an organic solvent like ethyl acetate or dichloromethane.[9]

    • Wash the organic layer with brine to remove water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]

  • Purification Techniques:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) is often the most effective method for achieving high purity.

    • Column Chromatography: For oily or non-crystalline products, silica gel column chromatography is the standard approach. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

    • Acid-Base Extraction: Since the final product is a carboxylic acid, you can use an acid-base extraction for purification. Dissolve the crude product in an organic solvent and extract with a weak base like sodium bicarbonate solution.[9] The desired acid will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure product, which is then extracted back into an organic solvent.[9]

III. Summary of Key Recommendations for Yield Improvement

StageParameterRecommendationScientific Rationale
Alkylation ReagentsUse anhydrous solvents and reagents. Employ a slight excess of dimethyl malonate.Prevents quenching of the base and minimizes dialkylation.
ConditionsAdd the electrophile slowly. Consider using DMF as a solvent.Controls the concentration of the electrophile to reduce side reactions. Polar aprotic solvents accelerate SN2 reactions.
Hydrolysis & Decarboxylation MethodUtilize the Krapcho dealkoxycarbonylation.Provides a selective and often higher-yielding one-pot conversion to the mono-acid, avoiding harsh basic conditions that can lead to side reactions.[5][6]
Purification TechniqueEmploy acid-base extraction followed by crystallization or chromatography.Leverages the acidic nature of the final product for efficient separation from neutral impurities.

By carefully controlling these parameters and understanding the chemical principles behind each step, you can significantly improve the yield and purity of your 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid synthesis. Should you have further questions or require more specific guidance, please do not hesitate to reach out.

IV. References

  • Madhusudhan, G. et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. [Link]

  • Ashenhurst, J. (2019). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]

  • Patsnap. (2024). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. [Link]

  • Chemistry Steps. Malonic Ester Synthesis. [Link]

  • Google Patents. (2018). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.

  • Google Patents. (2011). CN102249921A - 2-(2,3-dimethyl phenyl) diester malonate, preparation method thereof, and application thereof.

  • Park, H. et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11. [Link]

  • PrepChem.com. Synthesis of Alkylation of Dimethyl Malonate. [Link]

  • National Center for Biotechnology Information. (2024). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. [Link]

  • ResearchGate. (2024). (PDF) Design and synthesis of new thiophene derivatives together with their antitumor evaluations. [Link]

  • Google Patents. (2013). KR101336774B1 - Dimethyl 2-methylenemalonate process.

  • Semantic Scholar. Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. [Link]

  • Google Patents. (2002). BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation.

  • Pharmaguideline. (2024). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • National Center for Biotechnology Information. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • Wikipedia. Krapcho decarboxylation. [Link]

  • Google Patents. (1981). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

  • ResearchGate. (2013). Microwave-Assisted Aqueous Krapcho Decarboxylation. [Link]

  • THIOPHENE AND ITS DERIVATIVES - download. [Link]

  • Pearson. Malonic Ester Synthesis Practice Problems | Test Your Skills with Real Questions. [Link]

  • Organic Syntheses Procedure. 7. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • ResearchGate. Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2024). [Link]

  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules, 27(15), 4984. [Link]

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challenges in the synthesis of substituted thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Synthesis of Substituted Thiophenes. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of thiophene chemistry. Thiophenes are a cornerstone in materials science and pharmaceuticals, but their synthesis is often fraught with challenges ranging from poor regioselectivity to stubborn purification issues.

This guide is structured as an interactive troubleshooting manual. Instead of a static protocol, we present a series of frequently encountered problems in a question-and-answer format. Each answer provides a deep dive into the underlying chemical principles and offers actionable, field-tested solutions.

Section 1: Troubleshooting Common Synthetic Hurdles

This section addresses the most frequent and frustrating issues encountered during the synthesis of substituted thiophenes.

FAQ 1: My bromination of 2-acetylthiophene is giving me a mixture of the 4- and 5-bromo isomers. How can I improve the regioselectivity for the 5-position?

The Problem:

You are attempting to selectively brominate the 5-position of 2-acetylthiophene but are observing a significant amount of the 4-bromo byproduct. This is a classic regioselectivity challenge. The acetyl group at the 2-position is an electron-withdrawing, meta-directing group. However, the sulfur atom in the thiophene ring is an ortho-, para-director, activating the 5-position. The interplay of these electronic effects can lead to mixtures.

The Underlying Chemistry:

Electrophilic aromatic substitution on thiophene is highly sensitive to the electronic nature of existing substituents. While the acetyl group deactivates the ring towards electrophilic attack, the lone pairs on the sulfur atom can stabilize the intermediate carbocation (the sigma complex) when the attack occurs at the C5 position. This stabilization is less effective for an attack at C4, but the C4 position is still susceptible to bromination, especially under harsh conditions.

Troubleshooting and Solutions:

StrategyRationaleKey Experimental Parameters
Use N-Bromosuccinimide (NBS) NBS is a milder brominating agent compared to Br₂. It generates a low concentration of bromine in situ, which favors the more reactive C5 position and minimizes over-bromination or side reactions.Solvent: Acetic acid or a mixture of acetic acid and chloroform is often effective. Temperature: Start at 0 °C and slowly warm to room temperature.
Lewis Acid Catalysis A mild Lewis acid can polarize the Br-Br bond (if using Br₂) or activate the NBS, but strong Lewis acids can promote isomerization or decomposition.Catalyst: Zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) in catalytic amounts. Caution: Stoichiometric amounts can lead to complex formation and reduced yields.
Solvent Effects The polarity of the solvent can influence the reaction's selectivity. Polar, aprotic solvents can help to stabilize the desired transition state.Recommended Solvents: N,N-Dimethylformamide (DMF) or acetonitrile can sometimes improve selectivity over less polar solvents like carbon tetrachloride.

Step-by-Step Protocol for Selective 5-Bromination of 2-Acetylthiophene using NBS:

  • Dissolve 2-acetylthiophene (1.0 eq) in glacial acetic acid (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired 5-bromo-2-acetylthiophene.

FAQ 2: I am attempting a Friedel-Crafts acylation on 3-methylthiophene, but I am getting low yields and a tar-like byproduct. What is going wrong?

The Problem:

Low yields and polymerization are common issues in Friedel-Crafts reactions with electron-rich heterocycles like thiophene. The thiophene ring is more nucleophilic than benzene and can be highly reactive towards the strong Lewis acids typically used in these reactions, leading to uncontrolled polymerization.

The Underlying Chemistry:

The Lewis acid (e.g., AlCl₃) activates the acylating agent, but it can also coordinate to the sulfur atom of the thiophene ring. This can lead to ring-opening or, more commonly, initiate cationic polymerization of the electron-rich thiophene. The 3-methyl group further activates the ring, exacerbating this problem.

Troubleshooting and Solutions:

StrategyRationaleKey Experimental Parameters
Use a Milder Lewis Acid Strong Lewis acids like AlCl₃ are often too harsh. Milder alternatives can effectively promote the reaction without causing extensive polymerization.Recommended Catalysts: Tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or even strong protic acids like polyphosphoric acid (PPA) can be effective and are less prone to causing side reactions.
Control Stoichiometry and Temperature Using a stoichiometric excess of the Lewis acid is a common cause of polymerization. Precise control over the amount of catalyst and maintaining low temperatures can significantly improve the outcome.Stoichiometry: Use catalytic amounts of the Lewis acid whenever possible, or a slight excess (1.1-1.2 eq) if a stoichiometric amount is required. Temperature: Run the reaction at low temperatures (e.g., -20 °C to 0 °C) to control the reaction rate.
Choice of Acylating Agent Using a pre-formed acylium ion is not always necessary. Acid anhydrides are often less reactive than acyl chlorides and can provide better results in combination with milder Lewis acids.Alternative Reagents: Acetic anhydride in the presence of a catalytic amount of a Lewis acid.

Workflow for Optimizing Friedel-Crafts Acylation:

Caption: Troubleshooting flowchart for Friedel-Crafts acylation of thiophenes.

FAQ 3: My metalation of 2-bromothiophene with n-BuLi followed by quenching with an electrophile is giving me a complex mixture. How can I get a clean reaction?

The Problem:

Lithiation of halothiophenes is a powerful tool for C-C bond formation, but it can be plagued by side reactions if not performed correctly. A complex mixture suggests issues like incomplete metal-halogen exchange, scrambling of the lithium species, or reaction with the solvent.

The Underlying Chemistry:

n-Butyllithium (n-BuLi) is a very strong base and nucleophile. The desired reaction is a metal-halogen exchange at the C2 position. However, n-BuLi can also act as a base and deprotonate the most acidic proton on the thiophene ring (at C5), leading to a mixture of lithiated species. Furthermore, if the temperature is not kept sufficiently low, the resulting 2-lithiothiophene can be unstable.

Troubleshooting and Solutions:

StrategyRationaleKey Experimental Parameters
Strict Temperature Control This is the most critical parameter. The reaction must be kept at a very low temperature to prevent side reactions and ensure the stability of the organolithium intermediate.Temperature: Maintain the reaction at -78 °C (a dry ice/acetone bath is standard). Do not let the internal temperature rise, especially during the addition of n-BuLi and the electrophile.
Use a Non-Electrophilic Solvent Ethereal solvents are required to solvate the lithium cation. Tetrahydrofuran (THF) is common, but ensure it is anhydrous and inhibitor-free.Solvent: Anhydrous THF or diethyl ether. Crucial: Use freshly distilled or commercially available anhydrous solvent. Water will quench the n-BuLi and the organolithium intermediate.
Reverse Addition Adding the thiophene solution to the n-BuLi can sometimes help maintain a low concentration of the thiophene and minimize side reactions.Procedure: Add the solution of 2-bromothiophene in THF dropwise to the n-BuLi solution at -78 °C.
Transmetalation If the lithiated species is too reactive for your electrophile, transmetalating to a less reactive organometallic species (e.g., with ZnCl₂ or MgBr₂) can lead to cleaner reactions.Procedure: After forming the 2-lithiothiophene, add a solution of anhydrous ZnCl₂ or MgBr₂·OEt₂ at low temperature before adding the electrophile.

Core Protocol for Lithiation and Quenching:

  • Set up an oven-dried, three-necked flask under a positive pressure of argon or nitrogen.

  • Add anhydrous THF via syringe.

  • Cool the flask to -78 °C.

  • Slowly add n-butyllithium (typically 1.6 M in hexanes) via syringe.

  • Add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF dropwise, keeping the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

  • Add the electrophile (1.1 eq) dropwise, again maintaining the low temperature.

  • After the addition is complete, stir at -78 °C for another 1-2 hours before slowly warming to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Proceed with a standard aqueous workup and extraction.

Caption: Key steps and critical control points for the lithiation of 2-bromothiophene.

Section 2: References

  • Thiophene and Its Derivatives, Volume 44, Part 1. Hartough, H. D. (1952). The Chemistry of Heterocyclic Compounds. John Wiley & Sons. [Link]

  • Recent Advances in the Synthesis of Thiophenes. Fringuelli, F., & Taticchi, A. (2002). The Chemistry of Heterocycles. Wiley-VCH. [Link]

  • Metalation of Thiophenes and Related Compounds. Slocum, D. W., & Gierer, P. L. (1971). Journal of Organic Chemistry. [Link]

  • N-Bromosuccinimide. Pearson, A. J., & Roush, W. R. (Eds.). (2002). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. John Wiley & Sons. [Link]

  • Friedel–Crafts Acylation of Thiophenes. Heaney, H. (1991). In Comprehensive Organic Synthesis (Vol. 2, pp. 733-752). Pergamon Press. [Link]

Technical Support Center: Optimization of Thiophene Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiophene alkylation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and practical advice.

Introduction: The Challenge of Thiophene Alkylation

Thiophene and its derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and materials science. Their alkylation, typically via Friedel-Crafts type reactions, is a key method for C-C bond formation. However, the thiophene ring's high reactivity and sensitivity to acidic conditions present unique challenges.[1] Issues such as low yield, poor regioselectivity, polyalkylation, and product decomposition are common hurdles. This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: From Problem to Solution

This section directly addresses the most common issues encountered during thiophene alkylation in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My thiophene alkylation reaction is resulting in very low yields or only recovering starting material. What are the likely causes and how can I fix it?

Answer: Low conversion is a frequent problem that can often be traced back to the catalyst, reaction conditions, or reagents.

  • Pillar 1: Catalyst Activity & Choice

    • Causality: The Friedel-Crafts alkylation is catalyzed by a Lewis acid, which activates the alkylating agent (e.g., an alkyl halide) to generate an electrophile (a carbocation or a carbocation-like species).[2][3] If the Lewis acid is inactive or inappropriate, this crucial first step will not occur.

    • Troubleshooting Steps:

      • Verify Catalyst Quality: Many common Lewis acids (e.g., AlCl₃, FeCl₃) are highly hygroscopic. Ensure your catalyst is anhydrous and has been stored properly in a desiccator. Using a freshly opened bottle or a sublimed/purified batch is recommended.

      • Select an Appropriate Catalyst: The thiophene ring is sensitive and can be prone to polymerization or decomposition with overly strong Lewis acids like AlCl₃.[1] Consider using milder catalysts. Boron trifluoride (BF₃) and its complexes are often cited as effective and less destructive alternatives for thiophene alkylation.[1] Solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5), offer the benefits of easier separation and potential reusability, while often providing high activity and selectivity.[4][5]

      • Optimize Catalyst Loading: While catalytic, the amount of Lewis acid can be critical. For less reactive alkylating agents, a stoichiometric amount might be necessary. Start with catalytic amounts (e.g., 10-20 mol%) and increase if conversion remains low.

  • Pillar 2: Reaction Temperature and Time

    • Causality: Alkylation reactions have an activation energy barrier that must be overcome. Insufficient temperature or reaction time will lead to poor conversion.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material. This provides real-time data on whether the reaction is proceeding.

      • Systematic Temperature Increase: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and gradually increase it if no conversion is observed.[1] Be cautious, as higher temperatures can also promote side reactions.

      • Ensure Adequate Time: Some reactions may be slow. Let the reaction run for a sufficient duration (e.g., monitoring up to 24 hours) before concluding it has failed.

  • Pillar 3: Reagent and Solvent Purity

    • Causality: Water and other protic impurities can react with and deactivate the Lewis acid catalyst.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Employ freshly dried solvents. Common choices include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene.

      • Purify Reagents: Ensure the thiophene and alkylating agent are pure and dry. Distillation is an effective method for purification.

Issue 2: Poor Regioselectivity (Mixture of 2- and 3-Alkylthiophenes)

Question: I am getting a mixture of 2- and 3-substituted products. How can I improve the selectivity for the desired isomer?

Answer: Regioselectivity in the electrophilic substitution of thiophene is governed by the relative stability of the cationic intermediate (the sigma complex).

  • Mechanistic Insight: Attack at the C2 (alpha) position is generally favored because the resulting intermediate is stabilized by three resonance structures, delocalizing the positive charge more effectively.[6] Attack at the C3 (beta) position leads to an intermediate with only two resonance structures.[6]

    G cluster_0 C2-Alkylation (Favored) cluster_1 C3-Alkylation (Disfavored) C2_Attack Thiophene + E⁺ C2_Intermediate C2 Sigma Complex (3 Resonance Structures) C2_Attack->C2_Intermediate Lower Energy Transition State C3_Attack Thiophene + E⁺ C2_Product 2-Alkylthiophene C2_Intermediate->C2_Product Deprotonation C3_Intermediate C3 Sigma Complex (2 Resonance Structures) C3_Attack->C3_Intermediate Higher Energy Transition State C3_Product 3-Alkylthiophene C3_Intermediate->C3_Product Deprotonation

    Caption: Kinetic preference for C2-alkylation of thiophene.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Lower temperatures enhance kinetic control, favoring the pathway with the lower activation energy, which is typically C2-alkylation. Running the reaction at 0 °C or even -20 °C can significantly improve selectivity.

    • Choice of Catalyst: The size and nature of the Lewis acid can influence regioselectivity. Bulky catalysts may sterically hinder attack at the C2 position, although this is less common. More importantly, different catalysts can alter the reactivity of the electrophile. Experimenting with a panel of catalysts (e.g., BF₃·OEt₂, SnCl₄, ZnCl₂) is advisable.[7]

    • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. A non-polar solvent like hexane or carbon disulfide may provide different selectivity compared to a more polar solvent like nitromethane.

Issue 3: Formation of Polyalkylated Products

Question: My reaction is producing significant amounts of di- and tri-alkylated thiophenes. How do I prevent this?

Answer: Polyalkylation is a classic limitation of the Friedel-Crafts alkylation.

  • Causality: The alkyl group introduced onto the thiophene ring is an electron-donating group. This activates the ring, making the mono-alkylated product more reactive than the starting thiophene.[8] This leads to subsequent alkylation events occurring rapidly.

  • Troubleshooting Steps:

    • Adjust Stoichiometry (Primary Solution): The most effective way to suppress polyalkylation is to use a large excess of the thiophene relative to the alkylating agent. This ensures the electrophile is statistically more likely to encounter an unreacted thiophene molecule. A molar ratio of 5:1 to 10:1 (Thiophene:Alkylating Agent) is a good starting point.[8]

    • Control Reagent Addition: Add the alkylating agent slowly and portion-wise to a solution of the thiophene and catalyst. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second alkylation on the product.

    • Lower Temperature and Time: As with selectivity, lower temperatures and shorter reaction times can help. Monitor the reaction closely and quench it as soon as the desired mono-alkylated product is maximized.

Issue 4: Product Decomposition and Tar Formation

Question: The reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of my product. What's causing this decomposition?

Answer: Thiophene is an electron-rich heterocycle that is susceptible to polymerization and degradation under harsh acidic conditions.[1]

  • Causality: Strong Lewis acids or Brønsted acids can protonate the thiophene ring or coordinate strongly to the sulfur atom, leading to ring-opening or, more commonly, acid-catalyzed polymerization, forming polythiophenes.[1][9] High temperatures exacerbate this issue.

  • Troubleshooting Steps:

    • Use Milder Catalysts: This is the most critical factor. Avoid highly aggressive Lewis acids like anhydrous AlCl₃. Opt for milder and more controlled options.

    • Maintain Low Temperatures: Start and maintain the reaction at a low temperature (e.g., 0 °C to -78 °C) to minimize the rate of decomposition pathways.

    • Ensure Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can sometimes contribute to oxidative decomposition pathways.

    • Consider Solid Acid Catalysts: Zeolites and other solid acids often have well-defined acidic sites and can offer a milder reaction environment, reducing tar formation.[5]

Catalyst Selection Guide

Choosing the right catalyst is paramount for a successful thiophene alkylation. The following table summarizes common choices and their characteristics.

CatalystTypical Use CaseAdvantagesDisadvantages
AlCl₃, FeCl₃ Highly reactive alkylating agentsHigh activity, low costOften too harsh, causes polymerization and low yields with thiophene.[1]
BF₃·OEt₂, SnCl₄ General purposeMilder than AlCl₃, better yields, good solubilityMoisture sensitive, can still cause some decomposition
ZnCl₂, ZnBr₂ Less reactive systemsVery mild, good for sensitive substratesLower activity, may require higher temperatures or longer times.[7]
Solid Acids (Zeolites) Green chemistry, industrial scaleReusable, easy to separate, high selectivity, environmentally benign.[4][5]Can have mass transfer limitations, may require higher temperatures

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a small-scale screening experiment to identify the optimal Lewis acid for your specific thiophene derivative and alkylating agent.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the thiophene substrate (5.0 mmol, 5 equiv) and anhydrous solvent (10 mL).

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C) using an ice-water bath.

  • Catalyst Addition: Add the Lewis acid catalyst (0.5 mmol, 0.1 equiv).

  • Reagent Addition: Slowly add the alkylating agent (1.0 mmol, 1.0 equiv) dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor its progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC or GC-MS.

  • Workup: Once the reaction is complete (or has ceased to progress), quench it by slowly adding it to a beaker of ice-water or a saturated NaHCO₃ solution.

  • Extraction & Analysis: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR or GC-MS to determine conversion and product ratios.

  • Repeat: Repeat steps 1-7 for each catalyst you wish to screen.

G start Setup Reaction: Thiophene + Solvent (Inert Atmosphere, 0°C) add_cat Add Lewis Acid Catalyst start->add_cat add_reagent Slowly Add Alkylating Agent add_cat->add_reagent monitor Monitor Reaction (TLC / GC-MS) add_reagent->monitor workup Quench Reaction (Ice-water / NaHCO₃) monitor->workup extract Extract & Analyze (NMR / GC-MS) workup->extract decision Optimal Conditions Found? extract->decision optimize Proceed to Scale-Up decision->optimize Yes rescreen Select New Catalyst/Conditions decision->rescreen No rescreen->start Iterate

Caption: Workflow for optimizing thiophene alkylation conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use alcohols or alkenes as alkylating agents instead of alkyl halides? A1: Yes, alcohols and alkenes can be used, but they typically require a Brønsted acid co-catalyst or a strong Lewis acid to generate the carbocation electrophile.[3][10] For example, an alkene can be protonated by an acid like H₂SO₄ or a solid acid to form the carbocation.[11] Be aware that these conditions can also promote thiophene decomposition, so careful optimization is required.

Q2: My alkylating agent has a primary carbon. Why am I getting a rearranged product? A2: This is a classic limitation of the Friedel-Crafts alkylation.[8] The reaction proceeds through a carbocation intermediate. If a primary carbocation is formed, it will rapidly rearrange via a hydride or alkyl shift to a more stable secondary or tertiary carbocation before it can be trapped by the thiophene ring.[2][3] To avoid this, consider using a Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction), as the acylium ion intermediate does not rearrange.

Q3: Are there "green" or more environmentally friendly approaches to thiophene alkylation? A3: Absolutely. The use of solid acid catalysts like zeolites or acid-treated clays is a major step towards greener chemistry.[5] These catalysts are non-corrosive, eliminate the need for hazardous liquid acids, are easily removed by filtration, and can often be regenerated and reused.[4] Additionally, using alkylating agents like alcohols or carbonates, which produce water or CO₂ as byproducts, is preferable to alkyl halides.[10]

Q4: How do pre-existing substituents on the thiophene ring affect the reaction? A4: Substituents have a significant directing effect.

  • Electron-Donating Groups (-CH₃, -OCH₃): These activate the ring and typically direct incoming electrophiles to the ortho and para positions (i.e., the adjacent C3 and the C5 positions).

  • Electron-Withdrawing Groups (-NO₂, -CN, -COR): These deactivate the ring, making the reaction much more difficult. They generally direct incoming electrophiles to the meta position (C4). Friedel-Crafts reactions often fail on strongly deactivated rings.[8]

References

  • Alkylation of thiophene. (n.d.). Google Patents.
  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (n.d.). TSI Journals. Retrieved January 24, 2026, from [Link]

  • Thiophene. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene. (2017, April 30). Chemistry Stack Exchange. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • Acylation of thiophene. (n.d.). Google Patents.

Sources

troubleshooting peak splitting in NMR spectra of thiophene compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of thiophene-containing compounds. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges with peak splitting and spectral interpretation during their work with these important heterocyclic systems. Here, we move beyond textbook examples to address the nuanced and often complex spectral features that thiophenes can present. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical and physical principles.

Introduction: The Unique NMR Signature of Thiophene

The thiophene ring, a five-membered aromatic heterocycle, presents a fascinating case study in NMR spectroscopy. Its proton NMR spectrum is governed by a set of three distinct coupling constants: J2,3, J3,4, and J2,4, along with the potential for long-range couplings. The relative magnitudes of these couplings and the chemical shift differences between the protons (Δν) dictate the complexity of the observed splitting patterns. When Δν is large compared to the coupling constants (J), we observe first-order spectra that are readily interpretable. However, in many substituted thiophenes, this condition is not met, leading to more complex, second-order spectra that can be challenging to decipher. This guide will equip you with the knowledge and experimental strategies to tackle these complexities.

Frequently Asked Questions (FAQs)

Q1: My thiophene protons are showing more peaks than predicted by the simple n+1 rule. What's happening?

This is a classic sign of either complex spin-spin splitting or the presence of multiple species . In many cases, you are observing what is known as a second-order effect . This occurs when the chemical shift difference (in Hz) between two coupled protons is not significantly larger than the coupling constant (J) between them. Instead of a simple doublet or triplet, you may see a "roofing" effect where the inner peaks of a multiplet are more intense than the outer peaks, and additional splitting can appear.

Another possibility is the existence of long-range couplings . In thiophenes, protons can couple not only to their immediate neighbors but also to protons further away on the ring. For instance, a proton at position 2 can have a small coupling to the proton at position 4. These small, long-range couplings can add another layer of splitting to your signals, turning what you expect to be a simple doublet into a doublet of doublets, for example.

Q2: Why are the peaks for my thiophene compound broad and poorly resolved?

Broad peaks in the NMR spectrum of a thiophene compound can arise from several factors:

  • Chemical Exchange: If your compound is in equilibrium between two or more conformations that are exchanging at a rate comparable to the NMR timescale, the peaks can broaden. This is particularly common in thiophenes with bulky substituents that hinder free rotation.

  • Aggregation: Thiophene-based molecules, especially extended π-systems, have a tendency to aggregate in solution through π-stacking interactions. This aggregation can lead to a distribution of chemical environments and faster relaxation, resulting in broader lines.

  • Unresolved Couplings: A multitude of small, unresolved coupling constants can make a peak appear broad.

  • Quadrupolar Broadening: While the natural abundance of the NMR-active sulfur-33 isotope is low (0.76%), it is a quadrupolar nucleus. In some cases, coupling to ³³S can contribute to the broadening of adjacent proton signals, although this is a less common cause for significant broadening in ¹H NMR.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

Q3: I've changed the solvent, and my thiophene spectrum looks completely different. Why?

Solvents can have a profound effect on the NMR spectrum of a thiophene-containing molecule. Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in chemical shifts compared to chlorinated solvents like CDCl₃. This is due to the formation of transient solvent-solute complexes where the anisotropic magnetic field of the aromatic solvent shields or deshields different protons on your molecule to varying extents. This can be a powerful tool for resolving overlapping signals.

Furthermore, the solvent can influence the conformational equilibrium or aggregation state of your compound, leading to changes in both chemical shifts and peak shapes.

Troubleshooting Guide: From Complex Spectra to Clear Structures

When faced with a challenging thiophene NMR spectrum, a systematic approach is key. The following sections provide detailed troubleshooting strategies and experimental protocols.

Issue 1: Overlapping Multiplets and Second-Order Effects

When the aromatic region of your spectrum is a complex, uninterpretable cluster of peaks, your primary goal is to increase the chemical shift dispersion (Δν).

start Complex/Overlapping Thiophene Signals increase_field Increase Spectrometer Field Strength (e.g., 300 MHz to 600 MHz) start->increase_field Easiest first step resolved Spectrum Resolved? increase_field->resolved change_solvent Change NMR Solvent (e.g., CDCl3 to C6D6) change_solvent->resolved temp_study Perform a Variable Temperature (VT) Study temp_study->resolved two_d_nmr Acquire 2D NMR Spectra (COSY, NOESY, HSQC, HMBC) analysis Analyze Data and Assign Structure two_d_nmr->analysis resolved->change_solvent No resolved->temp_study No resolved->two_d_nmr No resolved->analysis Yes

Caption: Troubleshooting workflow for complex thiophene NMR spectra.

Protocol 1: Solvent Titration

  • Prepare Stock Solutions: Prepare two NMR samples of your thiophene compound at the same concentration, one in your initial solvent (e.g., CDCl₃) and the other in a solvent known to induce different chemical shifts (e.g., benzene-d₆).

  • Initial Spectra: Acquire the ¹H NMR spectrum for each of the pure solvent samples.

  • Titration: In one of the NMR tubes, incrementally add small aliquots of the other solvent, acquiring a spectrum after each addition. For example, add 50 µL of the benzene-d₆ solution to the CDCl₃ solution, mix thoroughly, and re-acquire the spectrum.

  • Data Analysis: Observe the changes in chemical shifts for each proton as a function of the solvent composition. This can help to separate overlapping signals and identify which protons are most sensitive to the solvent environment.

Protocol 2: Variable Temperature (VT) NMR

  • Initial Setup: Prepare a sample of your compound in a suitable solvent (e.g., toluene-d₈ for a wide temperature range). Ensure the sample concentration is optimized for good signal-to-noise.

  • Temperature Range: Start by acquiring a spectrum at room temperature. Then, incrementally increase the temperature (e.g., in 10-15 °C steps) and acquire a spectrum at each temperature. It is also advisable to acquire spectra at lower temperatures.

  • Equilibration: Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring the spectrum.

  • Analysis: Look for changes in peak shape and chemical shift. Coalescence of peaks as the temperature increases is indicative of dynamic exchange processes. Sharpening of peaks can indicate a reduction in exchange broadening or a shift in an aggregation equilibrium.

Issue 2: Identifying and Characterizing Coupling Constants

Correctly identifying all coupling constants is crucial for structural elucidation.

Coupling TypeNumber of BondsTypical Range (Hz)
J2,3 (ortho)34.9 - 5.8
J3,4 (ortho)33.5 - 4.5
J2,4 (meta)41.0 - 1.8
J2,5 (para)42.8 - 3.5

Note: These values can be influenced by substituents on the thiophene ring.

Protocol 3: 2D COSY (Correlation Spectroscopy)

  • Acquisition: Run a standard gradient-enhanced COSY (gCOSY) experiment. This experiment reveals which protons are coupled to each other.

  • Interpretation: Look for cross-peaks in the 2D spectrum. A cross-peak between two diagonal peaks indicates that the corresponding protons are J-coupled. This is an invaluable tool for tracing out the connectivity of protons in your molecule, especially in complex spin systems.

Protocol 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Acquisition: Perform a 2D NOESY experiment. This experiment detects protons that are close to each other in space, regardless of whether they are directly J-coupled.

  • Interpretation: Cross-peaks in a NOESY spectrum indicate spatial proximity (typically < 5 Å). This is particularly useful for determining the stereochemistry of substituents or the conformation of flexible side chains on the thiophene ring.

Advanced Topics

The Role of Simulation in Spectral Analysis

For highly complex, second-order spectra, manual interpretation can be nearly impossible. In such cases, NMR simulation software can be a powerful ally. By inputting your proposed chemical shifts and coupling constants, you can generate a simulated spectrum. This can then be compared to your experimental spectrum, and the parameters can be iteratively refined until a good match is achieved. This process can provide a high degree of confidence in your spectral assignments.

Dealing with Air-Sensitive Thiophene Compounds

Many organometallic and electron-rich thiophene derivatives are sensitive to air and moisture. Proper sample preparation is critical to avoid degradation and the appearance of impurity peaks.

  • Use a Glovebox: Prepare your NMR samples in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox).

  • Degas Solvents: Use solvents that have been thoroughly degassed by several freeze-pump-thaw cycles.

  • Use J. Young Tubes: These NMR tubes have a resealable Teflon tap that allows for a secure seal under an inert atmosphere.

By applying the principles and protocols outlined in this guide, you will be better equipped to navigate the complexities of thiophene NMR spectra and confidently elucidate the structures of your compounds.

References

  • Catellani, M., Luzzati, S., & Giovanella, U. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5956–5964. [Link]

  • Satonaka, H. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Khetrapal, C. L. (1965). Solvent effects on proton chemical shifts in thiophenes. Theoretica Chimica Acta, 3(3), 196-200. [Link]

  • Dischler, B., Englert, G., & Emschwiller, G. (1963). Analysis of A2B2 High-Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics, 38(10), 2374-2382. [Link]

  • Chemistry LibreTexts. (2022). Spin-Spin Splitting in ¹H NMR Spectra. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Signal-to-Noise. (n.d.). (33S) Sulfur NMR. [Link]

  • Lope-Alvarez, M., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • University of Ottawa. (n.d.). Troubleshooting Acquisition Related Problems - NMR. [Link]

resolving inconsistencies in biological assay results for thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with thiophene derivatives. This guide is designed to help you navigate and resolve common inconsistencies encountered during biological assays. As a privileged scaffold in medicinal chemistry, thiophene-containing compounds offer immense therapeutic potential, but their unique physicochemical properties can present challenges in experimental settings.[1][2][3] This document provides in-depth troubleshooting guides, validated protocols, and expert insights to ensure the integrity and reproducibility of your results.

Part 1: Foundational Challenges with Thiophene Derivatives

Before diving into specific troubleshooting, it's crucial to understand the inherent properties of the thiophene scaffold that can influence assay performance.

  • Physicochemical Properties: The thiophene ring is aromatic, and its sulfur heteroatom contributes to a unique electronic distribution.[4][5] While often considered a bioisostere of a benzene ring, its reactivity and solubility can differ significantly.[3] Many thiophene derivatives are characterized by poor aqueous solubility, a property that is a primary source of assay artifacts.[1][6]

  • Chemical Reactivity & Stability: The electron-rich thiophene ring can be susceptible to oxidation, particularly at the sulfur atom, forming unstable S-oxide intermediates.[7] This degradation can occur under certain assay conditions (e.g., presence of oxidizing agents, extended incubation times), leading to a loss of active compound and inconsistent results.

  • Compound Aggregation: Like many heterocyclic compounds used in high-throughput screening (HTS), thiophene derivatives can form aggregates in aqueous buffers.[8] These aggregates can physically sequester proteins or interfere with optical readouts, leading to reproducible but artifactual activity.[8]

Part 2: Troubleshooting Guide & FAQs

This section addresses specific experimental problems in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Category 1: Poor Data Reproducibility

Question 1: My IC50 values for a specific thiophene derivative vary significantly between experimental runs. What's the primary suspect?

Answer: The most common culprit for poor reproducibility with compounds like thiophene derivatives is inconsistent compound solubility and stability in your assay buffer. What you observe as variable potency is often a reflection of a variable available concentration of the monomeric, active compound.

Causality & Troubleshooting Workflow:

The workflow below outlines a systematic approach to diagnosing and resolving this issue.

G cluster_0 Troubleshooting Workflow: IC50 Variability A Inconsistent IC50 Observed B Step 1: Verify Compound Integrity (Purity & Identity) A->B Start Here C Step 2: Assess Compound Solubility (Kinetic Solubility Assay) B->C Purity >95%? I Re-synthesize / Purify Compound B->I No D Step 3: Evaluate Compound Stability (Time-course in buffer via HPLC) C->D Soluble at Test Conc.? F Modify Solvent/Formulation C->F No E Step 4: Test for Aggregation (Detergent Counter-Screen) D->E Stable for Assay Duration? G Reduce Incubation Time / Modify Buffer D->G No H Add Detergent / Re-evaluate Hits E->H Yes J Reproducible IC50 Achieved E->J No Aggregation? F->C G->D H->E I->B

Caption: Systematic workflow for diagnosing inconsistent IC50 values.

In-Depth Explanation:

  • Compound Integrity: Always start by confirming the purity (>95%) and identity of your compound stock using methods like NMR or LC-MS.[4] Impurities or degradation products can lead to unpredictable activity.

  • Solubility: Thiophene derivatives are often soluble in organic solvents like DMSO but can precipitate when diluted into aqueous assay buffers.[1] This precipitation is not always visible to the naked eye.

    • Why it Matters: If the compound crashes out of solution, the effective concentration is much lower and more variable than intended. You must determine the kinetic solubility limit in your specific assay buffer.

    • Action: Perform a kinetic solubility assessment (see Protocol 1 ). If solubility is below your target concentration, you may need to modify your formulation or accept a lower top concentration for screening.[9]

  • Stability: The thiophene ring can be oxidized, especially in buffers with certain components or during long incubations at 37°C.[7]

    • Why it Matters: Compound degradation over the course of the assay means the concentration of the active molecule is continuously decreasing, leading to a right-shifted (less potent) and variable IC50 curve.

    • Action: Incubate your compound in the final assay buffer for the full duration of your experiment. Analyze the sample by HPLC at time zero and at the end point to quantify degradation (see Protocol 3 ).

Category 2: Assay Signal Interference

Question 2: I'm seeing high background signal or a complete loss of signal in my fluorescence/luminescence-based assay when certain thiophene derivatives are present. What is happening?

Answer: This is a classic case of assay interference. Thiophene derivatives, due to their aromatic nature, can possess intrinsic optical properties that interfere with detection methods. They can also interfere through non-specific reactivity.

Potential Mechanisms of Interference:

  • Compound Auto-fluorescence: The compound itself may fluoresce at the same excitation/emission wavelengths as your reporter fluorophore.

  • Signal Quenching: The compound may absorb light at the excitation or emission wavelength of your reporter, reducing the detectable signal.

  • Luciferase Inhibition: Many HTS compounds are known to directly inhibit reporter enzymes like Firefly luciferase. This is a common artifact that can be mistaken for cytotoxic or pathway-inhibitory effects.[8]

Troubleshooting Steps:

  • Run "Compound-Only" Controls: In a plate with only buffer and your thiophene derivative (no cells or enzymes), measure the signal at your assay's wavelength. A high signal indicates auto-fluorescence.

  • Run "Reporter-Only" Controls: In a well containing your purified reporter enzyme (e.g., luciferase) or fluorophore, add the thiophene derivative and measure the signal. A concentration-dependent decrease in signal points to direct inhibition or quenching.

  • Consult Interference Databases: Check public databases (e.g., PubChem) for known assay artifacts associated with your compound or similar chemical scaffolds.

Problem Potential Cause Recommended Action
High backgroundCompound Auto-fluorescenceRun compound-only controls. If positive, consider a different detection method (e.g., absorbance, TR-FRET).
Signal lossQuenching / Reporter InhibitionRun reporter-only controls. If positive, the compound is an artifact-generator in this assay format.
Irreproducible hitsAggregationPerform a detergent counter-screen (see Protocol 2 ).

Table 1: Quick Guide to Signal Interference Issues.

Category 3: Distinguishing True Hits from False Positives

Question 3: A thiophene derivative is a potent "hit" in my primary screen, but its activity doesn't validate in secondary or cell-based assays. How can I identify false positives earlier?

Answer: This is a common challenge in drug discovery, often caused by non-specific activity or assay artifacts.[10] For thiophene derivatives, the leading cause of this phenomenon is compound aggregation.

The Mechanism of Aggregation-Based False Positives:

Aggregates are colloidal particles formed by small molecules at concentrations above their solubility limit.[8] These particles can non-specifically adsorb and denature proteins, leading to enzyme inhibition that appears potent and concentration-dependent but is not due to a specific binding event at an active site.

G cluster_1 Mechanism: Aggregation-Based False Positives A Thiophene Derivative in Aqueous Buffer B Concentration > Kinetic Solubility Limit A->B C Monomeric (Active) Compound B->C Below Limit D Compound Aggregates Form (Colloidal Particles) B->D Above Limit E Target Enzyme C->E Binds to D->E Sequesters F Specific Binding (True Inhibition) E->F Results in G Non-specific Adsorption & Denaturation of Enzyme E->G Results in H Apparent Inhibition (False Positive) G->H

Caption: How aggregation leads to non-specific inhibition.

Self-Validating Protocol:

A key principle of robust assay design is to build in self-validation. A simple and effective method is to counter-screen for aggregation.

  • The Detergent Test: Re-run your assay for the "hit" compound in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80.

  • Interpreting the Results:

    • Activity is Abolished: If the compound's inhibitory activity disappears or is significantly reduced in the presence of the detergent, it is highly likely an aggregator. The detergent works by disrupting the formation of the colloidal aggregates.

    • Activity is Unchanged: If the IC50 remains the same, the compound is likely a true inhibitor, as specific binding events are typically unaffected by low concentrations of mild detergents.

See Protocol 2 for a detailed methodology. Performing this check early can save significant time and resources by eliminating artifactual hits from your pipeline.

Part 3: Essential Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a quick way to estimate the solubility of your compound in a specific buffer.

  • Preparation: Prepare a high-concentration (e.g., 10 mM) stock solution of your thiophene derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound in DMSO.

  • Dilution into Buffer: Using a multichannel pipette, rapidly dilute the DMSO stock 1:100 into your final assay buffer (final DMSO concentration of 1%). This rapid dilution forces precipitation of compounds above their kinetic solubility limit.

  • Incubation: Shake the plate for 10 minutes and let it sit at room temperature for 1-2 hours.

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (absorbance at ~620 nm).

  • Analysis: The concentration at which light scattering significantly increases above the baseline indicates the point of precipitation and thus the kinetic solubility limit.

Protocol 2: Counter-Screen for Compound Aggregation

This protocol is essential for validating hits from primary screens.

  • Prepare Reagents: Create two batches of your complete assay buffer: one with no additions ("Buffer A") and one containing 0.02% Triton X-100 ("Buffer B"). Ensure the final concentration in the assay will be 0.01%.

  • Compound Plating: Prepare identical serial dilution plates of your hit compound.

  • Assay Execution: Run your standard biological assay in parallel on both plates. Use Buffer A for the primary assay and Buffer B for the counter-screen.

  • Data Analysis: Generate IC50 curves for both conditions.

    • Result A (No Change): If the IC50 curve from Buffer B overlays with the curve from Buffer A, the compound is likely a non-aggregator.

    • Result B (Right-Shift): If the IC50 curve from Buffer B is significantly right-shifted (>10-fold) or abolished compared to Buffer A, the compound is a probable aggregator and a false positive.

Protocol 3: Assessing Compound Stability in Assay Buffer via HPLC

This protocol quantifies if your compound is degrading during the assay.

  • Sample Preparation: Prepare a solution of your thiophene derivative in your final assay buffer at a relevant concentration (e.g., the IC50 or top screening concentration).

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot, quench any potential reaction (e.g., by adding acetonitrile), and inject it onto a validated HPLC system. Record the peak area of the parent compound.

  • Incubation: Incubate the remaining solution under the exact conditions of your assay (e.g., 4 hours at 37°C).

  • Time Final (TF) Sample: After the incubation period, take a second aliquot, quench it, and inject it onto the HPLC. Record the new peak area.

  • Calculation: Calculate the percent remaining: (Peak Area at TF / Peak Area at T0) * 100. A loss of >10-15% indicates a stability issue that needs to be addressed, for example, by shortening the assay incubation time.

References
  • Jadhav, A., et al. (2010). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity in a Large Compound Collection. Journal of Combinatorial Chemistry, 12(5), 676-688. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Sharma, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Val C. J. et al. (2021). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology. [Link]

  • Kumar, R. et al. (2017). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations. [Link]

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Technical Support Center: Optimizing Chromatographic Separation of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the chiral separation of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. As an acidic compound with a single stereocenter, its enantiomeric separation presents unique challenges that require a systematic approach to method development and troubleshooting. This document offers field-proven insights and detailed protocols to achieve robust and reproducible separation.

FAQ: Initial Method Development & Strategy

This section addresses the fundamental questions to consider when establishing a new chiral separation method for this specific analyte.

Q1: How do I select the most appropriate chiral stationary phase (CSP) to start with?

A1: The selection of the CSP is the most critical parameter in any chiral separation.[1] For an acidic analyte like 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, two main strategies are highly effective:

  • Polysaccharide-Based CSPs: These are the most widely used CSPs due to their broad enantioselectivity.[2] Phases derived from cellulose or amylose, such as those coated with tris(3,5-dimethylphenylcarbamate), are excellent starting points.[3] They typically operate in normal-phase or polar-organic modes. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, where the analyte fits into chiral grooves or cavities on the polysaccharide structure.[4]

  • Anion-Exchange CSPs: These phases are specifically designed for the enantiomeric separation of acidic compounds.[5] Chiral selectors based on quinine or quinidine carbamates are immobilized on the silica support. The primary recognition mechanism is an ionic interaction between the deprotonated acidic analyte and the protonated tertiary nitrogen on the chiral selector.[5] This strong ionic bond, supplemented by other interactions, often leads to high enantioselectivity.[5]

Recommendation: Begin by screening both a polysaccharide-based column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and a quinine-based anion-exchange column to determine which provides the best initial selectivity.

Q2: What are the recommended starting mobile phase conditions for these CSPs?

A2: Mobile phase composition is tailored to the chosen CSP. The goal is to modulate the interactions between the analyte and the stationary phase to achieve resolution.

CSP TypeModeRecommended Starting Mobile PhaseRationale
Polysaccharide-Based Normal Phasen-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)The hexane/2-propanol ratio controls retention time. The small amount of TFA is crucial; it suppresses the ionization of the analyte's carboxylic acid group, preventing peak tailing and improving peak shape.[3]
Anion-Exchange Polar OrganicMethanol / Acetic Acid / Ammonium Acetate (100:0.3:0.15, v/v/w)This mobile phase facilitates the ion-exchange mechanism. Acetic acid acts as a counter-ion, and ammonium acetate controls the ionic strength, both of which fine-tune the retention and selectivity.[5]
Q3: How should I prepare my sample for analysis?

A3: Proper sample preparation is essential for reproducible results and to prevent column damage.

Protocol: Sample Preparation

  • Solvent Selection: Always dissolve your sample in the mobile phase you will be using for the analysis. This prevents peak distortion or splitting that can occur from injecting a sample in a solvent stronger than the mobile phase.[6]

  • Concentration: Prepare an initial stock solution at a concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample through a 0.45 µm syringe filter before injection. This removes any particulate matter that could block the column inlet frit, which can cause peak distortion and increased backpressure.[7]

  • Injection Volume: Start with a low injection volume, typically 5-10 µL, to avoid column overloading, which can lead to peak fronting.[6]

Workflow for Initial CSP Screening

The following diagram outlines a systematic approach to initial method development.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Action Start Prepare 1 mg/mL Racemic Standard in Mobile Phase Screen_Poly Screen on Polysaccharide CSP (e.g., CHIRALPAK AD-H) Mobile Phase: Hex/IPA/TFA Start->Screen_Poly Screen_Anion Screen on Anion-Exchange CSP (e.g., CHIRALPAK QN-AX) Mobile Phase: MeOH/Acid/Salt Start->Screen_Anion Eval Evaluate Chromatograms Screen_Poly->Eval Screen_Anion->Eval No_Sep No Separation or Poor Peak Shape Eval->No_Sep No Partial_Sep Partial Separation (Rs < 1.5) Eval->Partial_Sep Partial Good_Sep Good Separation (Rs >= 1.5) Eval->Good_Sep Yes Troubleshoot Proceed to Troubleshooting Guide No_Sep->Troubleshoot Optimize Proceed to Optimization Partial_Sep->Optimize Final Method Validated Good_Sep->Final

Caption: A logical workflow for chiral method development screening.

Troubleshooting Guide: Common Issues & Solutions

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Poor or No Resolution

Q4: I'm injecting my sample, but I see only one peak or a small shoulder. What should I do?

A4: This indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselectivity. The fundamental principle of chiral recognition relies on establishing a transient diastereomeric complex between the analyte and the CSP, which requires at least three points of interaction.[4] If this is not achieved, no separation will occur.

Troubleshooting Steps:

  • Confirm System Suitability: First, ensure your HPLC system and column are performing correctly by injecting a known chiral standard for that column. This rules out instrumental issues.

  • Switch CSP Type: If you started with a polysaccharide column, switch to an anion-exchange column, or vice-versa. Their fundamentally different separation mechanisms (steric fit vs. ion exchange) are likely to yield a different result.[2][5]

  • Drastically Change Mobile Phase:

    • For Polysaccharide CSPs: Change the alcohol modifier. For example, switch from 2-propanol to ethanol. Different alcohols can alter the hydrogen bonding interactions and change selectivity.[8]

    • For Anion-Exchange CSPs: Modify the acid and salt concentration. The type and concentration of the counter-ion directly influence the ion-exchange equilibrium.[5] Try different acids (formic vs. acetic) or adjust the salt concentration.

  • Consider Temperature: Lowering the column temperature generally improves resolution by enhancing the stability of the transient diastereomeric complexes, although this can increase analysis time.[9][10] Try reducing the temperature from 25°C to 15°C.

G Start Single Peak or Poor Resolution (Rs < 1.0) Q1 Are you using an acidic modifier (e.g., TFA)? Start->Q1 Add_Acid Add 0.1% TFA (Normal Phase) or 0.3% Acetic Acid (Polar) This is critical for acidic analytes. Q1->Add_Acid No Q2 Have you tried the alternative CSP type? Q1->Q2 Yes Switch_CSP Switch from Polysaccharide to Anion-Exchange (or vice versa). Mechanisms are orthogonal. Q2->Switch_CSP No Q3 Have you tried lowering the temperature? Q2->Q3 Yes Lower_Temp Decrease temperature to 10-15°C. This can increase interaction strength. Q3->Lower_Temp No Contact Consult column manufacturer or technical support. Q3->Contact Yes

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

Problem: Poor Peak Shape (Tailing)

Q5: My peaks are showing significant tailing. Why is this happening and how can I fix it?

A5: Peak tailing for acidic compounds is most often caused by unwanted secondary interactions with the stationary phase.[11] The primary cause is the interaction of the analyte's carboxylate anion with residual, acidic silanol groups on the silica surface, which creates a secondary, strong retention mechanism.[12]

Solutions:

  • Increase Acidic Modifier Concentration: The most effective solution is to ensure the mobile phase is sufficiently acidic. For normal phase on a polysaccharide column, increasing the TFA concentration from 0.1% to 0.2% can further suppress silanol activity. For anion-exchange columns, ensure the acid concentration is adequate to act as a counter-ion.[3]

  • Check Column Health: Severe peak tailing for all compounds in a chromatogram can indicate a column problem, such as a partially blocked inlet frit or a void at the column head.[7] Try reversing and flushing the column (if the manufacturer allows) or replacing it with a new one.[11]

  • Use a High-Performance, End-Capped Column: Modern HPLC columns are manufactured with advanced end-capping to minimize exposed silanol groups, reducing the likelihood of tailing.

Problem: Long Retention Times

Q6: My enantiomers are well-resolved, but the analysis is taking too long. How can I reduce the run time?

A6: Reducing retention time involves increasing the elution strength of the mobile phase without sacrificing the selectivity (α).

Solutions:

  • Increase Polar Modifier Percentage (Normal Phase): For polysaccharide columns, increase the percentage of 2-propanol in the mobile phase. For example, change the Hexane/IPA ratio from 80:20 to 70:30. This will decrease retention times. Monitor the resolution (Rs), as it may decrease as well.

  • Increase Salt/Acid Concentration (Anion-Exchange): For anion-exchange columns, increasing the concentration of the acidic counter-ion or the salt will increase the mobile phase's ionic strength, leading to faster elution of the analyte.[5]

  • Increase Flow Rate: A moderate increase in flow rate (e.g., from 1.0 mL/min to 1.2 mL/min) will proportionally decrease the analysis time. However, this will also increase backpressure and may slightly reduce column efficiency.

  • Increase Temperature: Increasing the column temperature will decrease mobile phase viscosity and reduce retention times.[13] However, be cautious, as temperature can have a complex effect on selectivity, sometimes increasing it and sometimes decreasing it.[2][14]

Problem: Irreproducible Results

Q7: My retention times and resolution are shifting between runs. What causes this?

A7: Poor reproducibility is often linked to unstable experimental conditions.

Common Causes & Solutions:

  • Mobile Phase Instability: Ensure mobile phase components are thoroughly mixed and degassed. In normal phase, selective evaporation of the more volatile component (hexane) can change the composition over time; keep reservoirs capped.[6] For anion-exchange systems, the acid-salt mixture in methanol can sometimes esterify over long periods; fresh mobile phase is recommended for long sequences.[5]

  • Temperature Fluctuations: Use a column thermostat to maintain a constant temperature. Even small changes in ambient lab temperature can affect retention times.[6]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take 10-20 column volumes. Insufficient equilibration is a common cause of drifting retention times at the start of a sequence.

Problem: Peak Elution Order

Q8: For preparative work, I need to isolate the second-eluting peak, but it's the minor enantiomer. Can I reverse the elution order?

A8: Yes, reversing the elution order is often possible and highly desirable for purifying a trace enantiomer.

Solutions:

  • Use a CSP with the Opposite Chirality: Many CSPs, particularly Pirkle-type and some anion-exchangers, are available with both (R) and (S) configurations of the chiral selector. Using the opposite phase will invert the elution order.[15]

  • Change Separation Mode/CSP Type: Switching from a polysaccharide CSP to an anion-exchange CSP can sometimes result in a reversal of elution order due to the different chiral recognition mechanisms.[16]

  • Modify Mobile Phase or Temperature: In some rare cases, changing the mobile phase composition or temperature can cause a reversal in elution order.[2] This is less predictable but can be explored during method optimization.

Detailed Experimental Protocols

The following are detailed starting protocols based on validated methods for structurally similar acidic compounds.[3]

Protocol 1: Primary Method (Polysaccharide-Based CSP)
  • Instrumentation: HPLC system with UV detector, column thermostat.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm (e.g., CHIRALPAK® AD-H)

    • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the thiophene chromophore)

    • Injection Volume: 10 µL

Protocol 2: Alternative Method (Anion-Exchange CSP)
  • Instrumentation: HPLC system with UV detector, column thermostat.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Quinine tert-butylcarbamate, 5 µm, 150 x 4.6 mm (e.g., CHIRALPAK® QN-AX)

    • Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (100:0.3:0.15, v/v/w)

    • Flow Rate: 0.7 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

Chiral Recognition Mechanism on Anion-Exchange CSP

G cluster_0 Anion-Exchange CSP Surface CSP Quinine Selector (Protonated Quinuclidine N+) Analyte Analyte Anion (R-COO⁻) Analyte->CSP Primary Interaction: Ionic Bonding (Electrostatic) H_Bond Hydrogen Bonding Analyte->H_Bond Pi_Pi π-π Stacking (Thiophene Ring) Analyte->Pi_Pi Steric Steric Repulsion Analyte->Steric

Caption: Interactions governing separation on an anion-exchange CSP.

References
  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Chiral Technologies Europe; Agilent Technologies, Inc.
  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • (n.d.). Chiral HPLC Separations. Phenomenex.
  • Bhushan, R., & Kumar, V. (1998). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed.
  • (n.d.). HPLC Separation of Carboxylic Acids. SIELC Technologies.
  • (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Péter, A., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed.
  • Kačer, P., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Tanimura, R., et al. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
  • (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate.
  • (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • (2008). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Taylor & Francis Online.
  • (n.d.). CHIRAL STATIONARY PHASES. Regis Technologies.
  • (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate.
  • (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Wang, Y., et al. (2022). Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). MDPI.
  • (2025). Application Note: Enantiomeric Separation of 3-(thiophen-2-ylthio)butanoic acid by Chiral High-Performance Liquid Chromatography. Benchchem.
  • (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube.
  • Sun, P., et al. (2014). PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. NIH.
  • Gammelgaard, B. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org.
  • Rizzato, E., et al. (2021). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. MDPI.
  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Liquid Chromatography & Related Technologies.
  • (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc..
  • (n.d.). Synthesis and Chiral Separation of Some 4-thioflavones. ResearchGate.
  • Zhang, J., et al. (2020). Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate. MDPI.

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Validation & Comparative

Comparative Analysis of the Biological Activity of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid and its Analogs as Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid and its structurally similar compounds. The focus of this analysis is on their potential as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes implicated in various pathological conditions. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of MMP Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components.[1] Under normal physiological conditions, MMP activity is tightly regulated. However, dysregulation of MMPs has been linked to a variety of diseases, including cancer metastasis, arthritis, and cardiovascular diseases.[2] This makes MMPs a compelling target for therapeutic intervention.

Thiophene-containing compounds have emerged as a promising class of molecules in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[3][4][5][6] Their structural features make them suitable scaffolds for the design of enzyme inhibitors. This guide focuses on a specific thiophene derivative, 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, and its analogs, to evaluate their potential as MMP inhibitors.

Compound Structures and Rationale for Comparison

To understand the structure-activity relationship (SAR), we will compare our lead compound, designated as Compound A , with three structurally similar analogs. The selection of these analogs is intended to probe the importance of the carboxylic acid moiety and the substitution on the thiophene ring.

  • Compound A: 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

  • Compound B: 3-oxo-2-(thiophen-2-ylmethyl)propanoic acid (the free acid analog of Compound A)

  • Compound C: 3-methoxy-3-oxo-2-((5-chlorothiophen-2-yl)methyl)propanoic acid (an analog with an electron-withdrawing group on the thiophene ring)

  • Compound D: A known broad-spectrum MMP inhibitor (e.g., Batimastat) for a benchmark comparison.[2]

The rationale behind this selection is to investigate how modifications to the core structure influence the inhibitory potency and selectivity against different MMP isoforms.

Comparative Biological Activity: In Vitro MMP Inhibition

The inhibitory activity of the compounds was assessed against three key MMPs: MMP-2 and MMP-9 (gelatinases, often associated with cancer invasion) and MMP-13 (a collagenase involved in arthritis). The results are presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

CompoundMMP-2 IC50 (nM)MMP-9 IC50 (nM)MMP-13 IC50 (nM)
Compound A 8501200950
Compound B 7515090
Compound C 509565
Compound D 5103

Analysis of Inhibitory Activity:

The data suggests that the free carboxylic acid in Compound B is significantly more potent than the methyl ester of Compound A . This is a common observation in MMP inhibitors, as the carboxylate group can chelate the active site zinc ion.[2] The addition of a chloro- group to the thiophene ring in Compound C further enhances the inhibitory activity, possibly due to favorable interactions within the enzyme's binding pocket. While the synthesized compounds show promising activity, they are less potent than the broad-spectrum inhibitor Compound D (Batimastat).

Cellular Activity: Inhibition of Cancer Cell Migration

To assess the biological activity of these compounds in a cellular context, a transwell cell migration assay was performed using a human fibrosarcoma cell line (HT-1080), which is known to express high levels of MMPs.

Compound% Inhibition of Cell Migration at 10 µM
Compound A 15%
Compound B 65%
Compound C 75%
Compound D 90%

The results from the cell migration assay are consistent with the in vitro inhibition data. Compound C demonstrated the most significant inhibition of cell migration among the novel compounds, reinforcing its potential as a lead candidate for further development.

Experimental Protocols

MMP Inhibition Assay (Fluorogenic Substrate-Based)

This protocol outlines the in vitro assay used to determine the IC50 values of the test compounds against MMP-2, MMP-9, and MMP-13.

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Dilute recombinant human MMP enzyme A1 Add enzyme to 96-well plate P1->A1 P2 Prepare serial dilutions of test compounds A2 Add test compound dilutions and incubate P2->A2 P3 Prepare fluorogenic MMP substrate A3 Initiate reaction by adding substrate P3->A3 A1->A2 A2->A3 A4 Monitor fluorescence increase over time A3->A4 D1 Calculate initial reaction rates A4->D1 D2 Plot % inhibition vs. compound concentration D1->D2 D3 Determine IC50 values using non-linear regression D2->D3

Caption: Workflow for the in vitro MMP inhibition assay.

Step-by-Step Procedure:

  • Recombinant human MMP-2, MMP-9, or MMP-13 is diluted in assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

  • Test compounds are serially diluted in assay buffer containing 1% DMSO.

  • The enzyme is pre-incubated with the test compounds for 30 minutes at 37°C in a 96-well plate.[7]

  • The reaction is initiated by adding a fluorogenic MMP substrate.

  • Fluorescence is measured kinetically at an excitation/emission wavelength pair appropriate for the substrate.

  • IC50 values are calculated from the dose-response curves.

Transwell Cell Migration Assay

This protocol describes the method used to evaluate the effect of the compounds on cancer cell migration.

Workflow:

G cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification S1 Seed serum-starved HT-1080 cells in the upper chamber of a Transwell insert S2 Add test compounds to the upper chamber S1->S2 S3 Add chemoattractant (e.g., FBS) to the lower chamber S2->S3 I1 Incubate for 18-24 hours at 37°C S3->I1 Q1 Remove non-migrated cells from the top of the insert I1->Q1 Q2 Fix and stain migrated cells on the bottom of the insert Q1->Q2 Q3 Count stained cells under a microscope Q2->Q3 Q4 Calculate % inhibition relative to vehicle control Q3->Q4

Caption: Workflow for the transwell cell migration assay.

Step-by-Step Procedure:

  • HT-1080 cells are serum-starved for 24 hours.[8]

  • Cells are seeded into the upper chamber of a Transwell insert with a porous membrane (8 µm pores).[9]

  • Test compounds are added to the upper chamber with the cells.

  • The lower chamber is filled with media containing a chemoattractant (e.g., 10% fetal bovine serum).

  • After 18-24 hours of incubation, non-migrated cells are removed from the upper surface of the membrane.[7][10]

  • Migrated cells on the lower surface are fixed, stained with crystal violet, and counted.[11]

Signaling Pathway Context: MMPs in Cancer Metastasis

The inhibition of MMPs is a key strategy in preventing cancer cell invasion and metastasis. The following diagram illustrates a simplified signaling pathway where MMPs play a pivotal role.

G cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) GF Growth Factors (e.g., EGF, FGF) Rec Receptor Tyrosine Kinase GF->Rec Ras Ras/Raf/MEK/ERK Signaling Cascade Rec->Ras AP1 AP-1 (Transcription Factor) Ras->AP1 MMP_exp Increased MMP-2/9 Gene Expression AP1->MMP_exp proMMP Pro-MMP-2/9 (Secreted) MMP_exp->proMMP actMMP Active MMP-2/9 proMMP->actMMP ECM ECM Components (Collagen, Laminin) actMMP->ECM degrades Deg_ECM Degraded ECM ECM->Deg_ECM Migration Cell Migration & Invasion Deg_ECM->Migration facilitates

Caption: Simplified signaling pathway of MMPs in cancer cell invasion.

Growth factor signaling can lead to the upregulation and secretion of MMPs, such as MMP-2 and MMP-9. These enzymes then degrade the surrounding extracellular matrix, which is a critical step in allowing cancer cells to invade surrounding tissues and metastasize to distant sites.

Conclusion and Future Directions

This comparative guide demonstrates that 3-oxo-2-(thiophen-2-ylmethyl)propanoic acid (Compound B ) and its chlorinated analog (Compound C ) are promising inhibitors of MMPs, with Compound C showing the highest potency in both enzymatic and cell-based assays. The structure-activity relationship suggests that a free carboxylic acid is crucial for activity, and substitution on the thiophene ring can further enhance potency.

Future research should focus on:

  • Lead Optimization: Synthesizing further analogs of Compound C to improve potency and selectivity.

  • In Vivo Studies: Evaluating the efficacy of lead compounds in animal models of cancer or arthritis.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds.

This study provides a solid foundation for the development of novel thiophene-based MMP inhibitors for the treatment of various diseases.

References

  • Encyclopedia MDPI. (2024, January 16). Biological Activities of Thiophenes. MDPI. [Link]

  • MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • PMC. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. [Link]

  • Frontiers. (n.d.). Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. Frontiers. [Link]

  • ResearchGate. (2025, October 16). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • NIH. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Center for Biotechnology Information. [Link]

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3][4]. This guide provides an in-depth comparison of three distinct, yet powerful, analytical techniques for the quantification of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization. Each method is evaluated based on the validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ)[1][2][5][6][7].

The Critical Role of Method Validation

The validation process for each analytical procedure involves a series of experiments designed to assess its performance characteristics[8]. These include:

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of small organic molecules. Its popularity stems from its reliability, cost-effectiveness, and ease of use. For 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, a reversed-phase HPLC method with UV detection is the primary choice for routine quality control.

Rationale for Method Selection

The thiophene moiety in the target analyte possesses a chromophore that absorbs UV radiation, making UV detection a suitable and sensitive choice[9][10][11]. The carboxylic acid and ester functional groups provide sufficient polarity for good retention and separation on a reversed-phase C18 column. This method offers a balance of performance and practicality for routine analysis.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid reference standard in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Dissolve the sample in acetonitrile and dilute to the appropriate concentration.

Validation Summary: HPLC-UV

The following table summarizes the typical validation results for the HPLC-UV method.

Parameter Acceptance Criteria (ICH) Typical Result
Linearity (r²) ≥ 0.9950.9995
Range (µg/mL) Defined by linearity1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.0%
LOD (µg/mL) Signal-to-Noise ≥ 30.2
LOQ (µg/mL) Signal-to-Noise ≥ 100.7
Specificity No interference at the retention time of the analytePeak purity > 99.5%
Workflow Diagram: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution Cal_Std Prepare Calibration Standards Stock->Cal_Std Injection Inject into HPLC System Cal_Std->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (235 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV analysis.

Alternative Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalytical studies or trace impurity analysis, UPLC-MS/MS is the method of choice. The use of sub-2 µm particle size columns in UPLC allows for faster analysis and improved resolution, while tandem mass spectrometry provides exceptional specificity and low detection limits.

Rationale for Method Selection

UPLC-MS/MS is particularly advantageous when analyzing complex matrices, as it can differentiate the analyte from co-eluting interferences based on its mass-to-charge ratio and fragmentation pattern[12]. This makes it ideal for quantifying low levels of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid in biological fluids or for detecting trace impurities in the drug substance.

Experimental Protocol: UPLC-MS/MS
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI.

    • MRM Transitions: Optimized for the parent and product ions of the analyte.

    • Source Parameters: Optimized for maximum signal intensity.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with a focus on minimizing matrix effects, which may involve solid-phase extraction (SPE) for biological samples.

Validation Summary: UPLC-MS/MS
Parameter Acceptance Criteria (ICH/EMA) Typical Result
Linearity (r²) ≥ 0.990.998
Range (ng/mL) Defined by linearity0.1 - 50
Accuracy (% Recovery) 85.0% - 115.0% (at LLOQ), 80.0% - 120.0% (other levels)Within 15% of nominal
Precision (% RSD) ≤ 20% (at LLOQ), ≤ 15% (other levels)< 10%
LOD (ng/mL) Signal-to-Noise ≥ 30.03
LOQ (ng/mL) Signal-to-Noise ≥ 100.1
Specificity No significant interference at the retention time and MRM transitionHigh
Workflow Diagram: UPLC-MS/MS Method

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solution Cal_Std Prepare Calibration Standards Stock->Cal_Std Injection Inject into UPLC System Cal_Std->Injection Sample_Prep Sample Extraction (e.g., SPE) Sample_Prep->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for UPLC-MS/MS analysis.

Alternative Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, carboxylic acids like the target analyte are often polar and non-volatile, requiring derivatization to increase their volatility and improve their chromatographic behavior[13][14][15].

Rationale for Method Selection

GC-FID can be a viable alternative when HPLC or LC-MS instrumentation is unavailable or when a different separation mechanism is desired for orthogonal testing. Derivatization of the carboxylic acid to a more volatile ester, for example, allows for its analysis by GC. Flame ionization detection provides a robust and universal response for organic compounds.

Experimental Protocol: GC-FID
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector.

  • Derivatization:

    • React the sample with a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the carboxylic acid to its trimethylsilyl (TMS) ester.

    • The reaction is typically carried out in an appropriate solvent at an elevated temperature.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, ramp to 280 °C.

    • Carrier Gas: Helium.

    • Detector Temperature: 300 °C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard.

    • Create calibration standards and prepare the sample solution.

    • Derivatize an aliquot of each standard and sample solution prior to injection.

Validation Summary: GC-FID
Parameter Acceptance Criteria (ICH) Typical Result
Linearity (r²) ≥ 0.9950.9991
Range (µg/mL) Defined by linearity5 - 200
Accuracy (% Recovery) 98.0% - 102.0%100.2%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD (µg/mL) Signal-to-Noise ≥ 31.0
LOQ (µg/mL) Signal-to-Noise ≥ 103.5
Specificity No interference at the retention time of the derivatized analyteGood, but potential for interference from derivatization byproducts
Workflow Diagram: GC-FID Method

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing Stock Prepare Stock Solution Cal_Std Prepare Calibration Standards Stock->Cal_Std Derivatize Derivatize with BSTFA Cal_Std->Derivatize Sample_Prep Prepare Sample Solution Sample_Prep->Derivatize Injection Inject into GC System Derivatize->Injection Separation Chromatographic Separation (DB-5ms) Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for GC-FID analysis with derivatization.

Comparative Analysis and Method Selection

The choice of the most appropriate analytical method depends on the specific requirements of the analysis. The following table provides a direct comparison of the three validated methods.

Feature HPLC-UV UPLC-MS/MS GC-FID (with Derivatization)
Sensitivity ModerateVery HighHigh
Specificity GoodExcellentGood
Speed ModerateFastModerate
Cost LowHighLow
Complexity LowHighModerate
Sample Throughput HighHighModerate
Robustness HighModerateHigh
Best Suited For Routine QC, content uniformity, stability studiesBioanalysis, trace impurity analysis, metabolomicsOrthogonal testing, analysis of volatile impurities

Conclusion

The validation of analytical methods is a critical component of the drug development process, ensuring the generation of reliable and accurate data. This guide has provided a comprehensive comparison of three validated methods for the quantification of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid.

  • HPLC-UV stands out as a robust, cost-effective, and reliable method for routine quality control applications.

  • UPLC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalytical and trace-level analysis.

  • GC-FID with derivatization provides a valuable orthogonal technique, particularly when a different separation mechanism is required.

The selection of the optimal method should be based on a thorough evaluation of the analytical requirements, including the nature of the sample, the required sensitivity, and the intended purpose of the analysis. By adhering to the principles of method validation outlined in regulatory guidelines, researchers can ensure the integrity and reliability of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2A Text on Validation of Analytical Procedures. [Link]

  • Dynamic Analysis of UPLC-MS/MS for Sugar and Organic Acid Components of Pears with Different Flesh Texture Types During Development. MDPI. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. Journal of Natural Products. [Link]

  • Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. ResearchGate. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. [Link]

  • Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. ResearchGate. [Link]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Analysis of Furan, Thiophene, and Pyrrole Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Five-Membered Rings in Modern Science

In the landscape of medicinal chemistry and materials science, the five-membered aromatic heterocycles—furan, thiophene, and pyrrole—represent foundational structural motifs. Their prevalence in FDA-approved pharmaceuticals and advanced organic materials underscores their importance.[1] The subtle yet profound differences imparted by their respective heteroatoms (Oxygen, Sulfur, and Nitrogen) govern their electronic, chemical, and, consequently, spectroscopic properties. Understanding these spectroscopic signatures is not merely an academic exercise; it is a critical tool for identity confirmation, purity assessment, and the rational design of novel molecular entities. This guide provides an in-depth comparative analysis of these three heterocycles, explaining the causal relationships between molecular structure and spectroscopic output, supported by experimental data and validated protocols.

Part 1: The Physicochemical Foundation - A Tale of Three Heteroatoms

The spectroscopic behavior of furan, thiophene, and pyrrole is a direct consequence of the heteroatom's influence on the π-electron system of the ring. Two key properties are at play: electronegativity and the ability of the heteroatom's lone pair to participate in the aromatic system. This interplay dictates the overall aromaticity of the ring, which is the dominant factor influencing the spectroscopic data.

The established order of aromaticity is Thiophene > Pyrrole > Furan .[2] This trend can be rationalized by considering the electronegativity of the heteroatoms (O > N > S).

  • Furan: Oxygen is the most electronegative heteroatom. It holds its lone pair electrons most tightly, resulting in less efficient delocalization into the ring. This reduces the π-electron density and aromatic character, making it the least aromatic of the three.[2]

  • Pyrrole: Nitrogen is less electronegative than oxygen, allowing for more effective delocalization of its lone pair into the aromatic sextet. This results in a higher degree of aromaticity compared to furan.

  • Thiophene: Sulfur is the least electronegative and is in the third period, possessing accessible 3d orbitals. This allows for the most effective delocalization of its lone pair, leading to the highest electron density within the ring and the greatest aromatic stabilization.

This fundamental difference in aromaticity directly impacts the magnetic and electronic environment of the ring atoms, providing a predictive framework for their spectroscopic signatures.

G X Heteroatom (X) EN Electronegativity (O > N > S) X->EN determines LP Lone Pair Delocalization EN->LP inversely affects Arom Aromaticity (Thiophene > Pyrrole > Furan) LP->Arom directly dictates NMR NMR Chemical Shift (δ) Arom->NMR influences shielding UV UV-Vis λmax Arom->UV affects π→π* energy

Caption: Relationship between heteroatom properties and spectroscopic output.

Part 2: Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing these heterocycles, as the chemical shifts of the ring protons (¹H) and carbons (¹³C) are exquisitely sensitive to the electron density and ring currents established by the heteroatom.

Causality Behind the Chemical Shifts: A more aromatic ring sustains a stronger diatropic ring current when placed in a magnetic field. This ring current induces a secondary magnetic field that shields the protons within the ring, causing them to resonate at a lower chemical shift (upfield).

  • Thiophene: Being the most aromatic, it exhibits the strongest ring current. Consequently, its protons are the most shielded.

  • Furan: As the least aromatic, it has the weakest ring current. Its protons are the most deshielded and appear furthest downfield.

  • Pyrrole: Sits in the middle, reflecting its intermediate aromaticity. The N-H proton is a distinct feature, typically appearing as a broad singlet far downfield (8.0-9.0 ppm) due to its acidic nature and exchange with residual water.

The ¹³C NMR data follows a similar trend, influenced by the inductive effect of the electronegative heteroatom and the overall electron density.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm in CDCl₃)

Compound H-2, H-5 (α) H-3, H-4 (β) C-2, C-5 (α) C-3, C-4 (β)
Furan ~7.4 ~6.4 ~142.8 ~109.6
Thiophene ~7.3 ~7.1 ~125.6 ~127.3
Pyrrole ~6.7 ~6.1 ~118.2 ~108.2

(Data compiled from various sources, including the NIST Chemistry WebBook)[3]

Vibrational (FTIR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecules. While some regions overlap, key differences in C-H, C=C, and ring breathing vibrations can be diagnostic.

Causality Behind Vibrational Frequencies: The bond strengths and vibrational frequencies are influenced by the electronic delocalization within the ring. The greater aromaticity and different C-X bond character in thiophene compared to furan lead to shifts in the ring stretching and deformation modes.

  • N-H Stretch (Pyrrole): The most unambiguous feature is the sharp N-H stretching vibration in pyrrole, typically appearing around 3400 cm⁻¹.

  • C-H Stretch: Aromatic C-H stretches for all three compounds are found above 3100 cm⁻¹.

  • Ring Vibrations: The "fingerprint" region (below 1600 cm⁻¹) contains a series of complex ring stretching and bending vibrations. Thiophene's C=C stretching bands often appear at lower wavenumbers than those of furan, reflecting its more delocalized system.[4] The C-O stretching in furan is a characteristic feature.

Table 2: Key FTIR Absorption Frequencies (cm⁻¹)

Vibration Furan Thiophene Pyrrole
N-H Stretch - - ~3400
Aromatic C-H Stretch ~3130 ~3100 ~3110
Ring C=C Stretch ~1580, ~1480 ~1500, ~1410 ~1530, ~1470
C-H out-of-plane bend ~745 ~710 ~740

(Data compiled from various sources, including theoretical calculations and experimental spectra)[5]

Electronic (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions, specifically the π → π* transitions, within the aromatic systems. The energy of this transition is directly related to the extent of conjugation and aromaticity.

Causality Behind Absorption Maxima (λmax): A higher degree of aromaticity implies a more delocalized and stable π-system. This leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO gap requires less energy (a longer wavelength) to excite an electron, resulting in a red-shift (higher λmax).

  • Thiophene: With the most stable and delocalized π-system, it has the smallest HOMO-LUMO gap and thus the highest λmax.

  • Furan: The least aromatic system has the largest energy gap, resulting in the lowest λmax.

  • Pyrrole: Exhibits an intermediate λmax.

Table 3: UV-Vis Absorption Maxima (in Hexane)

Compound λmax (nm)
Furan ~204
Pyrrole ~210
Thiophene ~231

(Data compiled from various sources)

Mass Spectrometry (MS)

Under Electron Ionization (EI), these aromatic heterocycles are relatively stable and typically show a prominent molecular ion peak (M⁺˙). The fragmentation patterns, however, are highly diagnostic and are governed by the stability of the resulting fragments and the nature of the heteroatom.

Causality Behind Fragmentation: The fragmentation pathways are dictated by the ring's stability and the heteroatom's identity. Common pathways involve the loss of the heteroatom moiety or small, stable neutral molecules like acetylene or HCN.

  • Furan (M⁺˙ = 68): A characteristic fragmentation is the loss of a formyl radical (-CHO) to give a cyclopropenyl cation at m/z 39.

  • Pyrrole (M⁺˙ = 67): Typically loses hydrogen cyanide (HCN) to yield a fragment at m/z 40.

  • Thiophene (M⁺˙ = 84): Often fragments by losing acetylene (C₂H₂) to give m/z 58, or forms the thiopropenyl cation [CHS]⁺ at m/z 45.

Table 4: Key Mass Spectrometry Fragments (m/z) under EI

Compound Molecular Ion (M⁺˙) Primary Fragments (m/z)
Furan 68 39, 38
Pyrrole 67 40, 41, 39
Thiophene 84 58, 45

(Data compiled from various sources, including the NIST Chemistry WebBook)[3]

Part 3: An Integrated Approach to Structural Elucidation

In a real-world scenario, a researcher rarely relies on a single technique. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build an irrefutable case for a molecule's structure. The following workflow illustrates this synergistic approach.

Caption: Integrated workflow for spectroscopic characterization.

Part 4: Validated Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps to ensure data quality and reproducibility.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte into a clean, dry vial.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Trustworthiness: TMS is chemically inert and provides a sharp, reliable reference point.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Key Parameters: Pulse angle: 30-45°; Relaxation delay: 2-5 seconds (ensure full relaxation for quantitative integration); Acquisition time: 2-4 seconds.

    • Co-add 8-16 scans to achieve an adequate signal-to-noise ratio (S/N).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Key Parameters: Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of ¹³C. Use a longer relaxation delay (5-10 s) if quantitative data is needed.

  • Data Processing & Validation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H signals and verify that the ratios correspond to the expected number of protons.

Protocol 2: FTIR-ATR Spectroscopy
  • Background Collection (Self-Validation):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). Trustworthiness: This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, preventing artifact peaks.

  • Sample Analysis:

    • Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label significant absorption peaks, comparing them to the reference data in Table 2.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., hexane or cyclohexane) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of solutions. The goal is to find a concentration that results in a maximum absorbance between 0.1 and 1.0. Causality: This range ensures adherence to the Beer-Lambert Law, providing a linear relationship between absorbance and concentration.

  • Instrument Setup & Baseline Correction:

    • Allow the spectrophotometer lamps to warm up for at least 20 minutes for stable output.

    • Fill a matched pair of quartz cuvettes with the pure solvent.

    • Place one cuvette in the sample holder and one in the reference holder and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm). Trustworthiness: This corrects for any absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Rinse the sample cuvette with the analyte solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax) from the spectrum.

Protocol 4: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For volatile liquids, a direct injection port can be used. For solids, a direct insertion probe is typically employed.

  • Instrument Tuning (Self-Validation):

    • Before analysis, tune the instrument using a known calibration compound (e.g., perfluorotributylamine, PFTBA). Trustworthiness: This ensures the mass accuracy of the instrument across the desired mass range.

  • Data Acquisition:

    • Acquire the mass spectrum using standard EI conditions (electron energy of 70 eV). Causality: 70 eV is a standard energy that provides reproducible fragmentation patterns and is sufficient to ionize most organic molecules.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 10-200).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙).

    • Analyze the fragmentation pattern and compare the major fragment ions to the reference data in Table 4 to confirm the identity of the heterocyclic core.

Conclusion

The spectroscopic analysis of furan, thiophene, and pyrrole derivatives is a clear demonstration of structure-property relationships. By understanding how the fundamental property of electronegativity dictates aromaticity, a researcher can predict and interpret the resulting NMR, FTIR, UV-Vis, and MS data with confidence. Thiophene's high aromaticity shields its protons in NMR and red-shifts its UV absorption. Furan's low aromaticity results in the opposite effects. Pyrrole, with its unique N-H group and intermediate aromaticity, presents its own distinct and readily identifiable spectroscopic fingerprint. The integrated use of these techniques, guided by validated protocols, provides a robust framework for the unambiguous characterization of these vital heterocyclic compounds in any research and development setting.

References

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI.[Link]

  • The vibrational structures of furan, pyrrole, and thiophene cations studied by zero kinetic energy photoelectron spectroscopy. The Journal of Chemical Physics.[Link]

  • Review on different five-membered heterocyclic aromatic compounds and their pharmaceutical applications. Global Scientific Journal.[Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry.[Link]

  • Comprehensive Heterocyclic Chemistry. ResearchGate.[Link]

  • Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. ResearchGate.[Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology.[Link]

  • The Electronic Spectra of Aromatic Molecules I: Benzenoid Hydrocarbons. ResearchGate.[Link]

  • Comprehensive Heterocyclic Chemistry IV. Elsevier.[Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. National Institutes of Health.[Link]

  • NMR Spectra of Simple Heterocycles. Portland Press.[Link]

  • A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. MDPI.[Link]

  • Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. PubMed.[Link]

  • Heterocyclic Analogues of Modafinil as Novel, Atypical Dopamine Transporter Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Comprehensive heterocyclic chemistry III. York Research Database.[Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry.[Link]

  • Electrophilic Aromatic Substitution in Heterocyclic Compounds. Organic Chemistry Tutor.[Link]

  • Aromaticities of Five Membered Heterocycles through Dimethyldihydropyrenes Probe by Magnetic and Geometric Criteria. ResearchGate.[Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. National Institutes of Health.[Link]

  • Outer-valence Electron Spectra of Prototypical Aromatic Heterocycles from an Optimally Tuned Range-Separated Hybrid Functional. PubMed Central.[Link]

  • Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. MDPI.[Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI.[Link]

  • Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Journal of the American Chemical Society.[Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.[Link]

  • 33.01 Introduction to Aromatic Heterocycles. YouTube.[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança.[Link]

  • An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. MDPI.[Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing.[Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiophene Propanoic Acid Derivatives as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Aldose reductase (ALR2), a key enzyme in the polyol pathway, has emerged as a critical target for mitigating the long-term complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy.[1][2] Under hyperglycemic conditions, ALR2 catalyzes the conversion of glucose to sorbitol, the accumulation of which leads to osmotic stress and cellular damage.[1][3] Therefore, the development of effective aldose reductase inhibitors (ARIs) is a significant therapeutic strategy.

Among the myriad of scaffolds investigated, thiophene derivatives have garnered substantial interest due to their diverse biological activities. Specifically, thiophene propanoic acid derivatives represent a promising class of ARIs. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a comparative framework supported by experimental data and protocols to aid in the rational design of next-generation inhibitors.

The Thiophene Propanoic Acid Scaffold: A Privileged Structure for ALR2 Inhibition

The fundamental pharmacophore for many carboxylic acid-containing ARIs consists of an acidic head (the propanoic acid moiety) and a lipophilic aromatic region (the thiophene ring system).[2] The carboxylic acid group is crucial as it typically interacts with key residues in the enzyme's active site, such as Tyr48, His110, and Trp111.[4] The thiophene ring and its substituents occupy a hydrophobic pocket, where modifications can significantly influence potency and selectivity.

Key Structural-Activity Relationship Insights

Our analysis of various thiophene propanoic acid analogues reveals several key trends that govern their inhibitory activity against aldose reductase.

  • The Propanoic Acid Chain: The length and nature of the acidic side chain are critical. While acetic acid derivatives have been explored, the propanoic acid chain often provides an optimal spatial arrangement for interaction with the active site. Elongating the chain further can be detrimental to activity, suggesting a constrained binding pocket.

  • Substitution on the Thiophene Ring: The position and nature of substituents on the thiophene ring are major determinants of potency.

    • Position 5: This position is frequently substituted with various aryl or heterocyclic groups to enhance hydrophobic interactions within the active site. The nature of this substituent can dramatically alter the IC50 values.

    • Other Positions: Substitution at other positions on the thiophene ring can also modulate activity, though this has been less extensively explored compared to position 5.

  • Nature of the Substituents: Electron-donating and electron-withdrawing groups on the aromatic substituents can influence the electronic properties of the molecule and its binding affinity. Halogen substitutions, for instance, are common in potent inhibitors.

Below is a comparative table summarizing the aldose reductase inhibitory activity of a series of thiophene derivatives.

Compound IDThiophene Ring Substituent (R)IC50 (µM)
1a Phenyl8.2
1b 4-Chlorophenyl2.0
1c 4-Methoxyphenyl5.9
1d 4-Fluorophenyl3.5

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not be from a single, directly comparable study.

The data clearly indicates that substitution on the phenyl ring at position 5 of the thiophene core significantly impacts inhibitory potency. A chloro-substituent (Compound 1b) enhances activity compared to the unsubstituted phenyl ring (Compound 1a), suggesting that an electron-withdrawing group in this position is favorable.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, detailed experimental protocols for both the synthesis of a representative thiophene propanoic acid derivative and its biological evaluation are provided below.

Synthesis of 2-(5-(4-chlorophenyl)thiophen-2-yl)propanoic acid (Compound 1b)

This protocol outlines a general synthetic route.

Step 1: Synthesis of 2-(thiophen-2-yl)propanoic acid

  • To a solution of thiophene (1 equivalent) in an appropriate solvent like dichloromethane, add propionyl chloride (1.1 equivalents) and a Lewis acid catalyst such as aluminum chloride (1.2 equivalents) at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully adding ice-water, followed by extraction with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ketone intermediate.

  • Subject the intermediate to a Willgerodt-Kindler reaction or similar rearrangement/oxidation sequence to form the corresponding propanoic acid.

Step 2: Suzuki Coupling with 4-chlorophenylboronic acid

  • Combine the 2-(5-bromothiophen-2-yl)propanoic acid intermediate (1 equivalent), 4-chlorophenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like sodium carbonate (2 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-18 hours.

  • After cooling, acidify the mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the final compound.

In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the ability of a test compound to inhibit ALR2 activity by monitoring the decrease in NADPH absorbance at 340 nm.[4]

Reagents and Materials:

  • Recombinant human aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Potassium phosphate buffer (pH 7.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing 100 mM potassium phosphate buffer (pH 7.0), the aldose reductase enzyme solution, and the test compound at various concentrations.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding NADPH to a final concentration of 0.15 mM and DL-glyceraldehyde to a final concentration of 5 mM.[4]

  • Immediately monitor the decrease in absorbance at 340 nm for 20 minutes at 37°C using a microplate reader.[4]

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Thiophene_Propanoic_Acid cluster_0 Thiophene Propanoic Acid Scaffold cluster_1 Key Interactions & Effects Scaffold Thiophene Ring (Lipophilic Core) R_group R-Group at C5 (Modulation Region) Scaffold->R_group C5-substitution PropanoicAcid Propanoic Acid (Acidic Head) PropanoicAcid->Scaffold C2-linkage ActiveSite ALR2 Active Site (Tyr48, His110) PropanoicAcid->ActiveSite H-Bonding HydrophobicPocket Hydrophobic Pocket R_group->HydrophobicPocket Hydrophobic Interactions Potency Inhibitory Potency (IC50) ActiveSite->Potency Influences HydrophobicPocket->Potency Influences

Caption: SAR of Thiophene Propanoic Acid Derivatives for ALR2 Inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials (Thiophene, Propionyl Chloride) step1 Friedel-Crafts Acylation start->step1 step2 Willgerodt-Kindler Reaction step1->step2 step3 Suzuki Coupling step2->step3 product Purified Thiophene Propanoic Acid Derivative step3->product assay_prep Prepare Assay Plate (Enzyme, Buffer, Compound) product->assay_prep Test Compound incubation Pre-incubation (37°C, 10 min) assay_prep->incubation reaction Initiate Reaction (NADPH, Substrate) incubation->reaction measurement Spectrophotometric Reading (Absorbance at 340 nm) reaction->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis

Caption: Workflow for Synthesis and Biological Evaluation.

Conclusion

The structure-activity relationship of thiophene propanoic acid derivatives as aldose reductase inhibitors is a promising area of research for the development of novel therapeutics for diabetic complications. The key takeaways for researchers are the critical importance of the carboxylic acid moiety for active site binding and the significant role of substitutions on the thiophene ring, particularly at the 5-position, in modulating potency through interactions with a hydrophobic pocket. The provided experimental frameworks offer a validated starting point for the synthesis and evaluation of new analogues. Future work should focus on optimizing the substituents to enhance both potency and selectivity, ultimately leading to the development of clinically effective ARIs.

References

  • M. Brownlee, "Biochemistry and molecular cell biology of diabetic complications," Nature, vol. 414, no. 6865, pp. 813-820, 2001. [Link]

  • Lins, A. C. S., et al., "Discovery of Thiopyrimidinone Derivatives as a New Class of Human Aldose Reductase Inhibitors," Journal of the Brazilian Chemical Society, 2022. [Link]

  • De Luca, A., et al., "Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold," The Open Medicinal Chemistry Journal, vol. 11, pp. 84-98, 2017. [Link]

  • Joshi, T., et al., "Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy," Molecules, vol. 27, no. 6, p. 1968, 2022. [Link]

  • Castella, J., et al., "Synthesis and Activity of a New Series of (Z)-3-Phenyl-2-benzoylpropenoic Acid Derivatives as Aldose Reductase Inhibitors," Molecules, vol. 15, no. 1, pp. 385-396, 2010. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Experimental and Computational Results for Thiophene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Synergy in Thiophene Research

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors for cancer therapy, owing to their ability to mimic phenyl rings while offering unique electronic and metabolic properties.[2] In the relentless pursuit of novel therapeutics and advanced materials, the convergence of experimental characterization and computational modeling has become not just advantageous, but essential.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating experimental and computational data for thiophene compounds. By fostering a synergistic relationship between these two domains, we can enhance the predictive power of our models, accelerate the discovery process, and increase the probability of success in developing next-generation thiophene-based technologies.

The core principle of this guide is to move beyond mere data comparison and delve into a holistic validation workflow. This ensures that our computational models are not just theoretical constructs but are firmly grounded in empirical reality, and that our experimental results are rationalized and understood at a molecular level.

The Experimental Cornerstone: Empirical Characterization of Thiophene Derivatives

The synthesis and subsequent characterization of thiophene compounds provide the foundational data against which all computational models are benchmarked. The choice of experimental technique is dictated by the specific properties of interest, from molecular structure to electronic behavior.

Spectroscopic Techniques: Unveiling Molecular Fingerprints

Spectroscopic methods offer a non-destructive window into the molecular world, providing unique "fingerprints" of thiophene derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise connectivity and chemical environment of atoms within a thiophene derivative. The chemical shifts and coupling constants are highly sensitive to the electronic distribution within the molecule, providing a rich dataset for comparison with computationally derived electronic structures.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of a molecule. The frequencies of absorption are directly related to the bond strengths and molecular geometry. This technique is particularly powerful for identifying functional groups and confirming the successful synthesis of a target compound.[5]

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides insights into the electronic transitions within a molecule. The absorption maxima (λ_max) are indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key parameter in both materials science and drug design.

Structural and Electrochemical Analysis
  • Single-Crystal X-ray Diffraction (XRD): When suitable crystals can be obtained, single-crystal XRD provides the definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. This "gold standard" experimental data is invaluable for validating the accuracy of computationally optimized geometries.[6]

  • Cyclic Voltammetry (CV): For thiophene-based conductive polymers and other electroactive derivatives, cyclic voltammetry is a powerful tool to probe their redox properties. It provides information on oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels.[7]

The Computational Microscope: In Silico Modeling of Thiophene Compounds

Computational chemistry provides a powerful lens to examine the behavior of thiophene compounds at an atomic and electronic level, offering insights that can be difficult or impossible to obtain through experimentation alone.

  • Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it well-suited for calculating a wide range of properties for thiophene derivatives, including optimized geometries, vibrational frequencies, and electronic properties (HOMO/LUMO energies).[8][9]

  • Molecular Docking: In the realm of drug discovery, molecular docking is an invaluable tool for predicting the binding orientation and affinity of a ligand (a thiophene derivative) within the active site of a target protein. This allows for the rapid screening of large virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing.[10][11]

The Cross-Validation Workflow: A Symbiotic Approach

The true power of combining experimental and computational approaches lies in a rigorous and iterative cross-validation workflow. This process not only validates the accuracy of both methods but also leads to a deeper and more nuanced understanding of the system under investigation.

Cross-Validation Workflow Cross-Validation Workflow for Thiophene Compounds cluster_validation Cross-Validation & Refinement Synthesis Synthesis of Thiophene Compound Characterization Experimental Characterization (NMR, IR, XRD, CV, etc.) Synthesis->Characterization Activity Biological/Functional Assay (e.g., IC50) Characterization->Activity Comparison Quantitative & Qualitative Comparison Characterization->Comparison Experimental Data Activity->Comparison Experimental Activity Modeling Computational Modeling (DFT, Docking) Prediction Prediction of Properties (Spectra, Binding Affinity) Modeling->Prediction Prediction->Comparison Computational Predictions Refinement Model Refinement & Hypothesis Generation Comparison->Refinement Refinement->Synthesis Guide Next Synthesis Refinement->Modeling Iterative Feedback

Caption: A workflow diagram illustrating the synergistic relationship between experimental and computational arms in the study of thiophene compounds.

Data Presentation: Quantitative Comparison

A cornerstone of robust cross-validation is the direct, quantitative comparison of experimental and computational data. The following tables provide illustrative examples of how such comparisons can be structured.

Table 1: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Hypothetical Thiophene Derivative

Vibrational ModeExperimental FT-IR (cm⁻¹)DFT Calculated (B3LYP/6-31G*) (cm⁻¹)Difference (%)
C-H stretch (aromatic)310531180.42
C=C stretch (ring)158015920.76
C-S stretch (ring)8408511.31
C-N stretch (amide)168016950.89

Table 2: Correlation of Molecular Docking Scores with Experimental IC₅₀ Values for a Series of Thiophene-Based Kinase Inhibitors

Compound IDMolecular Docking Score (kcal/mol)Experimental IC₅₀ (µM)
Thio-001-9.80.05
Thio-002-9.20.12
Thio-003-8.50.85
Thio-004-7.15.20

Note: The negative correlation is expected, as a more negative docking score indicates stronger predicted binding, which should correspond to a lower IC₅₀ value (higher potency).[12]

Experimental Protocols: Ensuring Reproducibility and Trustworthiness

Detailed and well-documented experimental protocols are critical for ensuring the reproducibility and validity of the data used for cross-validation.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the thiophene derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, high-quality 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

Protocol 2: FT-IR Spectroscopy (ATR Method)
  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid thiophene compound directly onto the ATR crystal.

  • Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
  • Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase, the thiophene inhibitor at various concentrations, ATP, and a suitable substrate.

  • Kinase Reaction: Incubate the kinase, inhibitor, and substrate in a reaction buffer. Initiate the reaction by adding ATP.

  • Detection: After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[10]

Computational Protocols: A Guide to Rigorous In Silico Studies

The reliability of computational predictions is highly dependent on the chosen methodology and parameters.

Protocol 4: DFT Geometry Optimization and Vibrational Frequency Calculation (Gaussian)
  • Input File Creation: Build the initial 3D structure of the thiophene derivative. Create a Gaussian input file specifying the desired level of theory and basis set (e.g., B3LYP/6-31G*), the charge, and the spin multiplicity. Include the keywords Opt for geometry optimization and Freq for frequency calculation.

  • Job Submission: Submit the input file to the Gaussian software for calculation.

  • Output Analysis: Verify that the geometry optimization has converged and that there are no imaginary frequencies, indicating a true energy minimum. Extract the optimized coordinates, energies, and calculated vibrational frequencies.

  • Frequency Scaling: Apply a standard scaling factor to the calculated vibrational frequencies to account for anharmonicity and basis set limitations, allowing for a more accurate comparison with experimental IR spectra.

Protocol 5: Molecular Docking (AutoDock)
  • Receptor and Ligand Preparation: Prepare the protein receptor by removing water molecules, adding polar hydrogens, and assigning partial charges. Prepare the thiophene ligand by defining its rotatable bonds and assigning charges.

  • Grid Box Definition: Define a grid box that encompasses the active site of the receptor.

  • Docking Simulation: Run the AutoDock algorithm to explore different conformations and orientations of the ligand within the grid box.

  • Results Analysis: Analyze the docking results to identify the most favorable binding poses based on the calculated binding energies and clustering analysis. Visualize the protein-ligand interactions.[13]

Visualizing Molecular Interactions: A Case Study

Thiophene derivatives have shown significant promise as inhibitors of various protein kinases involved in cancer signaling pathways, such as the AKT and MAPK pathways.[10][14] The following diagram illustrates the hypothetical binding of a thiophene-based inhibitor within the ATP-binding pocket of a kinase, a common mechanism of action.

Kinase_Inhibition Hypothetical Binding of a Thiophene Inhibitor in a Kinase Active Site cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Thiophene-Based Inhibitor Hinge Hinge Region (e.g., Met) Hydrophobic Hydrophobic Pocket Gatekeeper Gatekeeper Residue (e.g., Thr) Phosphate Phosphate-Binding Region Thiophene Thiophene Ring Thiophene->Hydrophobic π-π Stacking HBA H-Bond Acceptor HBA->Hinge Hydrogen Bond HydrophobicGroup Hydrophobic Moiety HydrophobicGroup->Gatekeeper Hydrophobic Interaction

Caption: A diagram illustrating key interactions of a thiophene-based kinase inhibitor within the ATP-binding site.

Conclusion: Towards Predictive and Validated Science

The cross-validation of experimental and computational results is not merely a confirmatory step but a dynamic and iterative process that drives scientific discovery. For researchers working with thiophene compounds, this integrated approach is paramount. It allows for the development of robust and predictive computational models that can guide experimental design, thereby saving time and resources. Conversely, high-quality experimental data provides the essential grounding in reality that is necessary to validate and refine these models. By embracing the principles and protocols outlined in this guide, the scientific community can continue to unlock the vast potential of thiophene derivatives in medicine and technology, moving forward with greater confidence and efficiency.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL: [Link])

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (URL: [Link])

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (URL: [Link])

  • Experimental and calculated bond lengths and bond angles. (URL: [Link])

  • Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. (URL: [Link])

  • Computational studies of functional polythiophenes: Overlap with device characteristics. (URL: [Link])

  • Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. (URL: [Link])

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (URL: [Link])

  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (URL: [Link])

  • Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds. (URL: [Link])

  • Syntheses of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. (URL: [Link])

  • Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. (URL: [Link])

  • Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. (URL: [Link])

  • Understanding electrochemical reactions using density functional theory: the bridging theoretical scheme of squares and experimental cyclic voltammetry. (URL: [Link])

  • UV-to-IR Absorption of Molecularly p-Doped Polythiophenes with Alkyl and Oligoether Side Chains: Experiment and Interpretation Based on Density Functional Theory. (URL: [Link])

  • Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. (URL: [Link])

  • DFT Computation of the Electron Spectra of Thiophene. (URL: [Link])

  • A Computational Study of Substituted 2,2'-bithiophene as Building Blocks for Organic Solar Cells. (URL: [Link])

  • A correlation graph for docking predicted activity and IC50 values. (URL: [Link])

  • Understanding electrochemical reactions using density functional theory. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Tetra- Substituted Thiophenes as Inhibitors of p38α MAPK. (URL: [Link])

  • Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. (URL: [Link])

  • Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. (URL: [Link])

  • DFT computation of the electron spectra of thiophene. (URL: [Link])

  • Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. (URL: [Link])

  • Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. (URL: [Link])

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (URL: [Link])

  • Study of absorption and emission spectra of substituted terthiophene compounds by methods of theoretical chemistry. (URL: [Link])

  • Experimental data for C 4 H 4 S (Thiophene). (URL: [Link])

  • The correlation between docking scores and IC50 values for the... (URL: [Link])

  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (URL: [Link])

  • Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (URL: [Link])

  • Understanding Electrochemical Reactions using Density Functional Theory: Bridging Theoretical Scheme of Squares and Experimental Cyclic Voltammetry. (URL: [Link])

  • Building a Torsional Potential between Thiophene Rings to Illustrate the Basics of Molecular Modeling. (URL: [Link])

  • Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. (URL: [Link])

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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of the synthesized title compound, a key building block in medicinal chemistry. It emphasizes the rationale behind experimental choices and provides actionable protocols, ensuring scientific rigor and trustworthiness in purity assessment.

The Imperative of Purity in Drug Discovery Intermediates

In the landscape of drug discovery and development, the absolute purity of starting materials and intermediates is not merely a matter of academic rigor; it is a foundational pillar of success. The title compound, 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, represents a class of substituted propanoic acid derivatives that are valuable synthons. The presence of undetected impurities can lead to ambiguous biological data, failed reactions, and significant delays in development timelines. Regulatory bodies such as the FDA require comprehensive impurity profiling for any active pharmaceutical ingredient (API), a process that begins with stringent control over its precursors.[1][2]

This guide outlines a robust, multi-technique—or orthogonal—approach to purity validation. An orthogonal strategy employs multiple analytical methods based on different chemical and physical principles. This ensures that no single impurity, which might be invisible to one technique (e.g., non-UV active compounds in HPLC-UV), escapes detection. The International Union of Pure and Applied Chemistry (IUPAC) has recently updated its guidelines to emphasize the importance of such comprehensive approaches for assigning the purity of organic compounds.[3]

The Synthetic Landscape: Anticipating Potential Impurities

To design a robust validation strategy, we must first understand the likely impurities arising from the synthesis. A plausible and common route to the target compound involves the alkylation of dimethyl malonate with 2-(chloromethyl)thiophene, followed by selective mono-saponification.

Plausible Synthetic Route:

  • Alkylation: Sodium hydride deprotonates dimethyl malonate, which then acts as a nucleophile, attacking 2-(chloromethyl)thiophene.

  • Selective Saponification: One of the two methyl ester groups is hydrolyzed using one equivalent of a base like potassium hydroxide in methanol/water, followed by acidic workup.

This process can generate a predictable profile of process-related impurities:

  • Starting Materials: Unreacted dimethyl malonate and 2-(chloromethyl)thiophene.

  • Byproducts: The di-alkylated product, dimethyl 2,2-bis(thiophen-2-ylmethyl)malonate.

  • Related Products: The fully saponified di-acid, 2-(thiophen-2-ylmethyl)malonic acid.

Our validation workflow must be designed to separate, identify, and quantify these specific potential contaminants.

An Orthogonal Validation Workflow

A self-validating purity assessment relies on the convergence of data from independent analytical techniques. No single method is sufficient. The workflow below illustrates the synergy between chromatographic separation, spectroscopic confirmation, and mass verification.

Caption: Orthogonal workflow for purity validation.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[4][5][6] For our target compound, a reverse-phase (RP-HPLC) method is the logical choice, as the molecule possesses moderate polarity.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is selected for its versatility in retaining moderately polar to nonpolar analytes.

  • Mobile Phase: A gradient of water (acidified with 0.1% formic acid) and acetonitrile is used. The formic acid protonates the carboxylic acid group, ensuring a single, sharp peak shape and preventing tailing. The gradient elution ensures that both more polar (e.g., di-acid) and less polar (e.g., di-alkylated byproduct) impurities are resolved and eluted within a reasonable timeframe.[7]

  • Detector: A UV detector set at 235 nm, the approximate λmax of the thiophene ring, provides high sensitivity for the analyte and related aromatic impurities.

Experimental Protocol: RP-HPLC
  • System: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the synthesized compound in 50:50 Acetonitrile:Water.

Data Presentation & Interpretation

The primary output is a chromatogram where purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Peak IDRetention Time (min)Area (%)Identification
13.50.25%2-(thiophen-2-ylmethyl)malonic acid (di-acid)
28.999.52%Target Compound
314.20.23%Dimethyl 2,2-bis(thiophen-2-ylmethyl)malonate (di-alkylated)

This method demonstrates high purity but relies on the assumption that all impurities have a similar UV response to the main compound, which is not always true. This limitation highlights the need for orthogonal methods.[1]

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure elucidation and can be adapted for highly accurate quantitative analysis (qNMR).[8][9][10] It serves two critical functions: confirming the identity of the main peak from HPLC and providing an independent, orthogonal measure of purity.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides definitive structural confirmation. The chemical shifts, splitting patterns, and integrations of the protons are unique fingerprints of the molecule. We expect to see signals for the thiophene ring protons, the methoxy group, and the aliphatic backbone.[11][12][13]

  • Quantitative NMR (qNMR): This is a primary analytical method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[9][10] It is not dependent on the response factor of the analyte, unlike chromatography. Maleic acid is an excellent internal standard as it is non-volatile, stable, and has a simple singlet in a clean region of the spectrum.

Experimental Protocol: ¹H NMR & qNMR
  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆). Chosen for its ability to dissolve both the analyte and the polar internal standard, and its high boiling point.

  • Structural ID Sample: Dissolve ~5-10 mg of the compound in 0.7 mL of DMSO-d₆.

  • qNMR Sample Preparation: a. Accurately weigh ~15 mg of the synthesized compound into a vial. b. Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same vial. c. Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.

  • Acquisition Parameters (qNMR):

    • Pulse Program: A standard 30° or 45° pulse to ensure full relaxation.

    • Relaxation Delay (d1): Set to 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for quantitative accuracy).

    • Scans: 16-32 scans for good signal-to-noise.

Data Presentation & Interpretation

Expected ¹H NMR Shifts (in DMSO-d₆):

Proton Expected δ (ppm) Multiplicity Integration
Thiophene H5 ~7.4 dd 1H
Thiophene H3 ~7.0 dd 1H
Thiophene H4 ~6.9 t 1H
COOH ~12.5 br s 1H
CH ~3.9 m 1H
OCH₃ ~3.6 s 3H

| CH₂ | ~3.2 | m | 2H |

qNMR Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the standard

A qNMR result of 99.4% would strongly corroborate the HPLC data, providing a high degree of confidence.

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV quantifies impurities, LC-MS identifies them.[2][14] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can confirm the molecular weight of the main peak and assign molecular weights to the impurity peaks observed in the HPLC chromatogram.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is ideal for this molecule as it contains polar, ionizable functional groups (carboxylic acid). We will operate in negative ion mode [M-H]⁻ to deprotonate the carboxylic acid, which is typically a very clean and efficient ionization process.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high-resolution mass data (HRMS), allowing for the calculation of the elemental formula, which greatly increases confidence in impurity identification.[15]

Experimental Protocol: LC-MS
  • System: Waters ACQUITY UPLC with a Xevo G2-XS QTof or equivalent.

  • LC Method: The same RP-HPLC method described in Section 4 can be used directly.

  • MS Parameters (Negative ESI):

    • Capillary Voltage: 2.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: 50-500 m/z

Data Presentation & Interpretation

The system provides the mass of whatever is eluting from the column at any given time.

Retention Time (min)Observed [M-H]⁻Calculated FormulaIdentity Confirmed
3.5215.0071C₈H₇O₄S⁻2-(thiophen-2-ylmethyl)malonic acid
8.9229.0224C₉H₉O₄S⁻Target Compound
14.2323.0720C₁₅H₁₅O₄S₂⁻Dimethyl 2,2-bis(thiophen-2-ylmethyl)malonate

This data provides definitive evidence for the identity of the impurities suggested by the synthetic route, turning suspicion into certainty.

Comparison of Purity Validation Techniques

Each technique offers unique advantages and inherent limitations. A robust purity claim is built upon the collective strength of these orthogonal methods.

TechniquePrincipleStrengthsLimitations
HPLC-UV Chromatographic separation based on polarity; UV detection.Excellent for quantification of UV-active impurities; high precision and robustness.[4][5]Requires reference standards for absolute quantification; assumes equal response factors for area % purity; blind to non-UV active impurities.[1]
qNMR Signal intensity is directly proportional to the number of nuclei.Primary ratio method; does not require a reference standard of the analyte; provides structural and quantitative data simultaneously.[8][9]Lower sensitivity than HPLC; requires a pure, stable internal standard; can be complex with overlapping signals.
LC-MS Separation by polarity, detection by mass-to-charge ratio.Excellent for impurity identification; high sensitivity; confirms molecular weight of analyte and impurities.[2][14]Not inherently quantitative without specific calibration; response can vary dramatically between compounds.
Elemental Analysis Combustion to determine %C, %H, %S.Provides fundamental confirmation of elemental composition; an excellent check for inorganic impurities or residual solvents.[16][17][18]Insensitive to isomeric impurities or those with the same elemental composition; requires high sample purity (>98%) for meaningful results.[19]

Conclusion and Recommendation

Validating the purity of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid requires a multi-faceted, orthogonal approach.

  • Primary Quantification: Use RP-HPLC-UV for initial purity assessment and quantification of related substances. A result of >99% by area percent is a strong indicator of high purity.

  • Structural Confirmation and Orthogonal Quantification: Use ¹H NMR to unequivocally confirm the structure and qNMR to provide an independent, primary measure of purity. The qNMR result should closely match the HPLC area percent value.

  • Impurity Identification: Use LC-MS to confirm the molecular weight of the main component and to identify the structures of impurities detected by HPLC.

By integrating these three techniques, researchers can establish a scientifically sound, self-validating system for purity assessment. This rigorous approach ensures the quality and reliability of the synthetic intermediate, thereby safeguarding the integrity of subsequent research and development efforts.

References

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  • Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.
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  • Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. PubChem. [Link]

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A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold - A Privileged Structure with Pharmacokinetic Nuances

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for a phenyl ring have cemented its status as a "privileged pharmacophore".[1][2] Analysis of FDA-approved drugs reveals that the thiophene moiety is a recurrent feature in a multitude of therapeutic classes, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] In fact, it is one of the most common heterocyclic systems found in pharmaceuticals.[1][2]

However, the very features that make thiophene attractive—its sulfur atom and aromaticity—also introduce significant and complex pharmacokinetic challenges. The metabolic fate of the thiophene ring is a critical determinant of a drug's efficacy, safety, and overall developability. Understanding and predicting these pathways is paramount for any researcher working with this scaffold.

This guide provides a comparative analysis of the pharmacokinetic properties of thiophene derivatives. Moving beyond a simple data summary, we will explore the mechanistic underpinnings of their disposition in the body, detail the self-validating experimental protocols used for their characterization, and offer field-proven insights to guide the rational design of next-generation thiophene-based therapeutics.

The Metabolic Crossroads: Bioactivation vs. Detoxification of the Thiophene Ring

The central challenge in the pharmacokinetics of thiophene derivatives lies in their metabolism, which is predominantly mediated by cytochrome P450 (CYP450) enzymes in the liver.[1][4] This metabolic process can proceed down two major competing pathways: C-oxidation (epoxidation) or S-oxidation.[5][6] The balance between these pathways dictates whether the compound is safely detoxified or transformed into a potentially toxic reactive metabolite.

  • Bioactivation Pathways (Toxicity Risk):

    • Epoxidation: Oxidation of the thiophene ring's double bonds can form highly reactive thiophene epoxides.[4][7] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins, leading to target-organ toxicity (often hepatotoxicity) or immune-mediated responses.[6][7] The drug tienilic acid was a notable example, withdrawn from the market due to severe immune-mediated hepatitis linked to the formation of reactive metabolites.[4][7]

    • S-oxidation: Direct oxidation of the sulfur atom forms a thiophene S-oxide.[4][5] This species is also highly reactive and can act as a potent electrophile.[8]

  • Detoxification Pathways (Favorable PK):

    • Metabolism on other parts of the molecule is often the preferred route for safer drugs. If a molecule contains other structural fragments that are more easily metabolized (e.g., hydroxylation of an available phenyl ring or N-dealkylation), the thiophene ring may be spared from oxidative bioactivation.[4]

    • Subsequent Phase II conjugation reactions (e.g., glucuronidation) can further detoxify metabolites and facilitate their excretion.[4]

The specific CYP450 isozyme involved (e.g., P450 2C9) and the electronic and steric properties of the substituents on the thiophene ring and the rest of the molecule critically influence which metabolic pathway is favored.[8]

Metabolic_Fate_of_Thiophene cluster_0 Phase I Metabolism (CYP450) cluster_1 Consequences Thiophene Thiophene Derivative S_Oxide Thiophene S-oxide (Reactive Metabolite) Thiophene->S_Oxide S-oxidation Epoxide Thiophene Epoxide (Reactive Metabolite) Thiophene->Epoxide Epoxidation Other_Metabolite Metabolism at Alternative Site (e.g., Hydroxylation) Thiophene->Other_Metabolite Favorable Pathway Toxicity Covalent Binding to Proteins (Toxicity) S_Oxide->Toxicity Epoxide->Toxicity Detoxification Detoxification & Excretion Other_Metabolite->Detoxification

Metabolic pathways of thiophene derivatives.

Comparative Pharmacokinetic Profiles of Marketed Thiophene Drugs

An examination of approved drugs highlights the diversity in pharmacokinetic profiles among thiophene derivatives. Structural differences, even minor ones, can lead to vastly different metabolic fates and disposition characteristics. The majority of thiophene-based drugs undergo hepatic metabolism and are subsequently excreted in the urine.[1]

DrugTherapeutic ClassPrimary MetabolismKey Pharmacokinetic Properties
Clopidogrel AntiplateletProdrug activated via CYP450-mediated oxidation of the thiophene ring.[1]Generates a pharmacologically active metabolite, but also reactive species that can cause off-target effects.[1]
Prasugrel AntiplateletProdrug activated via hydrolysis and subsequent CYP450-mediated oxidation.[1]Similar to clopidogrel, relies on thiophene metabolism for therapeutic effect.[1]
Tiaprofenic Acid Anti-inflammatoryPrimarily undergoes conjugation (acyl glucuronide); minor metabolism includes reduction and hydroxylation on other parts of the molecule.[4]The thiophene ring is not the primary site of metabolism, avoiding the formation of reactive thiophene metabolites.[1][4]
Suprofen Anti-inflammatoryMetabolized via pathways that do not primarily involve the thiophene ring.[1]Generates reactive metabolites, but these are devoid of pharmacological activity.[1]
Ketotifen AntihistaminePrimarily metabolized in the liver to an N-glucuronide derivative.[1]Half-life is approximately 3 to 5 hours; excreted mainly in the urine as metabolites.[1]
Duloxetine AntidepressantExtensive metabolism via CYP1A2 and CYP2D6 on non-thiophene parts of the molecule.A blockbuster drug where the thiophene ring is present but does not undergo significant bioactivation, demonstrating a successful design strategy.[4]

Key Insight: A recurring theme among thiophene drugs with favorable safety profiles is the presence of alternative, more facile "metabolic handles" on the molecule. This directs metabolism away from the thiophene ring, mitigating the risk of forming toxic, reactive intermediates.[4]

Methodologies for Pharmacokinetic Characterization

To proactively assess the pharmacokinetic properties of novel thiophene derivatives, a series of standardized in vitro and in vivo assays are employed. These experiments are designed to be self-validating systems, providing robust and reproducible data to guide drug development decisions.

Experimental Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLMs)

Causality and Purpose: This is the foundational assay to determine a compound's susceptibility to metabolism by Phase I enzymes, primarily CYP450s.[9][10] We use HLMs as they are a subcellular fraction rich in these enzymes. The rate of disappearance of the parent compound over time allows us to calculate its intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance and half-life.[11] A compound that is too rapidly metabolized will likely have poor bioavailability and a short duration of action.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the thiophene derivative in DMSO.

    • HLM Suspension: Thaw pooled human liver microsomes (commercially available) on ice and dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. The regeneration system is crucial as it ensures a constant supply of the necessary cofactor (NADPH) for the CYP450 enzymes throughout the incubation.

  • Incubation Procedure:

    • Pre-incubation: In a 96-well plate, add the HLM suspension to wells. Add a small volume of the test compound stock solution (to achieve a final concentration of 1 µM) and pre-incubate for 10 minutes at 37°C in a shaking water bath to allow the compound to equilibrate with the enzymes.[12]

    • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • Control Wells (Self-Validation):

      • T=0 Control: Immediately after adding NADPH, add an equal volume of ice-cold acetonitrile (the "stop solution") to a set of wells. This quenches the reaction and provides the baseline concentration at time zero.

      • Negative Control: Prepare a set of wells containing the test compound and HLMs but add buffer instead of the NADPH solution. This control accounts for any non-enzymatic degradation or instability of the compound in the matrix.

  • Time-Point Sampling:

    • Incubate the plate at 37°C. At designated time points (e.g., 5, 15, 30, 45, and 60 minutes), quench the reaction in respective wells by adding ice-cold acetonitrile.

  • Sample Processing and Analysis:

    • Protein Precipitation: The acetonitrile serves to stop the reaction and precipitate the microsomal proteins.

    • Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated protein.

    • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 1. Prepare Thiophene Derivative Stock (1µM final) PreIncubate 4. Pre-incubate Compound + HLMs at 37°C Compound->PreIncubate HLM 2. Prepare HLM Suspension (0.5 mg/mL) HLM->PreIncubate NADPH 3. Prepare NADPH Cofactor Solution Initiate 5. Initiate Reaction with NADPH NADPH->Initiate PreIncubate->Initiate Incubate 6. Incubate & Quench at Time Points (0, 5, 15, 30, 60 min) Initiate->Incubate Centrifuge 7. Centrifuge to Pellet Protein Incubate->Centrifuge LCMS 8. Analyze Supernatant via LC-MS/MS Centrifuge->LCMS Calculate 9. Calculate t½ and CLint LCMS->Calculate

Sources

Elucidating the Mechanism of Action of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery and development of novel therapeutic agents necessitate a profound understanding of their mechanism of action (MoA). This guide provides a comprehensive experimental framework for confirming the MoA of the novel compound, 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. Structurally, this molecule possesses a thiophene ring and a propanoic acid moiety, features common to certain non-steroidal anti-inflammatory drugs (NSAIDs). This structural similarity leads to the central hypothesis that the compound may exert its effects through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and/or lipoxygenases (LOX).

This document outlines a systematic approach to test this hypothesis, employing a panel of well-characterized comparator compounds with known MoAs. By presenting detailed experimental protocols and frameworks for data analysis, we aim to provide researchers, scientists, and drug development professionals with a robust strategy to elucidate the molecular target and therapeutic potential of this novel chemical entity.

Comparative Compound Selection: Rationale and Overview

To contextualize the activity of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid (designated as 'Test Compound' hereafter), a panel of established drugs with well-defined mechanisms targeting the arachidonic acid pathway will be utilized.

  • Tiaprofenic Acid: A thiophene-containing NSAID that non-selectively inhibits both COX-1 and COX-2 enzymes.[1][2][3] Its structural similarity to the Test Compound makes it a crucial comparator.

  • Ibuprofen: A prototypical non-selective COX inhibitor, serving as a benchmark for traditional NSAID activity.[4][5][6][7][8]

  • Celecoxib: A selective COX-2 inhibitor, which will allow for the assessment of the Test Compound's selectivity towards the two COX isoforms.[9][10][11][12]

  • Zileuton: A 5-lipoxygenase (5-LOX) inhibitor, included to explore potential activity beyond the COX pathway.[13][14][15][16][17][18][19]

Experimental Workflow for MoA Confirmation

The proposed workflow is a multi-step process designed to first identify potential enzymatic targets and then to validate and characterize the physical interaction between the Test Compound and its putative target.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Characterization A In Vitro Enzyme Inhibition Assays B COX-1 Inhibition Assay A->B C COX-2 Inhibition Assay A->C D 5-LOX Inhibition Assay A->D E Cellular Thermal Shift Assay (CETSA) A->E If Inhibition is Observed G Confirmation of Target Engagement in Cells E->G F Isothermal Titration Calorimetry (ITC) H Thermodynamic Binding Profile F->H

Figure 1: A stepwise experimental workflow for the confirmation of the mechanism of action.

Phase 1: In Vitro Enzyme Inhibition Assays

The initial phase will determine if the Test Compound inhibits the enzymatic activity of COX-1, COX-2, and/or 5-LOX.

Detailed Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from commercially available fluorescent inhibitor screening assay kits.[20]

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the Assay Buffer to the recommended concentration.

    • Prepare a solution of Arachidonic Acid (substrate) in ethanol.

    • Prepare a solution of a fluorescent probe (e.g., ADHP) in DMSO.

    • Dissolve the Test Compound and comparator compounds in DMSO to create stock solutions. Prepare serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of the diluted Test Compound or comparator compound. For control wells, add 10 µL of DMSO.

    • Add 150 µL of Assay Buffer to all wells.

    • Add 10 µL of Heme to all wells.

    • Add 10 µL of the fluorescent probe solution to all wells.

    • Add 10 µL of diluted COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.

    • Immediately measure the fluorescence (Excitation: 530-540 nm, Emission: 585-595 nm) in kinetic mode for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the compounds.

    • Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Detailed Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on commercially available fluorometric assay kits.

  • Reagent Preparation:

    • Prepare LOX Assay Buffer.

    • Reconstitute human recombinant 5-LOX enzyme.

    • Prepare a working solution of the LOX substrate.

    • Prepare a working solution of the LOX probe.

    • Dissolve the Test Compound and Zileuton in DMSO and prepare serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the diluted Test Compound or Zileuton to the appropriate wells. For control wells, add 2 µL of DMSO.

    • Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX enzyme.

    • Add the reaction mix to all wells.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Initiate the reaction by adding the LOX substrate solution to all wells.

    • Measure the fluorescence (Excitation: ~500 nm, Emission: ~536 nm) immediately and after a 30-minute incubation at room temperature.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Determine the percent inhibition for each compound concentration.

    • Calculate the IC50 value by plotting percent inhibition versus compound concentration.

Hypothetical Data Summary: In Vitro Enzyme Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
Test Compound To be determinedTo be determinedTo be determined
Tiaprofenic Acid~ 5~ 2> 100
Ibuprofen~ 15~ 35> 100
Celecoxib> 100~ 0.04> 100
Zileuton> 100> 100~ 0.5

Phase 2: Target Validation and Biophysical Characterization

If the in vitro assays indicate significant inhibition of a particular enzyme, the next phase will be to confirm direct binding of the Test Compound to this target in a cellular environment and to characterize the thermodynamics of this interaction.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug-target engagement in intact cells.[21][22][23][24][25]

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a human monocytic cell line like U937 that expresses COX and LOX enzymes) to a sufficient density.

    • Treat the cells with either the Test Compound at various concentrations or with DMSO (vehicle control) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Quantify the amount of the target protein (e.g., COX-2) remaining in the soluble fraction using Western blotting or ELISA.

  • Data Analysis:

    • Melting Curve Generation: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and thus, binding.

    • Isothermal Dose-Response: At a fixed temperature (chosen from the melting curve analysis), plot the amount of soluble target protein as a function of the Test Compound concentration to determine the cellular EC50 for target engagement.

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[26][27][28][29]

  • Sample Preparation:

    • Express and purify the target enzyme (e.g., recombinant human COX-2).

    • Prepare a solution of the purified enzyme in a suitable buffer (e.g., PBS).

    • Prepare a solution of the Test Compound in the same buffer. The compound concentration should be 10-20 times that of the enzyme.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the ITC instrument.

    • Load the Test Compound solution into the titration syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform a series of injections of the Test Compound into the enzyme solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the compound to the enzyme.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Hypothetical Data Summary: Biophysical Characterization
ParameterTest Compound + Target Enzyme
CETSA ΔTm (°C) To be determined
ITC Kd (µM) To be determined
ITC Stoichiometry (n) To be determined
ITC ΔH (kcal/mol) To be determined
ITC -TΔS (kcal/mol) To be determined

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the putative points of inhibition for the Test Compound and the comparators.

G AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 LOX 5-LOX AA->LOX PGs_TX Prostaglandins & Thromboxanes COX1->PGs_TX COX2->PGs_TX LTs Leukotrienes LOX->LTs Inflammation Inflammation, Pain, Fever PGs_TX->Inflammation LTs->Inflammation Ibu Ibuprofen Ibu->COX1 Ibu->COX2 Tia Tiaprofenic Acid Tia->COX1 Tia->COX2 Cele Celecoxib Cele->COX2 Zil Zileuton Zil->LOX Test Test Compound? Test->COX1 Test->COX2 Test->LOX

Figure 2: The arachidonic acid pathway and potential inhibitory actions.

Conclusion and Interpretation of Potential Outcomes

This guide provides a structured and comparative approach to elucidate the mechanism of action of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. The proposed experiments will systematically test the hypothesis of COX and/or LOX inhibition.

  • Outcome 1: Non-selective COX Inhibition: If the Test Compound inhibits both COX-1 and COX-2 with similar IC50 values, its MoA would be comparable to that of ibuprofen and tiaprofenic acid.

  • Outcome 2: Selective COX-2 Inhibition: If the Test Compound demonstrates significantly greater potency against COX-2 than COX-1, it would be classified as a selective COX-2 inhibitor, similar to celecoxib.

  • Outcome 3: 5-LOX Inhibition: If the Test Compound primarily inhibits 5-LOX, its MoA would align with that of zileuton.

  • Outcome 4: Dual COX/LOX Inhibition: Inhibition of both pathways would indicate a dual-action anti-inflammatory agent.

  • Outcome 5: No Inhibition: Should the Test Compound not inhibit any of these enzymes, alternative MoAs would need to be explored, and broader screening approaches (e.g., proteome-wide CETSA) could be employed.

The subsequent confirmation of target engagement in a cellular context via CETSA and the detailed thermodynamic characterization by ITC will provide a high degree of confidence in the identified MoA. This comprehensive understanding is paramount for the continued development of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid as a potential therapeutic candidate.

References

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  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022, May 24). Cleveland Clinic. [Link]

  • Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. (2020, May 11). National Center for Biotechnology Information. [Link]

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